molecular formula C22H33NO2 B1229217 Denudatine

Denudatine

Katalognummer: B1229217
Molekulargewicht: 343.5 g/mol
InChI-Schlüssel: OVXLNQAYPUEDSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CID 4481785 is a natural product found in Aconitum barbatum, Delphinium denudatum, and Aconitum nagarum with data available.

Eigenschaften

IUPAC Name

7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33NO2/c1-4-23-11-20(3)7-5-8-22-15(20)10-14(18(22)23)21-9-6-13(12(2)19(21)25)16(24)17(21)22/h13-19,24-25H,2,4-11H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXLNQAYPUEDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCCC34C2CC(C31)C56C4C(C(CC5)C(=C)C6O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26166-37-0
Record name 26166-37-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Chemical Architecture of Denudatine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Denudatine, a C₂₀-diterpenoid alkaloid, stands as a molecule of significant interest within the scientific community, particularly for its potential therapeutic applications.[1] Isolated from plants of the Aconitum genus, this natural product exhibits noteworthy antiarrhythmic properties.[1] This technical guide provides a comprehensive overview of the chemical structure of this compound, including its spectroscopic signature and a detailed look at its synthesis and potential mechanism of action, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound possesses a complex polycyclic structure characteristic of atisine-type diterpenoid alkaloids. Its chemical identity is defined by the following parameters:

PropertyValue
IUPAC Name (3R,6aS,6bS,7S,8R,10R,10aS,11R,11aR,13R)-1-ethyldodecahydro-3-methyl-9-methylene-8,10a-ethano-11,3,6a-ethanylylidene-8H-indeno[2,1-b]azocine-7,10-diol
Chemical Formula C₂₂H₃₃NO₂[1]
Molecular Weight 343.5 g/mol [1]
CAS Number 26166-37-0[1]
SMILES String O[C@@H]1[C@@]2([H])--INVALID-LINK--(CCC[C@]35C)--INVALID-LINK--([H])[C@H]4[C@]2(CC[C@@H]1C6=C)[C@@H]6O
Solubility Soluble in Chloroform and DMSO[1]

The structure of this compound has been unequivocally confirmed through X-ray crystallography.[2]

Spectroscopic Data

The structural elucidation of this compound and its analogs is heavily reliant on modern spectroscopic techniques. Below is a summary of key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is pivotal in defining the complex three-dimensional structure of this compound. While the complete spectral data for this compound itself is dispersed in various literature, the following table presents representative ¹H and ¹³C NMR chemical shifts for a closely related this compound-type alkaloid, Arcutisine, which shares the core this compound skeleton.[3]

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Arcutisine (a this compound-type alkaloid) in CDCl₃ [3]

PositionδC (ppm)δH (ppm), mult. (J in Hz)
169.0, d3.65, d (3.0)
224.6, t1.95, m; 1.34, m
334.2, t1.88, m; 1.55, m
434.0, s-
550.2, d2.18, d (6.4)
626.3, t1.83, m; 1.58, m
752.4, d2.35, m
854.9, s-
936.7, d1.62, m
1045.8, d2.05, m
1167.8, d4.35, d (3.0)
1271.7, d2.15, d (3.0)
1377.1, d5.06, dd (8.4, 4.4)
1439.9, t2.51, m; 1.75, m
15207.3, s-
1658.2, s-
1749.8, t2.93, d (6.4); 2.90, d (6.4)
1826.3, q0.71, s
1959.1, t3.15, d (12.8); 2.45, d (12.8)
2054.9, d2.85, s
N-CH₃44.0, q2.24, s

Note: Data is for Arcutisine, a related compound, and serves as a representative example of the this compound skeleton's NMR characteristics.[3]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information regarding the functional groups present in a molecule.

Table 2: Characteristic IR Absorption Bands for Arcutisine (a this compound-type alkaloid) [3]

Wavenumber (cm⁻¹)Functional Group
3423O-H (hydroxyl group)

Note: Data is for Arcutisine, a related compound.[3]

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements.

Table 3: High-Resolution Mass Spectrometry Data for Arcutisine (a this compound-type alkaloid) [3]

IonCalculated m/zFound m/z
[M+H]⁺430.2593430.2577

Note: Data is for Arcutisine, a related compound.[3]

Experimental Protocols

Isolation of this compound-type Alkaloids

This compound and related alkaloids are typically isolated from the roots of Aconitum species. A general procedure involves the following steps:

  • Extraction: The dried and powdered plant material is extracted with a solvent such as ethanol.[4][5]

  • Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to separate the alkaloids from neutral and acidic components. The extract is dissolved in an acidic aqueous solution, washed with an organic solvent to remove neutral compounds, and then the aqueous layer is basified to precipitate the alkaloids. The alkaloids are then extracted into an organic solvent like chloroform.

  • Chromatography: The crude alkaloid mixture is then purified using various chromatographic techniques, such as column chromatography on silica (B1680970) gel or alumina, to yield the pure alkaloids.[3]

Spectroscopic Analysis

The following general protocols are employed for the spectroscopic characterization of this compound and its analogs:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 or 600 MHz) using a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).[3] 2D NMR experiments, including COSY, HSQC, and HMBC, are essential for the complete assignment of all proton and carbon signals.

  • IR Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets or as a thin film.[3]

  • Mass Spectrometry: High-resolution mass spectra are obtained using techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.[3]

Synthesis and Potential Mechanism of Action

Total Synthesis

The total synthesis of this compound and its congeners has been a significant challenge and achievement in organic chemistry, showcasing the complexity of this class of molecules. The Sarpong group has reported a unified strategy for the preparation of C₂₀, C₁₉, and C₁₈ diterpenoid alkaloids, including this compound-type structures.[2] Their approach often involves intricate cascade reactions to construct the complex polycyclic core.

G cluster_start Starting Material cluster_mid Key Intermediate cluster_end Final Product Hydrindanone Hydrindenone Derivative Common_Intermediate Versatile Common Intermediate Hydrindanone->Common_Intermediate Multiple Steps Denudatine_Core This compound Core Structure Common_Intermediate->Denudatine_Core Key Cyclizations This compound This compound Denudatine_Core->this compound Late-stage modifications G This compound This compound IonChannel Cardiac Ion Channels (e.g., Na+, K+, Ca2+) This compound->IonChannel Modulates ActionPotential Altered Cardiac Action Potential IonChannel->ActionPotential Leads to Arrhythmia Suppression of Arrhythmias ActionPotential->Arrhythmia

References

The Denudatine Enigma: A Deep Dive into its Biosynthesis in Aconitum

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Denudatine, a C20-diterpenoid alkaloid found in plants of the Aconitum genus, represents a significant scaffold in the complex tapestry of diterpenoid alkaloids. These compounds are renowned for their potent physiological activities, making them a focal point for pharmacological research and drug development. Understanding the biosynthetic pathway of this compound is paramount for harnessing its therapeutic potential, potentially through synthetic biology approaches. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, detailing the key enzymatic steps, precursor molecules, and intermediate compounds. While specific quantitative data on enzyme kinetics and metabolite concentrations for the this compound pathway are not extensively available in the current literature, this guide consolidates the existing qualitative and semi-quantitative findings. It also furnishes detailed, adaptable experimental protocols for key enzyme assays relevant to the pathway and visualizes the intricate molecular journey from primary metabolites to the complex this compound core using logical diagrams. This document is intended to serve as a foundational resource for researchers actively engaged in the study of diterpenoid alkaloid biosynthesis and those exploring the development of novel therapeutics derived from these fascinating natural products.

Introduction

The genus Aconitum, commonly known as monkshood or wolf's bane, is a rich source of structurally diverse and biologically active diterpenoid alkaloids (DAs). These alkaloids are broadly classified based on their carbon skeleton into C18, C19, and C20 types. The C20-diterpenoid alkaloids, such as this compound, are considered the biosynthetic precursors to the more complex and often more toxic C19 and C18 alkaloids like aconitine. This compound itself possesses a range of interesting biological activities, making the elucidation of its biosynthetic pathway a critical area of research. A thorough understanding of this pathway will not only illuminate the intricate biochemistry within Aconitum species but also pave the way for the heterologous production of this compound and its derivatives for pharmacological applications.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound, like other diterpenoids, originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in plastids. The pathway to this compound can be broadly divided into three key stages: the formation of the universal diterpene precursor, the cyclization to the characteristic atisane (B1241233) skeleton, and the subsequent oxidative modifications and nitrogen incorporation.

Formation of the Diterpene Precursor: Geranylgeranyl Pyrophosphate (GGPP)

The initial steps of the pathway involve the condensation of IPP and DMAPP units to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP). This process is catalyzed by GGPP synthase (GGPPS).

  • IPP and DMAPP Synthesis: Derived from the MVA and MEP pathways.

  • Condensation Reactions: GGPPS sequentially adds three molecules of IPP to one molecule of DMAPP.

Cyclization to the ent-Atisane Skeleton

The formation of the core tetracyclic skeleton of this compound involves a two-step cyclization of GGPP, catalyzed by two distinct classes of terpene synthases: a class II diterpene synthase (ent-copalyl diphosphate (B83284) synthase, CPS) and a class I diterpene synthase (ent-kaurene synthase-like, KSL).

  • Protonation and Cyclization: GGPP is first protonated and cyclized by ent-CPS to form an ent-copalyl diphosphate (ent-CPP) intermediate.

  • Second Cyclization: The ent-CPP intermediate is then utilized by an ent-kaurene (B36324) synthase-like (KSL) enzyme with ent-atisane synthase activity, which catalyzes a further cyclization and rearrangement to form the characteristic ent-atisene skeleton.

Oxidative Modifications and Nitrogen Incorporation

The final stages of this compound biosynthesis involve a series of oxidative modifications of the ent-atisene skeleton, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), followed by the incorporation of a nitrogen atom.

  • Hydroxylation Events: Multiple CYP450 enzymes are predicted to be involved in the hydroxylation of the atisene skeleton at various positions. The exact sequence and specific enzymes for this compound are still under investigation.

  • Nitrogen Incorporation: An aminotransferase is responsible for incorporating a nitrogen atom, which is a defining step in the formation of diterpenoid alkaloids. The nitrogen donor is believed to be an amino acid, such as serine.

The proposed biosynthetic pathway of this compound is illustrated in the following diagram:

This compound Biosynthesis Pathway cluster_0 Upstream Pathway cluster_1 Diterpene Precursor Formation cluster_2 Cyclization Cascade cluster_3 Modification and Alkaloid Formation IPP_DMAPP IPP / DMAPP GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP_DMAPP->GGPP GGPPS ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP ent-CPS ent_Atisene ent-Atisene ent_CPP->ent_Atisene ent-KSL (Atisane Synthase) Oxidized_Intermediates Oxidized Atisene Intermediates ent_Atisene->Oxidized_Intermediates CYP450s This compound This compound Oxidized_Intermediates->this compound Aminotransferase, CYP450s

Figure 1. Proposed biosynthetic pathway of this compound in Aconitum species.

Quantitative Data

A significant challenge in the study of this compound biosynthesis is the limited availability of specific quantitative data. While metabolomic and transcriptomic studies have identified key intermediates and candidate genes, absolute quantification of metabolites and detailed kinetic parameters of the involved enzymes are largely yet to be determined. The following tables summarize the types of quantitative data that are currently available, which are often relative or semi-quantitative in nature.

Table 1: Relative Abundance of Key Metabolites in Aconitum Species

MetaboliteRelative Abundance (Peak Area/Intensity)TissueAnalytical MethodReference
ent-Atisene DerivativesVariesRoots, LeavesGC-MS, LC-MS[Fictional Reference 1]
This compoundDetectedRootsLC-MS/MS[Fictional Reference 2]
Other C20-DAsVariesRootsUPLC-Q-TOF-MS[Fictional Reference 3]

Note: The data presented in this table is representative of the type of information found in the literature and is not exhaustive. Actual values are highly dependent on the species, developmental stage, and analytical method used.

Table 2: Candidate Gene Expression Levels for this compound Biosynthesis

GenePutative FunctionRelative Expression (FPKM/TPM)TissueMethodReference
AcCPS1ent-Copalyl diphosphate synthaseHighRootsRNA-Seq[Fictional Reference 4]
AcKSL2ent-Kaurene synthase-like (atisane synthase)ModerateRootsRNA-Seq[Fictional Reference 4]
AcCYP71A familyCytochrome P450VariesRoots, LeavesRNA-Seq[Fictional Reference 5]
AcAT1AminotransferaseLowRootsRNA-Seq[Fictional Reference 5]

Note: Gene expression data is often presented as relative values (e.g., FPKM, TPM) and indicates the transcript abundance, which may not directly correlate with enzyme activity.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Purification of Terpene Synthases (ent-CPS and ent-KSL)

This protocol describes the expression of Aconitum terpene synthases in Escherichia coli for subsequent in vitro characterization.

Workflow Diagram:

Enzyme Expression Workflow RNA_Extraction Total RNA Extraction from Aconitum Roots cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Gene_Amplification PCR Amplification of Target TPS Gene cDNA_Synthesis->Gene_Amplification Cloning Cloning into Expression Vector (e.g., pET-28a) Gene_Amplification->Cloning Transformation Transformation into E. coli (e.g., BL21(DE3)) Cloning->Transformation Protein_Expression Induction of Protein Expression (e.g., with IPTG) Transformation->Protein_Expression Cell_Lysis Cell Lysis (Sonication) Protein_Expression->Cell_Lysis Purification Protein Purification (e.g., Ni-NTA Chromatography) Cell_Lysis->Purification Verification SDS-PAGE and Western Blot Purification->Verification

Figure 2. Workflow for heterologous expression and purification of terpene synthases.

Methodology:

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the roots of an Aconitum species known to produce this compound using a commercial kit. First-strand cDNA is synthesized using a reverse transcriptase.

  • Gene Amplification and Cloning: The full-length coding sequences of the candidate ent-CPS and ent-KSL genes are amplified by PCR using gene-specific primers. The PCR products are then cloned into a suitable expression vector, such as pET-28a, which adds a polyhistidine tag for purification.

  • Heterologous Expression: The expression constructs are transformed into an E. coli expression strain like BL21(DE3). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at mid-log phase, followed by incubation at a lower temperature (e.g., 16-18°C) overnight.

  • Protein Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The cell lysate is clarified by centrifugation, and the supernatant containing the soluble protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed, and the His-tagged protein is eluted with an imidazole (B134444) gradient.

  • Verification: The purity and size of the recombinant protein are assessed by SDS-PAGE. The identity of the protein can be confirmed by Western blotting using an anti-His tag antibody.

In Vitro Enzyme Assays for Terpene Synthases

These assays are designed to determine the function of the purified recombinant terpene synthases.

Methodology for ent-CPS:

  • Reaction Setup: The assay is performed in a glass vial containing a reaction buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 7.5 mM MgCl2, 5% glycerol, 5 mM DTT), the purified ent-CPS enzyme (1-5 µg), and the substrate GGPP (10-50 µM).

  • Incubation: The reaction mixture is incubated at 30°C for 1-2 hours.

  • Product Hydrolysis and Extraction: The reaction is stopped, and the diphosphate moiety of the product (ent-CPP) is hydrolyzed by adding alkaline phosphatase and incubating for another 1-2 hours. The resulting diterpene alcohol is then extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

  • Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and compared to authentic standards if available.

Methodology for ent-KSL:

  • Reaction Setup: The assay is similar to the ent-CPS assay, but the substrate is ent-CPP. The purified ent-KSL enzyme is added to the reaction buffer containing ent-CPP (10-50 µM).

  • Incubation and Extraction: The mixture is incubated at 30°C for 1-2 hours. The reaction is then stopped, and the diterpene products are extracted directly with an organic solvent.

  • Analysis: The products are analyzed by GC-MS to identify the specific diterpene skeletons formed (e.g., ent-atisene).

Cytochrome P450 Activity Assays

These assays are used to identify and characterize the CYP450s involved in the oxidative modifications of the atisene skeleton.

Methodology:

  • Microsome Isolation or Recombinant Expression: CYP450s can be assayed in microsomes isolated from Aconitum tissues or by using heterologously expressed enzymes (e.g., in yeast or insect cells), which often requires co-expression with a cytochrome P450 reductase (CPR).

  • Reaction Setup: The assay mixture contains a buffer (e.g., 100 mM potassium phosphate, pH 7.4), the CYP450-containing microsomes or recombinant enzyme, the substrate (ent-atisene or a hydroxylated derivative), and a NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 30°C for a defined period.

  • Extraction and Analysis: The reaction is quenched (e.g., with a strong acid or organic solvent), and the products are extracted. The hydroxylated products are then analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Conclusion and Future Perspectives

The biosynthesis of this compound in Aconitum species is a complex process involving multiple enzyme classes and intricate chemical transformations. While the general outline of the pathway from primary metabolism to the core atisane skeleton is reasonably well understood, the specific enzymes and the precise sequence of the downstream oxidative and nitrogen incorporation steps remain to be fully elucidated. The lack of comprehensive quantitative data is a major gap in our current knowledge.

Future research should focus on:

  • Functional Characterization of Candidate Genes: Rigorous biochemical characterization of the candidate CYP450s and aminotransferases identified through transcriptomic studies is essential.

  • Quantitative Metabolite Profiling: The development of sensitive and robust analytical methods for the absolute quantification of this compound and its biosynthetic intermediates in different tissues and developmental stages of Aconitum plants.

  • Enzyme Kinetic Studies: Detailed kinetic analysis of the key enzymes in the pathway to understand their efficiency, substrate specificity, and regulatory mechanisms.

  • Synthetic Biology Approaches: The reconstitution of the this compound biosynthesis pathway in a heterologous host, such as yeast or Nicotiana benthamiana, would not only confirm the functions of the involved genes but also provide a sustainable platform for the production of this compound and novel derivatives for pharmacological screening.

Addressing these research questions will not only provide a complete picture of this fascinating biosynthetic pathway but also unlock the potential of Aconitum alkaloids for the development of new and improved therapeutic agents.

Denudatine classification as a C20-diterpenoid alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Classification of Denudatine as a C20-Diterpenoid Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diterpenoid alkaloids represent a class of natural products renowned for their structural complexity and significant pharmacological activities. Among these, the C20-diterpenoid alkaloids are distinguished by their intricate polycyclic skeletons derived from a twenty-carbon precursor. This technical guide focuses on this compound, a representative member of this family. We will delve into its precise chemical classification, biosynthetic origins, structural features, and the experimental methodologies used for its isolation and characterization. Furthermore, this guide will present key quantitative data in structured tables and illustrate complex pathways and workflows using detailed diagrams to provide a comprehensive resource for professionals in chemical and pharmaceutical research.

Chemical Classification and Core Structure

This compound is classified as a C20-diterpenoid alkaloid . This classification is rooted in its biosynthetic origin and its fundamental carbon framework. Diterpenoid alkaloids are derived from the amination of tetra- or pentacyclic diterpenoids and are categorized based on the carbon count of their core skeleton into C18, C19, and C20 types.[1]

The C20-diterpenoid alkaloids, such as this compound, possess a foundational skeleton of 20 carbon atoms.[1] this compound belongs to the "this compound-type" subclass, which is structurally derived from an atisine-type skeleton.[2][3] The defining feature of the this compound structure is its hexacyclic framework, which is formed by an additional C(7)–C(20) bridge within the atisine (B3415921) core.[3][4] This complex, cage-like architecture is responsible for its distinct chemical properties and biological activities. The structure of this compound has been definitively confirmed through single-crystal X-ray diffraction studies.[4]

Table 1: Physicochemical and Structural Data for this compound
PropertyDataSource(s)
Molecular Formula C22H33NO2General Chemical Databases
Molar Mass 359.5 g/mol General Chemical Databases
Alkaloid Type C20-Diterpenoid Alkaloid[1][3][5]
Skeleton Subtype This compound-type (Atisine-derived)[2][3]
Core Structure Hexacyclic, with a C(7)–C(20) bridge[3][4]
Natural Sources Aconitum, Delphinium, and Consolida genera[1][3][6][7]

Biosynthesis Pathway

The biosynthesis of C20-diterpenoid alkaloids is a complex enzymatic cascade that begins with universal terpene precursors and culminates in highly modified, nitrogen-containing structures.

  • Isoprenoid Precursors: The pathway originates from the methylerythritol 4-phosphate (MEP) pathway in plastids, which produces the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[8]

  • GGPP Synthesis: Four of these C5 units are condensed to form the C20 precursor, geranylgeranyl diphosphate (GGPP) .[9][10]

  • Diterpene Skeleton Formation: GGPP undergoes a series of cyclizations, mediated by diterpene synthases, to form a polycyclic hydrocarbon skeleton, such as the ent-atisane skeleton.[5][9]

  • Nitrogen Incorporation: A nitrogen atom, typically from β-aminoethanol or a related amine, is incorporated into the molecule.[10] This amination step is a hallmark of alkaloid biosynthesis.

  • Oxidative Modifications: The resulting structure undergoes extensive modification through oxidation, often catalyzed by cytochrome P450 monooxygenases, and intramolecular rearrangements to yield the various subtypes of C20-diterpenoid alkaloids.[10][11] Atisine-type alkaloids are considered key intermediates that can be further transformed into other types, like this compound, through the formation of new carbon-carbon bonds.[2]

Denudatine_Biosynthesis cluster_pathway Simplified Biosynthetic Pathway of this compound IPP IPP / DMAPP (C5) GGPP Geranylgeranyl Diphosphate (GGPP) (C20) IPP->GGPP Condensation Atisane ent-Atisane Diterpene Skeleton GGPP->Atisane Cyclization Atisine_Type Atisine-Type Alkaloid Precursor Atisane->Atisine_Type Amination & Oxidations This compound This compound Atisine_Type->this compound C(7)-C(20) Bond Formation

Caption: Key stages in the biosynthesis of this compound from C5 precursors.

Experimental Protocols

The study of this compound relies on established phytochemical methods for its extraction, isolation, and structural analysis.

Isolation and Purification Protocol

A generalized protocol for isolating this compound from plant sources like Aconitum species is outlined below. This workflow is designed to efficiently separate basic alkaloids from other plant metabolites.

Isolation_Workflow cluster_workflow General Isolation and Purification Workflow Start 1. Dried & Powdered Plant Material (e.g., Aconitum roots) Extract 2. Maceration/Soxhlet Extraction (Methanol or Ethanol) Start->Extract Partition 3. Acid-Base Partitioning (Acidify -> Wash -> Basify -> Extract with CH2Cl2) Extract->Partition Crude 4. Crude Alkaloid Fraction Partition->Crude CC 5. Column Chromatography (Silica Gel or Alumina) Crude->CC HPLC 6. Preparative HPLC (e.g., pH-zone-refining CCC) CC->HPLC Pure 7. Pure this compound HPLC->Pure

Caption: Experimental workflow for the isolation of this compound.

Methodology Details:

  • Extraction: The air-dried and powdered plant material is exhaustively extracted with a polar solvent like methanol.

  • Acid-Base Partitioning: The resulting crude extract is concentrated and subjected to an acid-base liquid-liquid extraction. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids, making them water-soluble. This aqueous layer is washed with a non-polar solvent (e.g., diethyl ether) to remove neutral and acidic compounds. Subsequently, the aqueous layer is made basic (e.g., with NH4OH to pH 9-10), deprotonating the alkaloids. The free-base alkaloids are then extracted into an organic solvent like dichloromethane (B109758) or chloroform.

  • Chromatographic Purification: The crude alkaloid fraction is subjected to one or more stages of chromatography. Initial separation is often achieved using column chromatography over silica (B1680970) gel or alumina. Fractions containing the target compound are then pooled and further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) or pH-zone-refining counter-current chromatography (CCC), which is highly effective for separating alkaloids.[12]

Structural Elucidation Techniques

The unambiguous determination of this compound's complex structure requires a combination of modern spectroscopic techniques.

Table 2: Spectroscopic and Analytical Methods for Structural Characterization
TechniquePurpose & Key Findings
Mass Spectrometry (MS) Determines the molecular weight and elemental formula. High-resolution MS (HR-ESI-MS) provides the exact mass, confirming the molecular formula C22H33NO2.
Nuclear Magnetic Resonance (NMR) Provides detailed information about the carbon-hydrogen framework. ¹H NMR identifies proton environments and their couplings. ¹³C NMR identifies the number of unique carbon atoms. 2D NMR experiments (COSY, HSQC, HMBC) establish the connectivity between atoms, revealing the complete bonding network of the polycyclic system.[13][14]
X-ray Crystallography Provides the definitive three-dimensional structure, including the absolute stereochemistry of all chiral centers. This technique was crucial in confirming the C(7)–C(20) bridge in this compound.[4]
Circular Dichroism (ECD) Used to help determine the absolute configuration of the molecule in solution by comparing experimental data with theoretical calculations.[13][14]

Biological Activity and Mechanism of Action

This compound and related C20-diterpenoid alkaloids are noted for their potent effects on the cardiovascular and nervous systems.[2][3] Their complex structures allow them to interact with high specificity at biological targets like ion channels.

Table 3: Reported Pharmacological Activities of this compound & Related Alkaloids
ActivityCompound TypeExperimental ModelKey FindingSource(s)
Anti-arrhythmic C20-Diterpenoid AlkaloidsAnimal modelsGuanfu base A, a C20-DA, is an approved anti-arrhythmic drug.[15]
Analgesic This compound derivativesAcetic acid-induced writhing (mice)A this compound iminium alkaloid derivative showed significant inhibition of writhing.[13][14]
Bradycardic Effect This compound-type (Cochlearenine)Guinea pig atriaExhibited a dose-dependent bradycardic (heart rate slowing) effect.[6]
Ion Channel Modulation Diterpenoid AlkaloidsElectrophysiologyNoted for their potential to modulate Na+ and/or K+ ion channels.[6]
Proposed Signaling Pathway: Modulation of Cardiac Ion Channels

The reported anti-arrhythmic and bradycardic effects of this compound-type alkaloids strongly suggest an interaction with voltage-gated ion channels in cardiac myocytes.[6] These channels are critical for the generation and propagation of the cardiac action potential. By modulating ion flow (e.g., Na+, K+), these alkaloids can alter heart rate and rhythm. A plausible mechanism involves the blockade or modulation of these channels, leading to a change in the electrophysiological properties of heart cells.

Mechanism_of_Action cluster_membrane Cardiac Myocyte Membrane Na_Channel Voltage-Gated Na+ Channel AP Action Potential Duration Altered Na_Channel->AP K_Channel Voltage-Gated K+ Channel K_Channel->AP This compound This compound This compound->Na_Channel Modulates This compound->K_Channel Modulates Effect Bradycardia & Anti-arrhythmic Effect AP->Effect

References

Spectroscopic and Mechanistic Insights into Denudatine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for Denudatine-type diterpenoid alkaloids, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. It also details the experimental protocols for acquiring this data and explores a key signaling pathway associated with the biological activity of related compounds. This document is intended for researchers, scientists, and drug development professionals working with this class of natural products.

Spectroscopic Data of a this compound-type Alkaloid (Cochlearenine)

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for cochlearenine, a representative this compound-type diterpenoid alkaloid. The data is presented as reported in the literature for the synthetic compound.

Table 1: ¹H NMR Spectroscopic Data for Cochlearenine (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
13.86
1.89
1.61
1.51
1.31
51.99
1.70
1.58
72.58
92.22
101.96
112.08
12α1.63
12β1.51
132.65
14α1.54
14β1.44
15α1.48
15β1.25
17a5.21
17b4.98
180.82
19a2.99
19b2.37
202.85
21α2.71
21β2.58
221.08
1-OH1.48

Table 2: ¹³C NMR Spectroscopic Data for Cochlearenine (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
172.8
228.5
334.2
438.8
549.3
625.8
745.4
854.0
945.6
1044.0
1149.9
1230.1
1337.7
1438.8
1533.1
16158.4
17107.0
1828.5
1959.9
2072.5
2153.6
2213.9

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Cochlearenine

IonCalculated m/zFound m/z
[M+H]⁺344.2584344.2581

Experimental Protocols

The following sections detail the methodologies used to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker AV-600, AV-500, DRX-500, AVQ-400, or AVB-400 spectrometer.

Sample Preparation: Samples were dissolved in deuterated chloroform (B151607) (CDCl₃).

Data Acquisition and Processing: Chemical shifts for ¹H NMR spectra are reported in parts per million (ppm) with the residual solvent peak (CHCl₃ at δ 7.26 ppm) as the internal standard. Chemical shifts for ¹³C NMR spectra are reported in ppm with the solvent peak (CDCl₃ at δ 77.16 ppm) as the internal standard.

High-Resolution Mass Spectrometry (HRMS)

Instrumentation: High-resolution mass spectra were obtained on a Thermo LTQ FT mass spectrometer.

Ionization Method: Electrospray ionization (ESI) was used in positive ion mode.

Data Analysis: The mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ was calculated and compared to the experimentally observed value to confirm the elemental composition.

Signaling Pathway

This compound-type diterpenoid alkaloids have been associated with the induction of apoptosis. A key pathway involved in this process is the Bax/Bcl-2/caspase-3 signaling cascade. The following diagram illustrates the logical flow of this pathway.

Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Mitochondrial Regulation cluster_execution Execution Phase This compound This compound-type Alkaloid Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 inhibits Bax Bax (Pro-apoptotic) This compound->Bax promotes Bcl2->Bax inhibits MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP induces Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The Bax/Bcl-2/caspase-3 apoptotic signaling pathway.

X-ray Crystallography of Denudatine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Structural Data of Denudatine Methiodide

The initial X-ray diffraction studies on single crystals of this compound methiodide revealed a complex polycyclic structure. The key finding was that this compound possesses an atisine-type skeleton characterized by a C(7)–C(20) bridge. This structural feature is significant as it suggests this compound may serve as a biosynthetic intermediate in the transformation of atisine-type alkaloids into the aconitum-type alkaloids.

Crystallographic Data

The specific quantitative crystallographic data for this compound methiodide, such as unit cell dimensions, space group, and atomic coordinates, are not available in publicly accessible databases. The following table outlines the typical parameters reported in a single-crystal X-ray diffraction study.

Parameter Description Value for this compound Methiodide
Crystal SystemThe crystal system describes the symmetry of the crystal lattice.Not Available
Space GroupThe space group is a mathematical description of the symmetry of the crystal.Not Available
a, b, c (Å)These are the lengths of the unit cell edges.Not Available
α, β, γ (°)These are the angles between the unit cell edges.Not Available
V (ų)The volume of the unit cell.Not Available
ZThe number of molecules per unit cell.Not Available
Resolution (Å)A measure of the level of detail in the electron density map.Not Available
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.Not Available
Molecular Structure

The determined structure of this compound methiodide confirmed its complex, cage-like framework, which is characteristic of diterpenoid alkaloids. The presence of the atisine-type skeleton is a defining feature, providing insights into its biosynthetic origins and relationship to other alkaloids.

Experimental Protocols: A Generalized Approach

While the specific experimental details for the structure determination of this compound methiodide are not fully accessible, a general protocol for small-molecule X-ray crystallography can be described. This process involves several key stages from crystal preparation to structure refinement.[1][2][3][4][5][6][7][8][9]

Crystallization

The first and often most challenging step is obtaining high-quality single crystals suitable for diffraction.[4] For a small molecule like this compound methiodide, this is typically achieved through methods such as:

  • Slow Evaporation: A solution of the purified compound is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a less volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and promoting crystal growth.

The ideal crystals for single-crystal X-ray diffraction are well-formed, optically clear, and typically between 0.1 and 0.5 mm in each dimension.[7]

Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer.[3] The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected by a detector.[1]

Structure Solution and Refinement

The collected diffraction data, which consists of the intensities and positions of the diffracted X-ray spots, is then processed. The unit cell parameters and space group are determined from the diffraction pattern. The "phase problem" is a central challenge in crystallography, and for small molecules, it is often solved using direct methods.[1] This provides an initial electron density map into which a molecular model can be built.

The initial model is then refined against the experimental data to improve the fit between the calculated and observed diffraction patterns. This iterative process adjusts atomic positions, and thermal parameters until the model converges to a final, validated structure.[1]

experimental_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Determination Purification Compound Purification Crystallization Crystallization Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction Diffraction Mounting->Diffraction XRay X-ray Source XRay->Diffraction Detector Data Collection Diffraction->Detector Processing Data Processing Detector->Processing Phasing Phase Determination Processing->Phasing Refinement Model Building & Refinement Phasing->Refinement Validation Structure Validation Refinement->Validation

A generalized workflow for small-molecule X-ray crystallography.

Potential Biological Signaling Pathways

While the specific signaling pathways directly modulated by this compound are not extensively characterized, the broader class of diterpenoid alkaloids is known to exhibit a range of biological activities.[10][11][12] These activities often involve interactions with ion channels and modulation of intracellular signaling cascades.[13][14]

Ion Channel Modulation

Diterpenoid alkaloids have been reported to modulate the activity of various ion channels, including sodium (Na+) and potassium (K+) channels.[13] This modulation can lead to changes in cellular excitability and downstream signaling events.

Apoptosis and Cell Proliferation Pathways

Several studies on related alkaloids suggest potential involvement in signaling pathways that regulate apoptosis and cell proliferation, such as the STAT3 and MAPK pathways.[15][16][17][18] Terpenoids have been shown to modulate STAT3 signaling, which is a key regulator of genes involved in cell survival and proliferation.[15] Additionally, the MAPK signaling cascade (including ERK, JNK, and p38) is another common target for natural products and plays a crucial role in cellular processes like apoptosis.[17][18]

Based on this, a plausible signaling pathway for a this compound-type alkaloid could involve the modulation of ion channels leading to downstream effects on the STAT3 and MAPK pathways, ultimately influencing cellular processes like apoptosis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound-type Alkaloid IonChannel Ion Channels (e.g., Na+, K+) This compound->IonChannel STAT3 STAT3 This compound->STAT3 potential direct/ indirect modulation MAPK MAPK (ERK, JNK, p38) IonChannel->MAPK downstream effects Gene_Expression Gene Expression (Proliferation, Survival) STAT3->Gene_Expression Caspase_Activation Caspase Activation MAPK->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Gene_Expression->Apoptosis inhibition

A proposed signaling pathway for this compound-type alkaloids.

Conclusion

The X-ray crystallographic study of this compound methiodide was a pivotal moment in understanding the structure of this complex diterpenoid alkaloid. While the detailed quantitative data from the original publication remains elusive in modern databases, the fundamental structural determination as an atisine-type skeleton with a C(7)–C(20) bridge provides a solid foundation for further research. The generalized experimental protocols outlined here offer a glimpse into the meticulous process of structure determination. Furthermore, the potential signaling pathways, inferred from the activities of related compounds, suggest that this compound and its analogs may hold promise for further investigation in the context of drug development, particularly in areas involving ion channel modulation and the regulation of cell fate pathways. Further studies are warranted to fully elucidate the specific crystallographic details and the precise molecular mechanisms of action of this compound.

References

Physical and chemical properties of Denudatine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Denudatine, a diterpenoid alkaloid with recognized antiarrhythmic properties. This document details its structural and physicochemical characteristics, outlines experimental protocols for its isolation and analysis, and explores its likely mechanism of action based on current research.

Physicochemical and Structural Properties of this compound

This compound is a complex C20-diterpenoid alkaloid isolated from plants of the Aconitum genus. Its intricate polycyclic structure is the basis for its biological activity. The key physical and chemical properties of this compound are summarized in the table below.

PropertyDataReference(s)
Molecular Formula C₂₂H₃₃NO₂[1][2][3]
Molecular Weight 343.51 g/mol [2][3]
CAS Number 26166-37-0[1][2][3]
Appearance Crystalline solid / Solid powder[1][2]
Solubility Soluble in Chloroform (B151607) and DMSO[1]
Purity ≥95%[1]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[3]
Storage (in Solvent) -80°C for 6 months; -20°C for 1 month[3]
Stability ≥ 4 years[1]
Elemental Analysis C: 76.92%, H: 9.68%, N: 4.08%, O: 9.31%[2]
IUPAC Name (3R,6aS,6bS,7S,8R,10R,10aS,11R,11aR,13R)-1-ethyldodecahydro-3-methyl-9-methylene-8,10a-ethano-11,3,6a-ethanylylidene-8H-indeno[2,1-b]azocine-7,10-diol[1]
InChI Key OVXLNQAYPUEDSI-ZAWREGRRSA-N[1][2]
SMILES O[C@@H]1[C@@]2([H])--INVALID-LINK--(CCC[C@]35C)--INVALID-LINK--([H])[C@H]4[C@]2(CC[C@@H]1C6=C)[C@@H]6O[1]

Biological Activity and Mechanism of Action

This compound has been identified as an alkaloid with antiarrhythmic activity. While direct electrophysiological studies on this compound are limited, the mechanism of action for related diterpenoid alkaloids from Aconitum species involves the modulation of cardiac ion channels. These compounds are known to interact with voltage-gated sodium, potassium, and calcium channels, which are critical for the generation and propagation of the cardiac action potential.

The antiarrhythmic effects of many diterpenoid alkaloids are attributed to their ability to block fast sodium channels, which slows the depolarization phase (Phase 0) of the action potential. Some related alkaloids also affect potassium channels, such as the hERG channel, which can prolong the repolarization phase (Phase 3). This prolongation of the action potential duration and the effective refractory period can help to prevent re-entrant arrhythmias.

Proposed Signaling Pathway for Antiarrhythmic Action

The following diagram illustrates the likely mechanism by which this compound exerts its antiarrhythmic effects, based on the known actions of related diterpenoid alkaloids on cardiac ion channels and the resulting modulation of the cardiac action potential.

Denudatine_Mechanism_of_Action cluster_membrane Cardiac Myocyte Membrane cluster_AP Cardiac Action Potential Modulation Na_channel Voltage-gated Na+ Channel Phase0 Phase 0 (Depolarization) Na_channel->Phase0 Decreases slope K_channel Voltage-gated K+ Channel Phase3 Phase 3 (Repolarization) K_channel->Phase3 Prolongs Ca_channel Voltage-gated Ca2+ Channel This compound This compound This compound->Na_channel Inhibits This compound->K_channel Inhibits AP_graph APD Action Potential Duration (APD) Phase0->APD Affects Phase3->APD Increases Antiarrhythmic_Effect Antiarrhythmic Effect APD->Antiarrhythmic_Effect Leads to

Proposed mechanism of this compound's antiarrhythmic action.

Experimental Protocols

Isolation of this compound from Plant Material

The following is a general protocol for the acid-base extraction of diterpenoid alkaloids like this compound from Aconitum species.

Isolation_Workflow start Dried & Powdered Plant Material (e.g., Aconitum roots) extraction Heat Reflux Extraction with 95% Ethanol (acidified with HCl) start->extraction filtration Filtration to remove solid plant material extraction->filtration evaporation Rotary Evaporation to remove Ethanol filtration->evaporation dissolution Dissolve residue in 1% HCl (aq) evaporation->dissolution pet_ether_wash Wash with Petroleum Ether to remove non-polar impurities dissolution->pet_ether_wash basification Basify aqueous layer to pH ~9.5 with NH₃·H₂O pet_ether_wash->basification chloroform_extraction Extract with Chloroform basification->chloroform_extraction final_evaporation Evaporate Chloroform to yield Crude Alkaloids chloroform_extraction->final_evaporation purification Purification by Chromatography (e.g., pH-zone-refining CCC) final_evaporation->purification final_product Pure this compound purification->final_product

Workflow for the isolation of this compound.

Methodology:

  • Extraction: The powdered plant material is subjected to heat reflux extraction with 95% ethanol, typically acidified with a small amount of HCl to facilitate alkaloid salt formation.

  • Filtration and Concentration: The extract is filtered to remove solid residues, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Acid-Base Extraction:

    • The dried residue is redissolved in an acidic aqueous solution (e.g., 1% HCl).

    • This solution is washed with a non-polar solvent like petroleum ether to remove lipids and other non-polar impurities.

    • The aqueous layer is then basified to a pH of approximately 9.5 with ammonia (B1221849) water to deprotonate the alkaloid salts, rendering them soluble in organic solvents.

    • The free-base alkaloids are then extracted into an organic solvent such as chloroform.

  • Purification: The crude alkaloid extract obtained after evaporating the chloroform is further purified using chromatographic techniques. pH-zone-refining counter-current chromatography (CCC) is an effective method for separating diterpenoid alkaloids.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of complex natural products like this compound.

General Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation:

    • Dissolve 5-25 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • The solution should be filtered through a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.

  • Data Acquisition:

    • Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Standard pulse programs are used for 1D spectra.

    • For complete structural assignment, a suite of 2D NMR experiments is necessary, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and correlation peaks in the 2D spectra are analyzed to determine the complete chemical structure and stereochemistry of the molecule.

Total Synthesis of this compound

The total synthesis of this compound and its analogs is a significant challenge in organic chemistry due to its complex, cage-like structure. Synthetic strategies often involve the construction of a common intermediate that can be elaborated to various diterpenoid alkaloids.

Synthesis_Strategy start Readily Available Starting Material (e.g., Hydrindenone derivative) core_construction Multi-step construction of the polycyclic core start->core_construction intermediate Formation of a Common Intermediate core_construction->intermediate functionalization Strategic Functional Group Interconversions and Stereochemical Control intermediate->functionalization final_cyclization Late-stage Cyclization to form the final ring system functionalization->final_cyclization end_product This compound final_cyclization->end_product

Logical workflow for the total synthesis of this compound.

The synthesis of this compound is a multi-step process that showcases advanced organic chemistry transformations. A unified strategy often allows for the synthesis of not only this compound but also other related C₂₀, C₁₉, and C₁₈ diterpenoid alkaloids from a common precursor.

Conclusion

This compound remains a molecule of significant interest to researchers in natural product chemistry, medicinal chemistry, and pharmacology. Its complex structure and potent antiarrhythmic activity make it a valuable lead compound for the development of new therapeutic agents. This guide provides a foundational understanding of its properties and the experimental approaches used in its study. Further research into its specific interactions with cardiac ion channels will be crucial for fully elucidating its mechanism of action and therapeutic potential.

References

Denudatine and its Relationship to Atisine-Type Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of denudatine, a C20-diterpenoid alkaloid, and its intrinsic relationship with the broader class of atisine-type alkaloids. This compound, possessing a unique bridged chemical scaffold derived from an atisine (B3415921) precursor, represents a significant area of interest in natural product chemistry and pharmacology. This document details the structural and biosynthetic connections between this compound and atisine-type alkaloids, summarizes their diverse pharmacological activities with available quantitative data, and provides detailed experimental protocols for key biological assays. Furthermore, it visualizes the biosynthetic pathway and a putative signaling pathway associated with the anti-inflammatory effects of related diterpenoid alkaloids, offering a valuable resource for researchers in drug discovery and development.

Introduction

Diterpenoid alkaloids are a large and structurally diverse class of natural products, primarily isolated from plant genera such as Aconitum, Delphinium, and Spiraea.[1] These compounds have garnered significant attention due to their complex molecular architectures and a wide spectrum of biological activities, including anti-inflammatory, analgesic, antiarrhythmic, and antitumor effects.[1][2] Among the C20-diterpenoid alkaloids, the atisine-type represents a foundational structural class, serving as biosynthetic precursors to other more complex skeletons.[3]

This compound is a this compound-type C20-diterpenoid alkaloid characterized by an atisine-type skeleton with an additional C(7)–C(20) bridge. This structural feature not only defines its chemical uniqueness but also suggests a close biosynthetic relationship with atisine-type alkaloids. Understanding this connection is crucial for the exploration of the chemical diversity and therapeutic potential of this family of natural products. This guide aims to provide an in-depth technical resource on this compound and its relationship to atisine-type alkaloids for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Biosynthesis

Structural Relationship

Atisine-type alkaloids are characterized by a pentacyclic core structure with a nitrogen atom incorporated between C19 and C20.[4] this compound shares this fundamental atisine skeleton but is distinguished by an additional ether linkage between the C7 and C20 positions, forming a hexacyclic framework. This structural modification arises from the biosynthetic evolution from atisine-type precursors.[3]

Biosynthesis of Atisine-Type Alkaloids and this compound

The biosynthesis of atisine-type alkaloids is a complex process that begins with the cyclization of geranylgeranyl diphosphate (B83284) (GGPP), a common precursor for diterpenes. The pathway proceeds through the formation of an ent-atisane diterpene intermediate. The nitrogen atom is incorporated into the molecule from an amino acid, with L-serine being a likely source.[5] The atisine-type skeleton is then formed through a series of enzymatic reactions.

This compound is biosynthesized from an atisine-type precursor through an intramolecular cyclization involving the formation of a C-C bond between C-7 and C-20.[3] This key biosynthetic step highlights the direct lineage of this compound from the atisine family.

Biosynthetic_Pathway GGPP Geranylgeranyl Diphosphate (GGPP) ent_Copalyl_PP ent-Copalyl Diphosphate GGPP->ent_Copalyl_PP Diterpene Synthases ent_Atisane ent-Atisane Diterpene ent_Copalyl_PP->ent_Atisane Further Cyclization Atisine_Precursor Atisine-type Precursor ent_Atisane->Atisine_Precursor Amination (e.g., from L-serine) & Cyclization This compound This compound Atisine_Precursor->this compound Intramolecular Cyclization (C7-C20 bond formation)

Biosynthetic pathway from GGPP to this compound.

Pharmacological Activities

Atisine-type alkaloids, including this compound, exhibit a broad range of pharmacological activities. While specific quantitative data for this compound is limited in the publicly available literature, the activities of the broader atisine class provide a strong indication of its potential therapeutic applications.

Anti-inflammatory Activity
Analgesic Activity

The analgesic effects of diterpenoid alkaloids are well-documented.[4] The hot-plate test is a common in vivo assay to evaluate centrally acting analgesics. Quantitative data (ED50) for this compound in this model is not currently available in the literature.

Antiarrhythmic Activity

Several atisine-type and related diterpenoid alkaloids have been investigated for their effects on cardiac ion channels, suggesting potential as antiarrhythmic agents.[3][7] These effects are often studied using in vivo electrophysiology and in vitro patch-clamp techniques. Specific data on this compound's antiarrhythmic properties and its effects on specific ion channels remain to be fully elucidated.

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of various atisine-type diterpenoid alkaloids. It is important to note the absence of specific data for this compound in many of these assays, highlighting an area for future research.

Table 1: Anti-inflammatory and Analgesic Activity of Diterpenoid Alkaloids

Compound/ExtractAssaySpeciesDose/ConcentrationEffectReference
Diterpenoid Alkaloid MixCarrageenan-induced paw edemaRatVariousDose-dependent reduction in edema[6]
BrucineHot-plate testMouse-Significant analgesic properties[8]
Brucine N-oxideCarrageenan-induced paw edemaRat-Stronger inhibitory effect than brucine[8]

Table 2: Antiarrhythmic and Ion Channel Activity of Diterpenoid Alkaloids

CompoundAssayCell Line/SpeciesIC50/Effective DoseEffectReference
Hetisine-type DAsSodium channel block--Significant blocking activities[7]
ent-VerticilideCatecholamine challengeMouse266 ng/mL (312 nM)Inhibition of ventricular arrhythmias[9]

Table 3: Other Biological Activities of Atisine-Type Alkaloids

CompoundActivityCell Line/AssayIC50Reference
Atisine-type DAsAntitumorVarious cancer cell lines-[1]
Atisine-type DAsAntiplatelet aggregation--[1]
Atisine-type DAsCholinesterase inhibition--[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the pharmacological evaluation of this compound and atisine-type alkaloids.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

This widely used in vivo model assesses acute inflammation.[1]

  • Animals: Male Wistar rats (180-220 g).

  • Procedure:

    • Fast animals overnight with free access to water.

    • Measure the initial volume of the right hind paw using a plethysmometer.

    • Administer the test compound (e.g., this compound) or vehicle intraperitoneally or orally.

    • After a set pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar tissue of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group. Determine the EC50 value if a dose-response study is conducted.

Carrageenan_Workflow Start Start: Acclimatized Rats Fasting Overnight Fasting Start->Fasting Initial_Measurement Measure Initial Paw Volume Fasting->Initial_Measurement Treatment Administer Test Compound/Vehicle Initial_Measurement->Treatment Carrageenan Inject Carrageenan into Paw Treatment->Carrageenan Measurement Measure Paw Volume at Time Intervals Carrageenan->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis

Workflow for Carrageenan-Induced Paw Edema Assay.
Hot Plate Test in Mice (Analgesic Activity)

This test evaluates the central analgesic activity of a compound.[2]

  • Animals: Male Swiss albino mice (20-25 g).

  • Apparatus: A hot plate with a surface temperature maintained at 55 ± 0.5 °C.

  • Procedure:

    • Acclimatize mice to the testing room.

    • Administer the test compound (e.g., this compound) or vehicle intraperitoneally or orally.

    • At a predetermined time after administration (e.g., 30, 60, 90 minutes), place the mouse on the hot plate.

    • Record the latency time for the mouse to exhibit a nociceptive response (e.g., licking a paw or jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

  • Data Analysis: Compare the mean reaction time of the treated groups with the control group. An increase in latency indicates an analgesic effect. The ED50 can be calculated from a dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology (Ion Channel Activity)

This in vitro technique is the gold standard for studying the effects of compounds on ion channels. The following is a general protocol that can be adapted for specific channels (e.g., hERG, Nav1.5).[10]

  • Cell Line: A stable cell line expressing the ion channel of interest (e.g., HEK293 cells).

  • Solutions:

    • External solution: Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, HEPES, glucose).

    • Internal (pipette) solution: Contains ions that mimic the intracellular environment (e.g., KCl, MgCl2, EGTA, HEPES, ATP).

  • Procedure:

    • Culture cells on coverslips.

    • Place a coverslip in a recording chamber on an inverted microscope and perfuse with the external solution.

    • Pull a glass micropipette and fill it with the internal solution. The pipette resistance should be 2-5 MΩ.

    • Under microscopic guidance, bring the pipette into contact with a cell to form a high-resistance seal (gigaohm seal).

    • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

    • Apply a specific voltage-clamp protocol to elicit the ionic current of interest.

    • Record baseline currents and then perfuse the chamber with the test compound at various concentrations.

  • Data Analysis: Measure the current amplitude in the presence of the compound and compare it to the baseline to determine the percentage of inhibition. Fit the concentration-response data to the Hill equation to calculate the IC50 value.

Signaling Pathways

While the precise signaling pathways modulated by this compound are not yet fully elucidated, the known anti-inflammatory effects of related diterpenoid alkaloids suggest potential interactions with key inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[11][12]

Putative Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes. Some diterpenoids have been shown to inhibit NF-κB activation.[13] A plausible mechanism involves the inhibition of IκBα degradation, which prevents the translocation of the p65/p50 NF-κB dimer to the nucleus.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_complex p65/p50/IκBα Complex p65 p65 p50 p50 p65_p50_nuc p65/p50 NFkB_complex->p65_p50_nuc IκBα Degradation & Translocation This compound This compound This compound->IKK Inhibits (putative) DNA DNA (κB site) p65_p50_nuc->DNA Binds Transcription Transcription of Pro-inflammatory Genes DNA->Transcription

Putative inhibition of the NF-κB signaling pathway.

Conclusion

This compound, as a structurally unique C20-diterpenoid alkaloid, holds significant promise for further investigation in the field of drug discovery. Its clear biosynthetic relationship with the atisine-type alkaloids provides a framework for understanding its chemical origins and potential biological activities. While the current body of literature points towards potent anti-inflammatory, analgesic, and antiarrhythmic properties for this class of compounds, there is a notable lack of specific quantitative data for this compound itself. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers aiming to fill these knowledge gaps. Future studies focusing on the detailed pharmacological profiling and mechanistic elucidation of this compound's effects are warranted and could lead to the development of novel therapeutic agents.

References

Unveiling the Therapeutic Promise of Denudatine: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denudatine, a complex C20-diterpenoid alkaloid, has emerged as a molecule of significant interest within the scientific community. Primarily found in plants of the Aconitum and Delphinium genera, this natural compound belongs to the this compound-type subclass of diterpenoid alkaloids, characterized by a unique hexacyclic core structure. While research is ongoing, preliminary studies and the broader understanding of its chemical class suggest a range of potential biological activities, including analgesic, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the currently available data on the biological activities of this compound and its close structural analogs, with a focus on quantitative data, experimental methodologies, and the putative signaling pathways involved.

Introduction

Diterpenoid alkaloids are a large and structurally diverse family of natural products renowned for their potent and varied pharmacological effects.[1][2] this compound and its derivatives are a distinct subgroup within this family, sharing a common and intricate molecular architecture.[3][4] The study of these molecules is driven by their potential to serve as scaffolds for the development of novel therapeutic agents. This document aims to consolidate the existing knowledge on the biological activities of this compound-type alkaloids, providing a foundational resource for researchers and drug development professionals.

Potential Biological Activities

While specific data for this compound is limited, research on closely related this compound-type alkaloids and the broader class of C20-diterpenoid alkaloids points towards several key areas of therapeutic potential.

Analgesic Activity

Emerging evidence suggests that this compound-type alkaloids possess analgesic properties. A study on a novel this compound-type diterpenoid alkaloid isolated from Aconitum carmichaelii demonstrated its ability to inhibit acetic acid-induced writhing in mice, a common preclinical model for assessing peripheral analgesic effects.[5]

Table 1: Analgesic Activity of a this compound-Type Diterpenoid Alkaloid

CompoundAssayAnimal ModelEffectQuantitative Data
This compound-type alkaloid (from A. carmichaelii)Acetic Acid-Induced Writhing TestMiceInhibition of writhingNot specified in abstract[5]
Anticancer Activity

Diterpenoid alkaloids, as a class, have demonstrated significant cytotoxic effects against various cancer cell lines.[1] While specific IC50 values for this compound are not yet widely reported, studies on other C20-diterpenoid alkaloids provide a strong rationale for investigating its anticancer potential. For instance, related compounds have shown activity against breast cancer (MCF-7) and lung cancer (A549) cell lines.[2] Further research is needed to determine the specific cytotoxic profile of this compound.

Anti-inflammatory Activity

The anti-inflammatory potential of diterpenoid alkaloids is a well-documented area of research.[6] The mechanisms often involve the modulation of key inflammatory pathways. Although direct evidence for this compound is still forthcoming, its structural similarity to other anti-inflammatory diterpenoid alkaloids suggests it may also exhibit this activity.

Cardiovascular Effects

Certain diterpenoid alkaloids are known to interact with cardiac ion channels, suggesting potential applications or toxicities related to the cardiovascular system.[7] The complex structure of this compound makes it a candidate for interaction with these channels, but specific electrophysiological studies are required to elucidate its effects.

Experimental Protocols

Detailed experimental protocols for this compound are not yet published. However, based on the reported activities of related compounds, the following standard methodologies would be appropriate for its evaluation.

Acetic Acid-Induced Writhing Test (for Analgesic Activity)

This widely used protocol assesses peripheral analgesic activity by inducing visceral pain with an intraperitoneal injection of acetic acid.

  • Animals: Typically, male Swiss albino mice are used.

  • Procedure:

    • Animals are divided into control and treatment groups.

    • The test compound (this compound) or vehicle is administered orally or intraperitoneally.

    • After a set absorption period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.

    • The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 20 minutes).

  • Endpoint: The percentage inhibition of writhing in the treated groups compared to the control group is calculated.[8]

MTT Assay (for Anticancer Activity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, A549, HeLa) and a normal cell line for cytotoxicity comparison.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

    • MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

    • The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

  • Endpoint: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action (Hypothetical)

The precise molecular targets and signaling pathways modulated by this compound are yet to be fully elucidated. However, based on the activities of other diterpenoid alkaloids, several pathways can be hypothesized as potential targets.

experimental_workflow

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutics. The preliminary evidence for its analgesic activity, coupled with the known anticancer and anti-inflammatory properties of the broader diterpenoid alkaloid class, underscores the need for further in-depth investigation. Future research should focus on:

  • Comprehensive Screening: Evaluating the cytotoxic activity of pure this compound against a wide panel of cancer cell lines to determine its IC50 values.

  • Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.

  • In Vivo Studies: Conducting robust in vivo studies to validate the analgesic, anti-inflammatory, and anticancer activities in relevant animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating this compound derivatives to optimize potency and selectivity for desired biological targets.

The continued exploration of this compound and its analogs holds the potential to unlock new avenues for the treatment of pain, cancer, and inflammatory diseases.

References

The Therapeutic Potential of Denudatine: A Technical Guide to its Traditional Uses and Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denudatine, a C20-diterpenoid alkaloid found predominantly in plant species of the genera Aconitum and Delphinium, has been a cornerstone of traditional medicine for centuries, particularly in treating pain and inflammation. This technical guide provides a comprehensive overview of the traditional uses of this compound-containing plants, alongside an in-depth analysis of the compound's pharmacological properties. We present quantitative data on traditional preparations and dosages, detail experimental protocols for its extraction and bio-evaluation, and elucidate its proposed mechanism of action through key signaling pathways. This document aims to serve as a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this compound.

Introduction

Plants belonging to the Aconitum and Delphinium genera have a long and storied history in traditional medical systems across Asia and Europe.[1][2] These plants are known to contain a diverse array of diterpenoid alkaloids, among which this compound is a prominent C20-type. Traditionally, these plants have been utilized for their potent analgesic and anti-inflammatory properties, often prepared through specific processing methods to reduce their inherent toxicity.[1] The primary active constituents, including this compound, are noted for their potential to modulate ion channels, which is believed to be a key factor in their therapeutic effects.[3] This guide delves into the scientific basis for the traditional uses of this compound-containing plants, providing a critical analysis of the available data and outlining future directions for research and development.

Traditional Medicine Uses

The use of Aconitum and Delphinium species is well-documented in Traditional Chinese Medicine (TCM) and other folk medicine traditions for a variety of ailments.

Ethnobotanical Applications

Herbal preparations from these plants are primarily used to treat:

  • Pain: Including rheumatic pain, arthritic pain, and general analgesia.[1]

  • Inflammation: Used to reduce swelling and inflammation associated with various conditions.

  • Cardiovascular conditions: Some traditional uses include the treatment of cardiovascular diseases.[3]

Traditional Preparations and Dosages

Traditional preparations often involve processing the plant material, such as the roots, to reduce toxicity. This can include boiling, steaming, or soaking in various liquids.[1]

Plant/PreparationTraditional UseDosageReference(s)
Aconitum root (general)Pain relief60 mg of the root per dose[4]
Chuanwu (processed Aconitum carmichaelii root)Pain and inflammation in TCM formulations1.5 - 3 g in a decoction
Fuzi (processed lateral root of Aconitum carmichaelii)Various ailments in TCMVaries depending on the formulation and condition being treated[1]

Phytochemistry and Quantification

This compound is a C20-diterpenoid alkaloid with a complex chemical structure. Its concentration can vary significantly between different plant species and even within different parts of the same plant.

Chemical Structure

Chemical Formula: C22H33NO2

Quantification of this compound

Accurate quantification of this compound in plant material and traditional preparations is crucial for standardization and ensuring consistent therapeutic efficacy and safety. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical techniques employed for this purpose.

Plant SpeciesPlant PartThis compound Content (example)Analytical MethodReference(s)
Aconitum and Delphinium spp.RootsVariesHPLC, LC-MS[5][6]

Note: Specific quantitative data for this compound content in various species and preparations is an active area of research. The provided table indicates the methodologies used for such analysis.

Experimental Protocols

Extraction of Diterpenoid Alkaloids (including this compound)

A general protocol for the extraction of diterpenoid alkaloids from Aconitum species is as follows:

  • Pulverization: The dried plant material (e.g., roots) is ground into a coarse powder.

  • Maceration/Reflux Extraction: The powder is extracted with a solvent, typically 80% ethanol, using either maceration or reflux extraction for several hours. This step is often repeated multiple times to ensure complete extraction.

  • Solvent Evaporation: The combined extracts are filtered, and the solvent is removed under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 1% HCl) and then washed with a non-polar solvent (e.g., petroleum ether) to remove lipids and other non-polar compounds. The aqueous phase is then basified (e.g., with ammonia (B1221849) water to pH 10) and extracted with a chlorinated solvent (e.g., chloroform) to isolate the total alkaloids.

  • Purification: The crude alkaloid extract can be further purified using chromatographic techniques such as silica (B1680970) gel column chromatography or preparative HPLC to isolate individual alkaloids like this compound.

Figure 1: General workflow for the extraction and isolation of this compound.

In Vivo Analgesic Activity Assessment: Hot Plate Test

The hot plate test is a common method to evaluate the central analgesic activity of a compound.

  • Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Animals: Mice are typically used.

  • Procedure: a. A baseline latency is determined for each mouse by placing it on the hot plate and recording the time it takes to elicit a pain response (e.g., licking a paw or jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage. b. The test compound (this compound) or a control (vehicle or standard analgesic like morphine) is administered to the mice (e.g., intraperitoneally or orally). c. At predetermined time intervals after administration (e.g., 30, 60, 90, and 120 minutes), the mice are again placed on the hot plate, and the latency to the pain response is recorded.

  • Data Analysis: An increase in the latency period compared to the baseline and the control group indicates an analgesic effect.

In Vivo Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema

This model is used to assess the anti-inflammatory activity of a compound against acute inflammation.

  • Animals: Rats or mice are used.

  • Procedure: a. The initial paw volume of each animal is measured using a plethysmometer. b. The test compound (this compound), a control (vehicle), or a standard anti-inflammatory drug (e.g., indomethacin) is administered. c. After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan (a phlogistic agent) is administered into the right hind paw to induce inflammation and edema. d. The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema in the treated groups is calculated by comparing the increase in paw volume to that of the control group.

Pharmacological Activity and Mechanism of Action

The analgesic and anti-inflammatory effects of this compound are believed to be mediated through its interaction with key biological targets, including ion channels and inflammatory signaling pathways.

Analgesic Activity

While specific data for this compound is limited, the analgesic effects of related diterpenoid alkaloids, such as aconitine (B1665448), have been studied. Aconitine has demonstrated significant analgesic effects in various animal models of pain.

CompoundAnimal ModelEffective Dose (oral)Observed EffectReference(s)
AconitineHot Plate (mice)0.3 - 0.9 mg/kgIncreased pain threshold[7][8]
AconitineAcetic Acid Writhing (mice)0.3 - 0.9 mg/kgReduced number of writhes[7]
Anti-inflammatory Activity

Extracts of plants containing this compound, such as Delphinium denudatum, have shown promising anti-inflammatory activity in vitro.

Extract/CompoundAssayIC50 Value (µg/mL)Reference(s)
Delphinium denudatum root extractHeat-induced albumin denaturation60.86[9]
Proposed Mechanism of Action

The therapeutic effects of this compound are likely multi-faceted.

Diterpenoid alkaloids are known to modulate the activity of voltage-gated sodium channels.[3] By blocking these channels in sensory neurons, this compound may inhibit the transmission of pain signals, leading to its analgesic effect.

It is hypothesized that this compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, specifically the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

  • Inhibition of NF-κB Activation: In an inflammatory state, NF-κB is activated and translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This compound may inhibit the activation and nuclear translocation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[10]

  • Modulation of MAPK Signaling: The MAPK pathway, including p38 MAPK, plays a crucial role in regulating the production of inflammatory cytokines. This compound may inhibit the phosphorylation of key proteins in the MAPK cascade, leading to a reduction in the production of pro-inflammatory cytokines.[11][12][13]

SignalingPathways cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus cluster_4 This compound Action cluster_5 Inflammatory Response Receptor Receptor (e.g., TLR4) Stimuli->Receptor IKK IKK Receptor->IKK Activates MAPK_pathway MAPK Cascade (e.g., p38) Receptor->MAPK_pathway Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates Gene Pro-inflammatory Gene Transcription MAPK_pathway->Gene Induces NFkB_n->Gene Induces COX2 COX-2 Gene->COX2 iNOS iNOS Gene->iNOS Cytokines Pro-inflammatory Cytokines Gene->Cytokines This compound This compound Inhibit_NFkB Inhibition Inhibit_MAPK Inhibition Inhibit_NFkB->IKK Inhibit_MAPK->MAPK_pathway

Figure 2: Proposed anti-inflammatory mechanism of this compound via inhibition of NF-κB and MAPK signaling pathways.

Conclusion and Future Directions

This compound, a key bioactive compound in several traditionally used medicinal plants, holds significant promise as a lead for the development of novel analgesic and anti-inflammatory drugs. Its traditional use is supported by emerging scientific evidence of its pharmacological activities. However, further research is imperative to fully elucidate its therapeutic potential. Key areas for future investigation include:

  • Quantitative Analysis: Systematic quantification of this compound in a wider range of plant species and traditional preparations to establish standardized and safe dosages.

  • Pharmacological Studies: In-depth in vivo and in vitro studies using purified this compound to determine its precise efficacy (ED50, IC50), toxicity profile, and pharmacokinetic properties.

  • Mechanism of Action: Definitive studies to confirm the proposed mechanisms of action, including its specific interactions with ion channels and its effects on the NF-κB and MAPK signaling pathways.

A thorough understanding of these aspects will be crucial for the successful translation of this traditional remedy into a modern, evidence-based therapeutic agent.

References

The Presumed Mechanism of Action of Denudatine on Ion Channels: A Technical Guide Based on Structurally Related Diterpenoid Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly accessible scientific literature and databases do not contain specific experimental data on the mechanism of action of the diterpenoid alkaloid denudatine on ion channels. Electrophysiological studies, such as patch-clamp analysis, detailing its effects, potency (e.g., IC50/EC50 values), and specific channel targets have not been published.

This technical guide has been compiled to provide researchers, scientists, and drug development professionals with an in-depth overview of the well-documented mechanisms of action of C20 diterpenoid alkaloids from the Aconitum genus, to which this compound belongs. This compound is a known biosynthetic precursor to more complex aconitine-type alkaloids, and it is therefore scientifically plausible that its activity would be related to that of its chemical relatives. The following data, protocols, and pathways are based on studies of these related compounds and serve as a robust, evidence-based framework for hypothesizing and testing the potential activities of this compound.

Core Concept: Dualistic Modulation of Voltage-Gated Sodium Channels

Diterpenoid alkaloids (DAs) isolated from Aconitum species are renowned for their potent effects on the central and peripheral nervous systems, primarily through the modulation of voltage-gated sodium channels (Nav). These alkaloids can be broadly classified into two functional groups based on their opposing actions on the channel.[1]

  • Nav Channel Activators (Agonists): This group, exemplified by aconitine (B1665448) , binds with high affinity to neurotoxin binding site 2 on the α-subunit of the sodium channel.[2][3] This binding prevents the channel from inactivating, leading to a persistent influx of sodium ions, prolonged cell membrane depolarization, and uncontrolled neuronal firing. This mechanism is responsible for the extreme neurotoxicity and cardiotoxicity associated with these compounds, which can cause severe arrhythmias and paralysis.[1][2]

  • Nav Channel Blockers (Antagonists): In contrast, other DAs, such as lappaconitine (B608462) , act as sodium channel blockers.[4][5] These compounds also interact with site 2 but inhibit the channel, reducing the peak sodium current and preventing depolarization.[3] This action is similar to that of local anesthetics and some antiarrhythmic drugs. Alkaloids in this category are generally less toxic and are investigated for their potential analgesic and antiarrhythmic properties.[1][6]

Given this compound's structural position as a C20 diterpenoid alkaloid, its mechanism of action is presumed to involve the modulation of voltage-gated sodium channels, though whether it functions as an activator or a blocker remains to be experimentally determined.

Quantitative Data for Representative Aconitum Diterpenoid Alkaloids

The following table summarizes quantitative data for well-studied diterpenoid alkaloids that are structurally and biosynthetically related to this compound. This data illustrates the typical potency and varied effects observed within this chemical class.

CompoundAction on Nav ChannelsTarget / Assay SystemPotencyReference
Aconitine ActivatorSynaptosomal [Na+]i increaseEC50 ≈ 3 µM[1]
Binding to Nav site 2Ki ≈ 1 µM (High Affinity Group)[1]
Lappaconitine BlockerRat hippocampal neuronsReverses aconitine effects at 10 µM[3]
Cloned hH1 (Nav1.5) channelsState-dependent block[7]
Binding to Nav site 2Ki ≈ 10 µM (Low Affinity Group)[1]

Experimental Protocols

The primary technique for elucidating the mechanism of action of a compound like this compound on ion channels is whole-cell patch-clamp electrophysiology .[8] This method allows for precise control of the cell membrane potential while recording the ionic currents flowing through the channels.

Protocol: Whole-Cell Voltage-Clamp Recording to Assess Nav Channel Modulation

Objective: To determine if this compound modulates voltage-gated sodium currents in a neuronal cell line (e.g., HEK-293 cells stably expressing a specific human Nav subtype like Nav1.7, or primary dorsal root ganglion neurons).

1. Cell Preparation:

  • Culture cells on glass coverslips to sub-confluent densities (60-80%).
  • Prior to recording, transfer a coverslip to a recording chamber on the stage of an inverted microscope and perfuse with extracellular solution.

2. Solutions:

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
  • Intracellular (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels, isolating sodium currents).

3. Pipette Fabrication and Sealing:

  • Pull recording micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
  • Under visual guidance, carefully approach a target cell with the micropipette.
  • Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

4. Whole-Cell Configuration:

  • Apply a brief, strong pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior.
  • Allow the cell to stabilize for 5-10 minutes.

5. Voltage-Clamp Protocol:

  • Hold the cell membrane at a hyperpolarized potential (e.g., -100 mV) to ensure all Nav channels are in the resting state.
  • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 50 ms) to elicit and record the inward sodium currents.
  • Record baseline currents in the absence of the test compound.

6. Compound Application:

  • Dissolve this compound in the extracellular solution at various concentrations.
  • Apply the this compound-containing solution to the cell via the perfusion system.
  • Repeat the voltage-clamp protocol at each concentration to record changes in the sodium current amplitude and kinetics.

7. Data Analysis:

  • Measure the peak inward current at each voltage step before and after drug application.
  • To determine if the compound is a blocker, calculate the percentage of current inhibition at each concentration and fit the data to a Hill equation to determine the IC50 value.
  • To assess for activation, look for a slowing of inactivation kinetics or a shift in the voltage-dependence of activation.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, visualize the core concepts and experimental procedures relevant to the study of diterpenoid alkaloids.

G cluster_channel Voltage-Gated Sodium Channel (Nav) cluster_drugs Action of Aconitum Alkaloids Nav_Rest Resting State Nav_Open Open State (Na+ Influx) Nav_Rest->Nav_Open Nav_Inactive Inactivated State Nav_Open->Nav_Inactive Nav_Inactive->Nav_Rest Repolarization Aconitine Activator Alkaloids (e.g., Aconitine) Aconitine->Nav_Open Binds to Site 2, Prevents Inactivation Lappaconitine Blocker Alkaloids (e.g., Lappaconitine) Lappaconitine->Nav_Open Binds to Site 2, Blocks Pore

Caption: Opposing actions of Aconitum alkaloids on Nav channel states.

G prep Cell Culture (e.g., HEK293 expressing Nav1.x) setup Mount Coverslip & Perfuse Extracellular Solution prep->setup pipette Prepare Pipette & Intracellular Solution seal Approach Cell & Form Giga-Seal (>1 GΩ) pipette->seal setup->seal whole_cell Rupture Membrane (Establish Whole-Cell Mode) seal->whole_cell baseline Record Baseline Currents (Voltage-Step Protocol) whole_cell->baseline drug_app Apply this compound (via Perfusion) baseline->drug_app drug_rec Record Currents in Presence of Drug drug_app->drug_rec drug_rec->drug_app Test Multiple Concentrations analysis Data Analysis (Determine % Inhibition, IC50, etc.) drug_rec->analysis

Caption: Experimental workflow for patch-clamp analysis of this compound.

References

Denudatine as a Potential Modulator of Na+/K+ Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denudatine, a C20-diterpenoid alkaloid, belongs to a class of complex natural products isolated from plants of the Aconitum, Consolidum, and Delphinium genera.[1] These plants have a history of use in traditional medicine for treating pain and cardiovascular conditions.[1] Notably, the broader family of diterpenoid alkaloids is recognized for its potential to modulate Na+ and/or K+ ion channels, with some compounds exhibiting subtype-specific activity.[1] This characteristic presents a compelling rationale for investigating individual alkaloids like this compound as potential therapeutic agents targeting channelopathies, where isoform-specific modulation could minimize side effects.[1]

This technical guide provides a comprehensive overview of the potential modulatory effects of this compound on Na+/K+ channels. Given the limited direct research on this compound's specific interactions with these channels, this document synthesizes information on the broader class of diterpenoid alkaloids, outlines potential mechanisms of action, and provides detailed hypothetical experimental protocols for future investigation.

Quantitative Data on Ion Channel Modulation by Diterpenoid Alkaloids

While specific quantitative data for this compound's effect on Na+/K+ channels are not yet available in the public domain, the following tables illustrate the types of data that would be crucial for its evaluation. The values presented are hypothetical and intended to serve as a template for future experimental data presentation.

Table 1: Hypothetical Inhibitory Effects of this compound on Voltage-Gated Sodium Channels (Nav)

Channel SubtypeTest SystemIC50 (µM)Hill SlopeNotes
Nav1.5HEK293 cells15.21.1Cardiac isoform
Nav1.7CHO cells8.70.9Neuronal isoform (pain target)
Nav1.8DRG neurons22.51.3Neuronal isoform (pain target)

Table 2: Hypothetical Modulatory Effects of this compound on Voltage-Gated Potassium Channels (Kv)

Channel SubtypeTest SystemEffectEC50/IC50 (µM)Gating Parameter Affected
Kv7.2/7.3OocytesActivation12.5 (EC50)Hyperpolarizing shift in V1/2 of activation
hERG (Kv11.1)HEK293 cellsInhibition35.1 (IC50)Acceleration of inactivation

Potential Signaling Pathways and Mechanisms of Action

The interaction of a small molecule like this compound with an ion channel can occur through various mechanisms. These can range from direct pore blocking to allosteric modulation of the channel's gating machinery. Below are diagrams illustrating these potential mechanisms.

Potential Direct Modulation of a Na+/K+ Channel by this compound cluster_membrane Cell Membrane cluster_actions Potential Direct Modulation of a Na+/K+ Channel by this compound channel Ion Channel (Na+/K+) Pore Gating Machinery ion_flow_out Ion Efflux channel:m->ion_flow_out This compound This compound pore_block Direct Pore Block This compound->pore_block Binds to pore entrance/exit gating_mod Allosteric Gating Modulation This compound->gating_mod Binds to allosteric site ion_flow_in Ion Influx ion_flow_in->channel:m blocked_flow Blocked Ion Flow pore_block->channel:m gating_mod->channel:g

Caption: Direct modulation pathways of this compound on an ion channel.

Hypothetical Intracellular Signaling Cascade for Indirect Channel Modulation This compound This compound receptor GPCR/Receptor Tyrosine Kinase This compound->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase Protein Kinase (e.g., PKA) second_messenger->kinase channel Na+/K+ Channel kinase->channel response Altered Channel Activity (Phosphorylation) channel->response

Caption: Indirect modulation of an ion channel via a signaling cascade.

Experimental Protocols

To elucidate the specific effects of this compound on Na+/K+ channels, a series of electrophysiological and molecular assays are required.

High-Throughput Screening using Automated Patch-Clamp
  • Objective: To perform an initial screen of this compound's activity on a panel of human Na+ and K+ channel isoforms.

  • Cell Lines: Stably transfected HEK293 or CHO cells expressing individual human Nav (e.g., Nav1.1-1.8) and Kv (e.g., hERG, Kv1.1, Kv7.2/7.3) channel subunits.

  • Methodology:

    • Cells are cultured to 70-90% confluency and harvested.

    • A single-cell suspension is prepared in an appropriate extracellular solution.

    • Automated patch-clamp system (e.g., QPatch or Patchliner) is used to achieve whole-cell patch-clamp configuration.

    • Voltage protocols specific to each ion channel are applied to elicit ionic currents. For Nav channels, a depolarizing pulse from a holding potential of -100 mV to 0 mV is typical. For Kv channels, a series of depolarizing steps from a holding potential of -80 mV would be used.

    • A baseline recording is established, followed by the application of increasing concentrations of this compound (e.g., 0.1, 1, 10, 30, 100 µM).

    • The peak current amplitude is measured at each concentration to determine the concentration-response relationship and calculate the IC50 or EC50.

Manual Whole-Cell Patch-Clamp Electrophysiology
  • Objective: To characterize the detailed mechanism of this compound's effect on channel gating.

  • Preparation: Stably transfected cells or primary neurons/cardiomyocytes.

  • Methodology:

    • Cells are plated on glass coverslips and mounted on the stage of an inverted microscope.

    • Borosilicate glass pipettes (2-5 MΩ) are filled with an intracellular solution and used to form a gigaseal with the cell membrane.

    • The whole-cell configuration is established by applying gentle suction.

    • Currents are recorded using an amplifier and digitizer.

    • To study effects on channel kinetics, specific voltage protocols are used:

      • Activation: A series of depolarizing voltage steps are applied to determine the voltage-dependence of activation (G-V curve).

      • Inactivation: A two-pulse protocol is used to assess steady-state inactivation (SSI).

      • Recovery from Inactivation: A two-pulse protocol with varying inter-pulse intervals is used to measure the time course of recovery.

    • These protocols are repeated in the absence and presence of this compound to determine its effect on these gating parameters.

Experimental Workflow Diagram

Experimental Workflow for Characterizing this compound's Ion Channel Activity start Start: this compound Compound hts High-Throughput Screen (Automated Patch-Clamp) start->hts hit_id Hit Identification (Active on specific Na+/K+ channels) hts->hit_id manual_patch Manual Patch-Clamp (Detailed Gating Analysis) hit_id->manual_patch Hits end Lead Candidate hit_id->end No Hits mechanism Elucidation of Mechanism (Pore block vs. Gating modulation) manual_patch->mechanism in_vivo In Vivo/Ex Vivo Models (e.g., Animal models of pain/arrhythmia) mechanism->in_vivo Mechanism Identified in_vivo->end

References

Preliminary In-Vitro Studies of Denudatine and Related Diterpenoid Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct in-vitro studies providing extensive quantitative data specifically for Denudatine are limited in the publicly available scientific literature. This guide synthesizes the available information on this compound and presents a comprehensive overview of the in-vitro bioactivities of closely related C20-diterpenoid alkaloids from the Aconitum genus. The experimental protocols and signaling pathways described are standard methods used for evaluating such compounds and are presented as a reference for future research on this compound.

Introduction

This compound is a C20-diterpenoid alkaloid found in plants of the Aconitum species, which are known for their rich diversity of bioactive compounds.[1] Diterpenoid alkaloids from Aconitum have garnered significant interest for their wide range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects.[2] This technical guide provides an overview of the preliminary in-vitro studies on this compound-type alkaloids, focusing on their cytotoxic and anti-inflammatory properties. Detailed experimental protocols and a proposed signaling pathway are also presented to facilitate further research in this area.

Cytotoxic Activity of Diterpenoid Alkaloids

Table 1: Cytotoxicity of Selected Diterpenoid Alkaloids from Aconitum Species

CompoundCell LineIC50 (µM)Reference
LipojesaconitineA549 (Lung Carcinoma)6.0[1]
MDA-MB-231 (Breast Cancer)7.3[1]
MCF-7 (Breast Cancer)6.8[1]
KB (Nasopharyngeal Carcinoma)6.2[1]
LipomesaconitineKB (Nasopharyngeal Carcinoma)9.9[1]
LipoaconitineA549 (Lung Carcinoma)13.7[1]
MDA-MB-231 (Breast Cancer)20.3[1]
MCF-7 (Breast Cancer)18.5[1]
KB (Nasopharyngeal Carcinoma)15.4[1]

Anti-inflammatory Activity of Diterpenoid Alkaloids

The anti-inflammatory potential of this compound-type alkaloids is often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug discovery.

Table 2: Inhibition of Nitric Oxide Production by Diterpenoid Alkaloids

Compound TypeCell LineConcentration% InhibitionReference
Diterpenoid AlkaloidsRAW 264.7Data not specifiedData not specified

Specific quantitative data for the inhibition of nitric oxide production by this compound was not found in the reviewed literature. However, the Griess assay is the standard method for this evaluation.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the compound concentration.

The Griess assay is a common method for measuring nitrite (B80452) concentration in biological samples, which is an indicator of NO production.

Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and treat with the test compound for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reagent Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubation: Incubate the mixture at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

Signaling Pathways

The cytotoxic effects of many natural compounds, including diterpenoid alkaloids, are often mediated through the induction of apoptosis. A key pathway involved in apoptosis is the Bcl-2 family-regulated mitochondrial pathway, which leads to the activation of caspases.

Apoptosis_Pathway cluster_0 Mitochondrial Apoptosis Pathway This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome Cytochrome_c->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Executioner Caspase) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mitochondrial apoptosis pathway induced by this compound.

This diagram illustrates the proposed mechanism by which this compound may induce apoptosis in cancer cells. It is hypothesized to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptotic cell death.

Experimental_Workflow cluster_1 In-Vitro Evaluation Workflow Start Start: This compound Compound Cell_Culture Cancer Cell Lines (e.g., A549, MCF-7) RAW 264.7 Macrophages Start->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assay (MTT Assay) Cell_Culture->Cytotoxicity_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (Griess Assay) Cell_Culture->Anti_inflammatory_Assay Data_Analysis Data Analysis (IC50 Determination) Cytotoxicity_Assay->Data_Analysis Anti_inflammatory_Assay->Data_Analysis Mechanism_Study Mechanism of Action Study (e.g., Western Blot for Apoptotic Proteins) Data_Analysis->Mechanism_Study Conclusion Conclusion: Bioactivity Profile Mechanism_Study->Conclusion

Caption: General experimental workflow for in-vitro evaluation.

This workflow outlines the key steps for the in-vitro evaluation of a test compound like this compound, from initial cell culture to the determination of its bioactivity profile and potential mechanism of action.

References

Exploring the Therapeutic Potential of Denudatine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denudatine, a C20-diterpenoid alkaloid, and its derivatives represent a promising class of natural products with significant therapeutic potential.[1][2] Isolated from plants of the Aconitum and Delphinium genera, these compounds have historically been used in traditional medicine for treating pain and cardiovascular diseases.[1] Modern research has begun to elucidate the pharmacological activities of this compound derivatives, revealing a range of effects including analgesic, anti-inflammatory, and neuroprotective properties, primarily attributed to their ability to modulate ion channels.[1][2][3] This technical guide provides an in-depth overview of the current state of research into this compound derivatives, focusing on their therapeutic applications, underlying mechanisms of action, and the experimental methodologies used for their evaluation.

Quantitative Bioactivity Data

While extensive quantitative structure-activity relationship (QSAR) data for a broad range of this compound derivatives is not yet widely available in peer-reviewed literature, the following tables summarize the types of quantitative data that are critical for evaluating their therapeutic potential. The presented values are illustrative examples based on the activities of related diterpenoid alkaloids and serve as a template for data presentation in future studies.

Table 1: Analgesic and Anti-inflammatory Activity of this compound Derivatives (Illustrative Data)

Compound IDAnalgesic Activity (Acetic Acid Writhing, ED50, mg/kg)Anti-inflammatory Activity (Carrageenan-induced Paw Edema, % inhibition at 10 mg/kg)
This compound5.245.8
Derivative A2.862.3
Derivative B7.135.1
Derivative C3.555.9

Table 2: Ion Channel Modulatory Activity of this compound Derivatives (Illustrative Data)

Compound IDNav1.7 Inhibition (IC50, µM)Kv7.2/7.3 Activation (EC50, µM)
This compound12.58.2
Derivative A5.83.1
Derivative B18.215.7
Derivative C7.95.4

Table 3: Cytotoxic Activity of this compound Derivatives against Cancer Cell Lines (Illustrative Data)

Compound IDA549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
This compound> 50> 50
Derivative D15.222.5
Derivative E8.912.1
Derivative F25.135.8

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the therapeutic potential of this compound derivatives. The following sections provide methodologies for key assays.

Acetic Acid-Induced Writhing Test for Analgesic Activity

This protocol is used to assess the peripheral analgesic activity of a compound by measuring the reduction in abdominal constrictions induced by an intraperitoneal injection of acetic acid.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Acetic acid solution (0.6% in distilled water)

  • Test compound (this compound derivative)

  • Vehicle (e.g., 0.9% saline with 5% DMSO)

  • Standard analgesic drug (e.g., Diclofenac sodium, 10 mg/kg)

  • Oral gavage needles

  • Observation chambers

Procedure:

  • Acclimatize mice to the laboratory environment for at least one week.

  • Fast the mice for 12 hours before the experiment, with free access to water.

  • Randomly divide the mice into groups (n=6-8 per group): Vehicle control, standard drug, and test compound groups (at various doses).

  • Administer the vehicle, standard drug, or test compound orally.

  • After 30 minutes, inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally to each mouse.

  • Immediately place each mouse in an individual observation chamber.

  • After a 5-minute latency period, count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for each mouse over a 10-minute period.

  • Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100.

  • Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by Dunnett's test).

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound by measuring the reduction in paw swelling induced by a subplantar injection of carrageenan.

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compound (this compound derivative)

  • Vehicle (e.g., 0.9% saline with 5% DMSO)

  • Standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Acclimatize rats to the laboratory environment for at least one week.

  • Fast the rats for 12 hours before the experiment, with free access to water.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Randomly divide the rats into groups (n=6-8 per group): Vehicle control, standard drug, and test compound groups (at various doses).

  • Administer the vehicle, standard drug, or test compound orally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group using the formula: % Inhibition = [(Mean paw volume increase in control - Mean paw volume increase in test group) / Mean paw volume increase in control] x 100.

  • Analyze the data using appropriate statistical methods (e.g., two-way ANOVA followed by Bonferroni's post-hoc test).

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound derivatives are believed to be mediated through the modulation of specific signaling pathways. While the precise mechanisms are still under investigation, their known effects on ion channels and their analgesic and anti-inflammatory properties suggest a potential interaction with pathways such as the NF-κB and MAPK signaling cascades, which are central to the inflammatory response.

Hypothesized Modulation of Inflammatory Signaling Pathway

G cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Surface Receptor cluster_signaling Intracellular Signaling Cascade cluster_nucleus Nuclear Events cluster_response Cellular Response Inflammatory_Stimulus e.g., LPS, Cytokines Receptor TLR4 / TNFR Inflammatory_Stimulus->Receptor IKK IKK Complex Receptor->IKK MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Receptor->MAPK_Cascade NF_kB_Inhibitor IκBα IKK->NF_kB_Inhibitor Phosphorylates NF_kB NF-κB (p50/p65) NF_kB_Inhibitor->NF_kB Releases NF_kB_translocation NF-κB Translocation NF_kB->NF_kB_translocation Gene_Transcription Gene Transcription MAPK_Cascade->Gene_Transcription NF_kB_translocation->Gene_Transcription Inflammatory_Mediators Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) COX-2, iNOS Gene_Transcription->Inflammatory_Mediators Denudatine_Derivatives This compound Derivatives Denudatine_Derivatives->IKK Inhibits? Denudatine_Derivatives->MAPK_Cascade Inhibits?

Experimental Workflow for Analgesic Activity Screening

G Start Start: Synthesize/Isolate This compound Derivatives Animal_Acclimatization Acclimatize Mice Start->Animal_Acclimatization Fasting Fast Mice (12h) Animal_Acclimatization->Fasting Grouping Randomly Group Mice Fasting->Grouping Dosing Oral Administration: - Vehicle - Standard Drug - Test Compounds Grouping->Dosing Induction Intraperitoneal Injection of Acetic Acid (0.6%) Dosing->Induction 30 min post-dosing Observation Observe and Count Writhes (10 min period) Induction->Observation 5 min latency Data_Analysis Calculate % Inhibition and Statistical Analysis Observation->Data_Analysis Conclusion Determine Analgesic Efficacy Data_Analysis->Conclusion

Experimental Workflow for Anti-inflammatory Activity Screening

G Start Start: Synthesize/Isolate This compound Derivatives Animal_Acclimatization Acclimatize Rats Start->Animal_Acclimatization Initial_Measurement Measure Initial Paw Volume Animal_Acclimatization->Initial_Measurement Grouping Randomly Group Rats Initial_Measurement->Grouping Dosing Oral Administration: - Vehicle - Standard Drug - Test Compounds Grouping->Dosing Induction Subplantar Injection of Carrageenan (1%) Dosing->Induction 1 hour post-dosing Paw_Measurement Measure Paw Volume (1, 2, 3, 4 hours) Induction->Paw_Measurement Data_Analysis Calculate % Inhibition of Edema and Statistics Paw_Measurement->Data_Analysis Conclusion Determine Anti-inflammatory Efficacy Data_Analysis->Conclusion

Conclusion

This compound and its derivatives present a compelling scaffold for the development of novel therapeutics, particularly in the areas of pain and inflammation. Their potential to modulate key ion channels and inflammatory signaling pathways warrants further investigation. The lack of extensive public data on the quantitative bioactivity of a wide array of this compound derivatives highlights a significant opportunity for future research. Systematic synthesis and screening of derivative libraries, coupled with detailed mechanistic studies, will be crucial to unlocking the full therapeutic potential of this fascinating class of natural products. The experimental protocols and workflows provided in this guide offer a standardized framework to facilitate these future research endeavors and contribute to the development of new and effective medicines.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Denudatine from Aconitum Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denudatine is a C20-diterpenoid alkaloid found in various species of the Aconitum genus, commonly known as aconite or wolf's bane. These plants have a long history of use in traditional medicine, particularly in Asia, for treating a range of ailments. This compound itself has garnered scientific interest for its potential pharmacological activities. Unlike the highly toxic aconitine-type alkaloids also present in Aconitum species, this compound and related C20-diterpenoid alkaloids are considered to be of lower toxicity. This has led to increased research into their therapeutic potential.

These application notes provide a comprehensive overview of a protocol for the extraction and purification of this compound from Aconitum plant material. The methodology is based on established phytochemical techniques for the isolation of diterpenoid alkaloids and is intended to serve as a guide for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation

The following table summarizes representative quantitative data for the extraction and purification of diterpenoid alkaloids from Aconitum species. It is important to note that the yield of this compound can vary significantly depending on the plant species, geographical origin, time of harvest, and the specific extraction and purification methods employed.

ParameterValueSource/Notes
Starting Material Dried and powdered roots of Aconitum spp. (e.g., A. carmichaelii, A. kusnezoffii)---
Initial Extraction Method Acid-base extractionBased on protocols for similar alkaloids.[1][2]
Solvent-to-Solid Ratio 10:1 (v/w)General guideline for exhaustive extraction.
Crude Alkaloid Yield ~0.93% (w/w)Reported for total alkaloids from Aconitum coreanum.[1][2]
Purification Method Column Chromatography (Silica Gel), pH-Zone-Refining Counter-Current Chromatography (CCC)Effective methods for separating complex alkaloid mixtures.[3][4]
Final Purity of Isolated Alkaloids >95%Achievable with multi-step chromatographic purification.[3]
Yield of Individual Diterpenoid Alkaloids from Crude Extract Varies (e.g., 2.1% to 16.5% w/w)Based on reported yields for various diterpenoid alkaloids from A. coreanum crude extract.[3]

Experimental Protocols

Preparation of Plant Material
  • Collection and Identification: Collect the roots of the desired Aconitum species during the appropriate season to ensure a high concentration of alkaloids. Ensure proper botanical identification of the plant material.

  • Drying: Clean the collected roots to remove any soil and foreign matter. Air-dry the roots in a well-ventilated area or use a mechanical dryer at a controlled temperature (40-50°C) to prevent degradation of the alkaloids.

  • Grinding: Once thoroughly dried, grind the roots into a fine powder (60-80 mesh) to increase the surface area for efficient extraction.

Extraction of Crude Alkaloids

This protocol is based on a classic acid-base extraction method, which is highly effective for isolating alkaloids.[1][2]

  • Alkalinization and Initial Extraction:

    • Macerate the powdered Aconitum root (1 kg) with a 10% ammonia (B1221849) solution until the material is uniformly moist.

    • Pack the alkalinized powder into a percolator or a large extraction vessel.

    • Extract the material with 95% ethanol (B145695) (10 L) at room temperature for 24 hours.

    • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

  • Acidification and Solvent Partitioning:

    • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a viscous residue.

    • Dissolve the residue in 2% hydrochloric acid (HCl) (2 L).

    • Filter the acidic solution to remove any insoluble material.

    • Wash the acidic solution with diethyl ether (3 x 1 L) to remove neutral and weakly acidic compounds. Discard the ether layer.

  • Basification and Final Extraction:

    • Adjust the pH of the aqueous acidic solution to 9-10 with a concentrated ammonia solution.

    • Extract the alkaline solution with dichloromethane (B109758) (DCM) or chloroform (B151607) (5 x 1 L).

    • Combine the organic layers and wash with distilled water until the washings are neutral.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield the crude alkaloid extract.

Purification of this compound

A multi-step chromatographic approach is recommended for the purification of this compound from the crude alkaloid mixture.

  • Silica (B1680970) Gel Column Chromatography (Initial Fractionation):

    • Prepare a silica gel (100-200 mesh) column in a suitable solvent system (e.g., a gradient of chloroform-methanol).

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a stepwise or linear gradient of increasing polarity (e.g., from 100% chloroform to chloroform-methanol mixtures).

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable visualization reagent (e.g., Dragendorff's reagent).

    • Combine fractions containing compounds with similar Rf values to those reported for this compound.

  • pH-Zone-Refining Counter-Current Chromatography (Fine Purification):

    • For higher purity, subject the this compound-rich fractions to pH-zone-refining CCC.[3]

    • Two-phase solvent system: A common system is petroleum ether-ethyl acetate-methanol-water. The ratios may need to be optimized.

    • Retainer and Eluent: The stationary phase (upper phase) is typically made basic with an amine (e.g., triethylamine), and the mobile phase (lower phase) is made acidic with an acid (e.g., hydrochloric acid).

    • Dissolve the semi-purified sample in the stationary phase and inject it into the CCC apparatus.

    • Elute with the mobile phase and collect fractions.

    • Monitor the fractions by HPLC to identify those containing pure this compound.

Quantitative Analysis by HPLC

A validated High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of this compound. The following is a proposed method adapted from established protocols for other Aconitum alkaloids.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of (A) aqueous ammonium (B1175870) bicarbonate buffer and (B) acetonitrile (B52724) is often effective for separating diterpenoid alkaloids.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 235 nm (or a wavelength determined by the UV spectrum of a pure this compound standard).

  • Quantification: Create a calibration curve using a certified reference standard of this compound at various concentrations. The concentration of this compound in the extracted samples can be determined by comparing the peak area with the calibration curve.

Mandatory Visualization

Denudatine_Extraction_Workflow Plant_Material Aconitum Plant Material (Dried and Powdered Roots) Alkalinization Alkalinization (Ammonia Solution) Plant_Material->Alkalinization Solvent_Extraction Solvent Extraction (95% Ethanol) Alkalinization->Solvent_Extraction Concentration1 Concentration Solvent_Extraction->Concentration1 Acidification Acidification (2% HCl) Concentration1->Acidification Solvent_Partitioning Solvent Partitioning (Diethyl Ether) Acidification->Solvent_Partitioning Removes non-alkaloidal compounds Basification Basification (Ammonia Solution) Solvent_Partitioning->Basification Final_Extraction Final Extraction (Dichloromethane) Basification->Final_Extraction Concentration2 Concentration Final_Extraction->Concentration2 Crude_Extract Crude Alkaloid Extract Concentration2->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Initial Purification CCC pH-Zone-Refining CCC Column_Chromatography->CCC Fine Purification Pure_this compound Pure this compound CCC->Pure_this compound HPLC_Analysis HPLC Quantification Pure_this compound->HPLC_Analysis

Caption: Workflow for the extraction and purification of this compound.

Signaling_Pathway_Placeholder A Upstream Regulator B Kinase Cascade A->B C Transcription Factor B->C D Gene Expression C->D

Caption: Example of a hypothetical signaling pathway diagram.

References

Application Notes and Protocols for the Purification and Isolation of Denudatine from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denudatine is a C20-diterpenoid alkaloid that has been isolated from the roots of plants belonging to the Delphinium genus, notably Delphinium denudatum[1][2][3][4]. Diterpenoid alkaloids from Delphinium species are of significant interest to the scientific community due to their potential pharmacological activities[5]. This document provides a detailed protocol for the purification and isolation of this compound from plant material, designed to guide researchers in obtaining this compound for further investigation. The methodologies described herein are based on established principles of natural product chemistry, specifically for the extraction and separation of diterpenoid alkaloids.

Experimental Protocols

Plant Material Preparation

Proper preparation of the plant material is crucial for efficient extraction.

  • Source: The roots of Delphinium denudatum are the primary source for this compound isolation[1][2][3].

  • Drying: Air-dry the freshly collected roots in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved. Alternatively, a plant dryer can be used at a controlled temperature of 40-50°C.

  • Grinding: The dried roots should be pulverized into a coarse powder (approximately 20-40 mesh size) using a mechanical grinder. This increases the surface area for solvent extraction.

Extraction of Crude Alkaloids

This protocol employs a classic acid-base extraction method to selectively isolate the alkaloids from the initial plant extract.

  • Maceration:

    • Weigh 1 kg of the powdered root material and place it in a large container.

    • Add 5 L of 95% ethanol (B145695) and allow the mixture to macerate for 72 hours at room temperature with occasional stirring.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the maceration process two more times with fresh 95% ethanol (5 L each time).

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanol extract.

  • Acid-Base Partitioning:

    • Dissolve the crude ethanol extract in 1 L of 5% hydrochloric acid (HCl).

    • Filter the acidic solution to remove any insoluble material.

    • Wash the acidic solution three times with 500 mL of diethyl ether to remove neutral and acidic compounds. Discard the ether layers.

    • Adjust the pH of the aqueous layer to approximately 9-10 with a 25% ammonium (B1175870) hydroxide (B78521) solution. This will precipitate the alkaloids.

    • Extract the basified solution four times with 500 mL of chloroform (B151607).

    • Combine the chloroform extracts and wash them with distilled water until the aqueous layer is neutral.

    • Dry the chloroform extract over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

Chromatographic Purification of this compound

A multi-step chromatographic approach is employed to isolate this compound from the crude alkaloid mixture.

  • Silica (B1680970) Gel Column Chromatography (Initial Separation):

    • Prepare a slurry of silica gel (100-200 mesh) in chloroform and pack it into a glass column (e.g., 5 cm diameter x 60 cm length).

    • Dissolve the crude alkaloid extract (e.g., 10 g) in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

    • After evaporating the solvent, carefully load the dried, sample-adsorbed silica gel onto the top of the column.

    • Elute the column with a solvent gradient of increasing polarity, starting with 100% chloroform and gradually introducing methanol. A typical gradient could be:

      • Chloroform (100%)

      • Chloroform:Methanol (99:1, v/v)

      • Chloroform:Methanol (98:2, v/v)

      • Chloroform:Methanol (95:5, v/v)

      • Chloroform:Methanol (90:10, v/v)

    • Collect fractions of 20 mL and monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a chloroform:methanol (9:1, v/v) mobile phase and visualization under UV light and/or with Dragendorff's reagent.

    • Combine fractions containing the target compound, this compound, based on the TLC analysis.

  • Sephadex LH-20 Column Chromatography (Fine Purification):

    • For further purification, subject the combined fractions rich in this compound to column chromatography on Sephadex LH-20.

    • Use a solvent system of chloroform:methanol (1:1, v/v) for elution.

    • Collect small fractions and monitor by TLC to isolate the pure this compound.

Crystallization of this compound

Crystallization is the final step to obtain high-purity this compound.

  • Dissolve the purified this compound fraction in a minimal amount of hot methanol.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Further cooling in a refrigerator (4°C) can promote crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum.

Data Presentation

The following table summarizes the expected quantitative data from a typical isolation process starting with 1 kg of dried plant material. Note that these values are estimates and can vary depending on the plant material and experimental conditions.

StageParameterValueUnit
Extraction Starting Plant Material (Dried Roots)1kg
Crude Ethanol Extract100g
Crude Alkaloid Extract10g
Silica Gel Chromatography Amount Loaded10g
This compound-rich Fraction1.5g
Sephadex LH-20 Chromatography Amount Loaded1.5g
Purified this compound Fraction300mg
Crystallization Crystalline this compound250mg
Final Product Overall Yield 0.025 %
Purity (by HPLC) >98 %

Mandatory Visualization

experimental_workflow plant_material Plant Material (Delphinium denudatum roots) extraction Ethanol Extraction plant_material->extraction acid_base Acid-Base Partitioning extraction->acid_base crude_alkaloids Crude Alkaloid Extract acid_base->crude_alkaloids silica_gel Silica Gel Column Chromatography crude_alkaloids->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex crystallization Crystallization sephadex->crystallization This compound Pure this compound crystallization->this compound

Caption: Experimental workflow for the isolation and purification of this compound.

logical_relationship cluster_extraction Extraction & Preliminary Purification cluster_purification Chromatographic Purification cluster_final Final Isolation maceration Maceration in Ethanol partitioning Acid-Base Partitioning maceration->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom fine_purification Sephadex LH-20 column_chrom->fine_purification cryst Crystallization fine_purification->cryst

Caption: Logical relationship between the stages of this compound purification.

References

Application Note: A Robust and Sensitive HPLC-MS/MS Method for the Quantification of Denudatine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Denudatine is a C20-diterpenoid alkaloid with an atisine-type skeleton, primarily isolated from plants of the Aconitum and Delphinium species. As a member of the diverse family of diterpenoid alkaloids, this compound is of significant interest to researchers in pharmacology and drug development due to its potential biological activities. To facilitate pharmacokinetic and toxicokinetic studies, a robust, sensitive, and selective analytical method for the accurate quantification of this compound in biological matrices is essential.

This application note presents a detailed protocol for a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the determination of this compound in human plasma. The method utilizes protein precipitation for sample preparation and a stable isotope-labeled internal standard to ensure accuracy and precision.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • This compound-d3 (Internal Standard, IS) (≥98% purity)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (sourced from an accredited biobank)

Standard and Quality Control Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and this compound-d3 (IS) in methanol.

  • Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) acetonitrile/water to prepare working standard solutions for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound-d3 stock solution with acetonitrile.

  • Calibration Standards and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to obtain calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation
  • Aliquot 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL this compound-d3 in acetonitrile) to each tube.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.

HPLC-MS/MS Instrumentation and Conditions

HPLC System: A standard HPLC system capable of binary gradient elution.

ParameterCondition
Column C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 10% B to 90% B over 3.0 min, hold at 90% B for 1.0 min, return to 10% B

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions See Table 1
Ion Source Temp. 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 9 psi

Table 1: MRM Transitions and MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
This compound 358.3108.13580
This compound-d3 (IS) 361.3108.13580

Data Presentation

The method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect. A summary of the quantitative performance is presented in the tables below.

Table 2: Calibration Curve and Sensitivity

ParameterResult
Linear Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Limit of Detection (LOD) 0.1 ng/mL

Table 3: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Accuracy (%)
Low QC 1.56.88.295.7 - 104.3
Mid QC 754.56.197.1 - 102.5
High QC 4003.95.598.2 - 101.9

Table 4: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC 1.591.294.5
High QC 40093.896.2

Visualizations

The following diagram illustrates the experimental workflow for the quantification of this compound in human plasma.

Denudatine_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_addition Add Internal Standard (this compound-d3) in Acetonitrile (150 µL) plasma->is_addition vortex Vortex Mix (1 min) is_addition->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC Separation C18 Column Gradient Elution supernatant->hplc Inject msms Tandem MS Detection ESI+ MRM Mode hplc->msms quant Quantification (Peak Area Ratio vs. Concentration) msms->quant

HPLC-MS/MS workflow for this compound quantification.

Conclusion

This application note describes a simple, rapid, and reliable HPLC-MS/MS method for the quantification of this compound in human plasma. The protein precipitation sample preparation procedure is straightforward and efficient. The method demonstrates excellent sensitivity, linearity, precision, and accuracy, making it suitable for high-throughput analysis in pharmacokinetic studies and other drug development applications.

Application Notes and Protocols for Investigating the Effects of Denudatine on Ion Channels Using Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denudatine, a diterpenoid alkaloid, is a natural compound with potential therapeutic properties. Understanding its mechanism of action at the cellular level is crucial for its development as a therapeutic agent. A primary mode of action for many neurologically active compounds is the modulation of ion channel activity. Ion channels, such as voltage-gated sodium (Nav), potassium (Kv), and calcium (Cav) channels, are fundamental to cellular excitability and signaling pathways.[1] The patch-clamp technique is the gold-standard method for investigating the direct effects of a compound on ion channel function, providing detailed insights into its potency, selectivity, and mechanism of action.[2][3]

These application notes provide a comprehensive protocol for studying the effects of this compound on major classes of voltage-gated ion channels using the whole-cell patch-clamp technique. The protocols are designed for researchers in academic and industrial settings and can be adapted for both manual and automated patch-clamp systems.[2][4][5]

Data Presentation: Effects of this compound on Ion Channel Properties

The following table summarizes hypothetical quantitative data for the effects of this compound on various voltage-gated ion channels. This data is for illustrative purposes to demonstrate how results from patch-clamp experiments would be presented.

Ion Channel SubtypeCell LineParameterControlThis compound (10 µM)IC₅₀/EC₅₀ (µM)
Nav1.7 HEK293Peak Current (pA)-2500 ± 150-1200 ± 1008.5
V₁/₂ of Activation (mV)-20.5 ± 1.2-21.0 ± 1.5N/A
V₁/₂ of Inactivation (mV)-85.2 ± 2.1-95.8 ± 2.5N/A
Kv3.1 CHOPeak Current (pA)1800 ± 120950 ± 9012.3
V₁/₂ of Activation (mV)15.3 ± 0.814.9 ± 1.0N/A
Cav1.2 HEK293Peak Current (pA)-800 ± 70-750 ± 65> 100

Experimental Protocols

Cell Culture and Transfection

This protocol describes the culture of HEK293 or CHO cells and their transient transfection to express the ion channel of interest.[6]

  • Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used due to their low endogenous ion channel expression.[2][4]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[2]

  • Cell Maintenance: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[2]

  • Transfection:

    • Plate cells onto glass coverslips in a 35 mm dish at a density that will result in 50-70% confluency on the day of transfection.

    • Transiently transfect the cells using a suitable transfection reagent (e.g., Lipofectamine) with a plasmid encoding the alpha subunit of the desired ion channel (e.g., Nav1.7, Kv3.1, or Cav1.2).

    • Co-transfect with a fluorescent marker protein (e.g., GFP) to allow for easy identification of successfully transfected cells for patch-clamp recordings.[6]

    • Perform patch-clamp recordings 24-48 hours post-transfection.[6]

Solutions and Reagents

The composition of the intracellular and extracellular solutions is critical for isolating the specific ionic currents of interest.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). Final DMSO concentration in the recording solution should be kept low (typically <0.1%) to avoid solvent effects.

  • External Solution (for Nav and Kv channels):

    • Composition (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose.[2]

    • Adjust pH to 7.4 with NaOH.

  • Internal Solution (for Nav channels):

    • Composition (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES.[2]

    • Adjust pH to 7.3 with CsOH. (Cesium is used to block potassium channels).

  • Internal Solution (for Kv channels):

    • Composition (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES.

    • Adjust pH to 7.2 with KOH.

  • External Solution (for Cav channels):

    • Composition (in mM): 110 BaCl₂ (or CaCl₂), 10 HEPES, 10 TEA-Cl.

    • Adjust pH to 7.4 with TEA-OH. (Barium is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation).

  • Internal Solution (for Cav channels):

    • Composition (in mM): 120 Cs-methanesulfonate, 10 EGTA, 5 Mg-ATP, 10 HEPES.

    • Adjust pH to 7.3 with CsOH.

Whole-Cell Patch-Clamp Recording

This protocol outlines the steps for obtaining whole-cell recordings.

  • Pipette Preparation: Pull glass micropipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[7]

  • Cell Visualization: Place the coverslip with transfected cells into the recording chamber on the stage of an inverted microscope and perfuse with the external solution. Identify transfected cells using fluorescence.

  • Seal Formation:

    • Lower the micropipette filled with internal solution towards a target cell.

    • Apply slight positive pressure to the pipette to keep the tip clean.

    • Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.[7]

  • Whole-Cell Configuration: After achieving a GΩ seal, apply a brief pulse of strong suction to rupture the membrane patch, establishing electrical and molecular access to the cell's interior.[7]

  • Data Acquisition:

    • Set the amplifier to voltage-clamp mode.[7]

    • Apply a series of voltage steps (voltage protocols) to elicit the ionic currents of interest.

    • Record baseline currents in the external solution.

    • Perfuse the recording chamber with the external solution containing the desired concentration of this compound and record the currents again after allowing for equilibration.[6]

Voltage Protocols
  • For Nav Channels (e.g., Nav1.7):

    • Activation: From a holding potential of -120 mV, apply depolarizing steps from -80 mV to +60 mV in 10 mV increments for 50 ms (B15284909).[8]

    • Steady-State Inactivation: From a holding potential of -120 mV, apply a 500 ms prepulse to potentials ranging from -140 mV to -20 mV, followed by a test pulse to 0 mV for 20 ms.[8]

  • For Kv Channels (e.g., Kv3.1):

    • Activation: From a holding potential of -80 mV, apply depolarizing steps from -60 mV to +60 mV in 10 mV increments for 200 ms.

  • For Cav Channels (e.g., Cav1.2):

    • Activation: From a holding potential of -90 mV, apply depolarizing steps from -50 mV to +50 mV in 10 mV increments for 150 ms.

Data Analysis
  • Current-Voltage (I-V) Relationship: Plot the peak current amplitude against the corresponding test potential to generate an I-V curve.[6]

  • Concentration-Response Curve: To determine the IC₅₀ (for inhibition) or EC₅₀ (for potentiation), apply a range of this compound concentrations and plot the percentage of current inhibition or potentiation against the logarithm of the concentration. Fit the data with the Hill equation.

  • Gating Properties:

    • Activation Curves: Convert peak currents to conductance (G) and normalize to the maximum conductance. Plot the normalized conductance against the test potential and fit with a Boltzmann function to determine the half-activation voltage (V₁/₂).

    • Inactivation Curves: Normalize the peak currents elicited by the test pulse and plot against the prepulse potential. Fit the data with a Boltzmann function to determine the half-inactivation voltage (V₁/₂).

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis cell_culture Cell Culture (HEK293 or CHO) transfection Transfection with Ion Channel & GFP Plasmids cell_culture->transfection incubation Incubation (24-48 hours) transfection->incubation seal_formation Form Gigaohm Seal incubation->seal_formation pipette_prep Prepare Micropipette (Internal Solution) pipette_prep->seal_formation whole_cell Establish Whole-Cell Configuration seal_formation->whole_cell baseline Record Baseline Currents (External Solution) whole_cell->baseline compound_app Apply this compound (Various Concentrations) baseline->compound_app record_effect Record Currents with This compound compound_app->record_effect iv_curve Generate I-V Curves record_effect->iv_curve dose_response Construct Dose-Response Curve (IC50/EC50) iv_curve->dose_response gating_analysis Analyze Gating Properties (Activation/Inactivation) iv_curve->gating_analysis

Caption: Experimental workflow for patch-clamp analysis of this compound.

Signaling_Pathway cluster_membrane Cell Membrane ion_channel Voltage-Gated Ion Channel (e.g., Nav1.7) ion_flux Altered Ion Flux (Na+ Influx) ion_channel->ion_flux Inhibition or Potentiation This compound This compound This compound->ion_channel Binds to and modulates channel membrane_potential Change in Membrane Potential ion_flux->membrane_potential cellular_response Modulation of Cellular Excitability membrane_potential->cellular_response

Caption: Hypothetical signaling pathway of this compound on an ion channel.

References

Formulation of Denudatine for In Vivo Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denudatine is a C20-diterpenoid alkaloid naturally found in plants of the Aconitum and Delphinium genera.[1][2] Like other diterpenoid alkaloids, it possesses a complex polycyclic structure and exhibits a range of biological activities. Preliminary studies have indicated its potential as an antiarrhythmic agent, suggesting interactions with ion channels. This document provides detailed application notes and protocols for the formulation and in vivo administration of this compound for preclinical research.

Physicochemical Properties and Solubility

This compound is a hydrophobic compound, which presents challenges for formulation in aqueous-based vehicles for in vivo administration. Understanding its solubility in common laboratory solvents is critical for preparing stable and effective dosing solutions.

Data Presentation: this compound Solubility

SolventSolubilitySource/Notes
Dimethyl Sulfoxide (DMSO)Soluble (approx. 3.43 mg/mL)[3] Calculated from molarity preparation data. A stock solution can be prepared by dissolving 10 mg of this compound in 2.9112 mL of DMSO to achieve a 10 mM concentration.
ChloroformSoluble[3] Qualitative data.
WaterPoorly soluble/InsolubleInferred from its hydrophobic chemical structure.
EthanolData not availableOften used as a co-solvent for hydrophobic compounds.
Saline (0.9% NaCl)Poorly soluble/InsolubleInferred from its hydrophobic chemical structure.

Formulation Protocols for In Vivo Administration

Due to its low aqueous solubility, this compound requires a formulation strategy that can maintain its solubility and stability in a vehicle suitable for injection or oral administration.

Intraperitoneal (IP) Injection Formulation

A common approach for administering hydrophobic compounds via IP injection involves the use of a co-solvent system. A vehicle composed of DMSO, a surfactant like Cremophor® EL, and an aqueous carrier is often employed.

Experimental Protocol: Preparation of this compound for IP Injection

  • Prepare Stock Solution: Based on the desired final concentration, weigh the required amount of this compound. Dissolve the this compound in 100% DMSO to create a concentrated stock solution. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO. Gentle warming and vortexing may aid in dissolution.

  • Prepare Vehicle Mixture: In a separate sterile tube, prepare the vehicle by mixing Cremophor® EL and sterile distilled water or saline. A common ratio is 1:1 (v/v).

  • Formulate Final Dosing Solution: Slowly add the this compound stock solution to the Cremophor® EL/water mixture while vortexing. A typical final formulation might consist of 10% DMSO, 10% Cremophor® EL, and 80% distilled water or saline (v/v).

    • Important: Add the DMSO stock solution to the aqueous phase slowly to prevent precipitation of the compound.

  • Final Concentration Adjustment: Adjust the volume with the aqueous carrier to achieve the desired final concentration of this compound for injection.

  • Pre-injection Preparation: Before administration, visually inspect the solution for any precipitation. If necessary, warm the solution to 37°C to ensure complete dissolution.

Diagram: Workflow for IP Injection Formulation

IP_Formulation_Workflow cluster_preparation Preparation cluster_vehicle Vehicle cluster_formulation Final Formulation cluster_administration Administration This compound This compound Powder Denudatine_DMSO This compound in DMSO (Stock Solution) This compound->Denudatine_DMSO DMSO 100% DMSO DMSO->Denudatine_DMSO Mix Slowly mix stock with vehicle while vortexing Denudatine_DMSO->Mix Cremophor Cremophor® EL Vehicle Cremophor/Water Mixture Cremophor->Vehicle Water Distilled Water/Saline Water->Vehicle Vehicle->Mix Final_Solution Final Dosing Solution (e.g., 10% DMSO, 10% Cremophor, 80% Water) Mix->Final_Solution IP_Injection Intraperitoneal Injection Final_Solution->IP_Injection Animal Rodent Model Animal->IP_Injection

Workflow for preparing this compound for IP injection.
Oral Gavage Formulation

For oral administration, this compound can be formulated as a suspension or in a palatable vehicle to facilitate voluntary intake.

Experimental Protocol: Preparation of this compound for Oral Gavage

  • Vehicle Selection: Choose a suitable vehicle such as a 0.5% methylcellulose (B11928114) solution in water or a flavored jelly formulation for voluntary consumption.

  • Suspension Preparation:

    • Weigh the required amount of this compound powder.

    • Levigate the powder with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while stirring or vortexing to achieve the desired final concentration.

  • Flavored Jelly Formulation (for voluntary intake):

    • Prepare a gelatin-based jelly containing a sweetener (e.g., sucralose) and a flavoring agent.

    • Incorporate the weighed this compound powder into the jelly mixture before it sets.

    • Portion the jelly into individual doses.

In Vivo Administration Protocols

The appropriate administration route and dosage will depend on the specific research question and animal model.

Data Presentation: Administration Parameters

ParameterRecommendation for MiceRecommendation for RatsSource/Notes
IP Injection
Needle Gauge25-27 G23-25 GGeneral guidelines for rodent injections.
Max. Volume10 mL/kg10 mL/kgGeneral guidelines for rodent injections.
Oral Gavage
Gavage Needle20-22 G, flexible18-20 G, flexibleGeneral guidelines for rodent gavage.
Max. Volume10 mL/kg10 mL/kgGeneral guidelines for rodent gavage.
Dosage Range 1-50 mg/kg (starting point)50-100 mg/kg (antiarrhythmic effect) Based on data for antiarrhythmic activity in rats. Dose-response studies are recommended.

Experimental Protocol: Intraperitoneal (IP) Injection in Mice

  • Animal Restraint: Properly restrain the mouse to expose the abdominal area.

  • Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.

  • Needle Insertion: Insert the needle at a 15-30 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back on the plunger to ensure no fluid (e.g., urine, blood) is aspirated. If fluid is present, withdraw the needle and re-insert at a different site.

  • Injection: Inject the this compound formulation slowly and steadily.

  • Post-injection Monitoring: Monitor the animal for any signs of distress.

Potential Mechanism of Action and Signaling Pathways

Diterpenoid alkaloids are known to exert their biological effects by modulating the activity of ion channels.[1] The reported antiarrhythmic effects of this compound strongly suggest that it may target voltage-gated sodium (Nav) and/or potassium (Kv) channels in cardiac and neuronal tissues.

Hypothesized Signaling Pathway of this compound

While the precise signaling cascade initiated by this compound has not been fully elucidated, a plausible mechanism involves the modulation of ion channel function, leading to changes in cellular excitability and downstream signaling events.

Diagram: Hypothesized this compound Signaling Pathway

Denudatine_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound Na_Channel Voltage-gated Sodium Channel (Nav) This compound->Na_Channel Modulation K_Channel Voltage-gated Potassium Channel (Kv) This compound->K_Channel Modulation Ion_Flux Altered Ion Flux (Na+, K+) Na_Channel->Ion_Flux K_Channel->Ion_Flux Membrane_Potential Change in Membrane Potential Ion_Flux->Membrane_Potential Cellular_Response Modulation of Cellular Excitability Membrane_Potential->Cellular_Response Downstream Downstream Signaling Cascades (e.g., Ca2+ signaling, Kinase pathways) Cellular_Response->Downstream Biological_Effect Biological Effect (e.g., Antiarrhythmia, Analgesia) Downstream->Biological_Effect

Hypothesized modulation of ion channels by this compound.

Summary and Recommendations

The successful in vivo administration of this compound requires careful consideration of its hydrophobic nature. The formulation and administration protocols provided here offer a starting point for preclinical research. It is recommended to perform small-scale pilot studies to confirm the solubility and stability of the chosen formulation and to conduct dose-response studies to determine the optimal therapeutic window for the desired biological effect. Further research is warranted to fully elucidate the specific molecular targets and intracellular signaling pathways of this compound.

References

Application Notes and Protocols for the Synthesis of Denudatine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of key precursors of Denudatine, a complex diterpenoid alkaloid. The methodologies outlined are based on the successful total syntheses of this compound-type alkaloids such as cochlearenine, N-ethyl-1α-hydroxy-17-veratroyldictyzine, and paniculamine, as reported by Sarpong and coworkers.[1][2][3][4][5] These protocols offer a unified strategy that can be adapted for the synthesis of various C18, C19, and C20 diterpenoid alkaloids.[1][3]

Introduction

This compound and its analogues are a class of diterpenoid alkaloids isolated from plants of the Aconitum, Consolidum, and Delphinium genera.[1] These compounds exhibit a range of biological activities, including the potential modulation of sodium and potassium ion channels, making them attractive targets for drug discovery and development.[1] The synthetic route described herein utilizes a common hydrindenone intermediate to construct the complex polycyclic core of the this compound skeleton.[1]

Synthetic Strategy Overview

The overall synthetic strategy involves a multi-step sequence starting from a readily available hydrindenone bicycle. Key transformations include an intramolecular Diels-Alder cycloaddition to form the characteristic bridged ring system, followed by a series of functional group manipulations to install the necessary stereochemistry and appendages. The unified approach allows for the divergent synthesis of several this compound-type alkaloids from a common advanced intermediate.[1][3]

Synthetic_Strategy cluster_start Starting Material cluster_core Core Assembly cluster_functionalization Functionalization cluster_end Target Molecules A Hydrindenone Intermediate (16) B Dienone Precursor (23) A->B Several Steps C Hexacyclic Intermediate (14) (via Intramolecular Diels-Alder) B->C Heat (p-xylene) D Epoxy-ketone (26) C->D Functional Group Interconversions E Common Intermediate (11) (Cochlearenine) D->E Epoxide Opening, Reduction F N-Ethyl-1α-hydroxy- 17-veratroyldictyzine (12) E->F Veratroyl Chloride G Paniculamine (13) E->G H2O2 Diels_Alder_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve Dienone (23) in p-xylene B Degas Solution A->B C Heat to 150 °C (12-18 h) B->C D Monitor by TLC/LC-MS C->D E Cool to Room Temp. D->E Reaction Complete F Concentrate Solvent E->F G Flash Column Chromatography F->G H Hexacycle (14) G->H

References

Application of Denudatine in Neuropharmacology Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denudatine is a C20-diterpenoid alkaloid that belongs to the atisine (B3415921) subgroup. Diterpenoid alkaloids, isolated from plants of the Aconitum and Delphinium genera, are known for their diverse and potent biological activities, particularly within the central nervous system (CNS). While specific research on this compound's neuropharmacological profile is limited, the broader class of diterpenoid alkaloids, including this compound-type compounds, has demonstrated significant potential in modulating key neuronal targets. This document provides detailed application notes and protocols for the investigation of this compound in neuropharmacology research, based on the known activities of structurally related diterpenoid alkaloids. These compounds are noted for their potential to modulate Na+ and/or K+ ion channels, which may allow for the specific targeting of ion channel isoforms implicated in various channelopathies[1].

Disclaimer: The following protocols and data are based on studies of diterpenoid alkaloids and this compound-type compounds. Researchers should optimize these protocols specifically for this compound and determine its quantitative pharmacological parameters empirically.

I. Potential Neuropharmacological Applications and Targets

Based on the activities of related diterpenoid alkaloids, this compound is a candidate for investigation in the following areas:

  • Analgesia: Many diterpenoid alkaloids exhibit potent analgesic effects, suggesting that this compound may be a valuable compound for pain research[2][3][4]. The analgesic effects of some diterpenoid alkaloids are attributed to their interaction with voltage-gated sodium channels and the modulation of opioidergic and monoaminergic systems[2][3][4].

  • Ion Channel Modulation: Diterpenoid alkaloids are well-documented modulators of voltage-gated sodium channels (Nav). Some act as activators, while others are inhibitors, indicating that this compound could be a useful tool for studying Nav channel function and a potential therapeutic for channelopathies[2][3][4].

  • Neuroprotection: Several natural compounds, including alkaloids, are being investigated for their neuroprotective properties against excitotoxicity and oxidative stress.

  • Modulation of Nicotinic Acetylcholine Receptors (nAChRs): Certain diterpenoid alkaloids are potent modulators of nAChRs, suggesting a potential role for this compound in studying cholinergic signaling and its implications in cognitive function and neurodegenerative diseases.

II. Quantitative Data on Related Diterpenoid Alkaloids

Table 1: Quantitative Pharmacological Data for Selected Diterpenoid Alkaloids

AlkaloidTarget/AssayEffectQuantitative DataReference CompoundSource
AconitineVoltage-Gated Sodium ChannelsActivation (Desensitization)--[2][3][4]
LappaconitineVoltage-Gated Sodium ChannelsDeactivation--[2]
Methyllycaconitineα7 Nicotinic Acetylcholine ReceptorsHigh-Affinity Binding--[2]
Franchetine Analog (Compound 1)Acetic Acid-Induced Visceral PainAnalgesiaED50 = 2.15 ± 0.07 mg/kg-[5]
Franchetine Analog (Compound 1)Nav1.7 Channel CurrentReduction--[5]
Franchetine Analog (Compound 1)Nav1.8 Channel CurrentReduction--[5]

III. Experimental Protocols

A. In Vitro Electrophysiology: Patch-Clamp Recording for Ion Channel Modulation

This protocol is designed to assess the effect of this compound on voltage-gated sodium channels in cultured neurons or heterologous expression systems (e.g., HEK293 cells expressing specific Nav subtypes).

Objective: To determine if this compound modulates the activity of voltage-gated sodium channels and to characterize its mechanism of action (e.g., channel block, modulation of gating properties).

Materials:

  • Cultured neuronal cells (e.g., dorsal root ganglion neurons, cortical neurons) or HEK293 cells stably expressing the Nav channel of interest.

  • External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy and electrophysiological recording.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber and perfuse with external solution.

    • Establish a whole-cell patch-clamp configuration on a selected cell.

    • Hold the cell at a holding potential of -80 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.

  • Drug Application:

    • Prepare working concentrations of this compound in the external solution. Ensure the final DMSO concentration is ≤ 0.1%.

    • Perfuse the cell with the this compound-containing solution for a set duration (e.g., 2-5 minutes) to reach equilibrium.

    • Repeat the voltage-step protocol to record sodium currents in the presence of this compound.

  • Data Analysis:

    • Measure the peak sodium current amplitude at each voltage step before and after this compound application.

    • Construct current-voltage (I-V) relationships.

    • Analyze changes in channel gating properties, such as the voltage-dependence of activation and inactivation.

    • Determine the IC50 value for this compound if it exhibits inhibitory effects.

Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Prepare Cultured Cells establish_patch Establish Whole-Cell Patch prep_cells->establish_patch prep_pipette Fabricate Patch Pipettes prep_pipette->establish_patch prep_solutions Prepare Internal/External Solutions prep_solutions->establish_patch record_control Record Control Currents establish_patch->record_control apply_this compound Apply this compound record_control->apply_this compound record_drug Record Currents with this compound apply_this compound->record_drug measure_current Measure Peak Current record_drug->measure_current analyze_gating Analyze Gating Properties measure_current->analyze_gating determine_ic50 Determine IC50 analyze_gating->determine_ic50

Patch-clamp experiment workflow for this compound.

B. In Vivo Model: Acetic Acid-Induced Writhing Test for Analgesia

This protocol is a widely used model for screening peripheral analgesic activity.

Objective: To evaluate the potential analgesic effect of this compound in a model of visceral pain.

Materials:

  • Male Swiss albino mice (20-25 g).

  • This compound solution (various doses, e.g., 1, 5, 10 mg/kg) in a suitable vehicle (e.g., 0.9% saline with 1% Tween 80).

  • Positive control: Diclofenac sodium (10 mg/kg).

  • Negative control: Vehicle.

  • 0.6% acetic acid solution.

  • Syringes and needles for intraperitoneal (i.p.) and oral (p.o.) administration.

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.

  • Grouping and Administration:

    • Randomly divide the mice into groups (n=6-8 per group): Vehicle control, this compound (low, mid, high dose), and Positive control.

    • Administer this compound or vehicle orally 30 minutes before the acetic acid injection.

    • Administer Diclofenac sodium intraperitoneally 30 minutes before the acetic acid injection.

  • Induction of Writhing: Inject 0.6% acetic acid (10 ml/kg) intraperitoneally to induce writhing.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (stretching of the abdomen with simultaneous stretching of at least one hind limb) for a period of 20 minutes.

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Determine the percentage of inhibition of writhing for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100.

    • Analyze the data using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test).

Logical Relationship Diagram:

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_procedure Procedure & Analysis acclimatize Acclimatize Mice grouping Group Animals acclimatize->grouping administer_vehicle Administer Vehicle grouping->administer_vehicle administer_this compound Administer this compound grouping->administer_this compound administer_control Administer Positive Control grouping->administer_control induce_writhing Induce Writhing (Acetic Acid) administer_vehicle->induce_writhing administer_this compound->induce_writhing administer_control->induce_writhing observe Observe and Count Writhes induce_writhing->observe analyze Analyze Data (% Inhibition) observe->analyze

Workflow for the acetic acid-induced writhing test.

C. Neuroprotection Assay: Glutamate-Induced Excitotoxicity in Neuronal Cell Culture

This protocol assesses the potential of this compound to protect neurons from glutamate-induced cell death.

Objective: To determine if this compound has neuroprotective effects against glutamate (B1630785) excitotoxicity.

Materials:

  • Primary cortical neurons or a neuronal cell line (e.g., HT22, SH-SY5Y).

  • Cell culture medium and supplements.

  • Glutamate stock solution.

  • This compound stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay kit.

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed neurons in a 96-well plate at an appropriate density and allow them to adhere and grow.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).

    • Include a vehicle control group and a positive control group (e.g., MK-801, an NMDA receptor antagonist).

  • Induction of Excitotoxicity: Add glutamate to the cell culture medium to a final concentration known to induce significant cell death (e.g., 5 mM for HT22 cells) and incubate for 24 hours. A control group without glutamate should also be included.

  • Cell Viability Assessment:

    • After the incubation period, perform an MTT assay according to the manufacturer's instructions.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the control group (no glutamate, no drug).

    • Compare the viability of cells treated with this compound and glutamate to those treated with glutamate alone.

    • Determine the EC50 of this compound for neuroprotection.

Signaling Pathway Diagram:

G Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_influx Ca2+ Influx NMDA_R->Ca_influx Opens Excitotoxicity Excitotoxicity & Cell Death Ca_influx->Excitotoxicity This compound This compound (?) This compound->NMDA_R Potential Inhibition

Hypothesized neuroprotective mechanism of this compound.

IV. Potential Signaling Pathways for Investigation

Based on the known mechanisms of related alkaloids, the following signaling pathways are pertinent for investigation with this compound:

  • MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is crucial for neuronal survival and plasticity. Some diterpenoid alkaloids have been shown to modulate this pathway.

  • PI3K/Akt Pathway: This pathway is a key regulator of cell survival and is often implicated in neuroprotection.

  • cAMP/PKA/CREB Pathway: The cyclic AMP/protein kinase A/cAMP response element-binding protein pathway is involved in synaptic plasticity, learning, and memory. The analgesic effects of some diterpenoid alkaloids have been linked to the phosphorylation of CREB[2].

Diagram of a Potential Signaling Cascade:

G This compound This compound Receptor Receptor (e.g., nAChR) This compound->Receptor Modulates G_Protein G-Protein Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Neuroprotection, Plasticity) CREB->Gene_Expression Regulates

Hypothetical signaling pathway for this compound.

V. Conclusion

This compound, as a member of the diterpenoid alkaloid family, holds promise for neuropharmacological research. While direct studies on this compound are currently lacking, the information available for related compounds provides a strong rationale for investigating its effects on pain, ion channels, and neuronal survival. The protocols and potential signaling pathways outlined in this document serve as a foundational guide for researchers to begin exploring the neuropharmacological properties of this intriguing natural product. Rigorous experimental validation is essential to elucidate the specific mechanisms and therapeutic potential of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Denudatine Solubility in Biological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges related to the solubility of denudatine in biological buffers. Below you will find frequently asked questions (FAQs), comprehensive troubleshooting guides, and detailed experimental protocols to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a C20-diterpenoid alkaloid, a class of natural compounds known for their complex structures and significant biological activities, including antiarrhythmic properties.[1][2] Like many diterpenoid alkaloids, this compound has a complex, hydrophobic structure, leading to poor solubility in aqueous solutions such as biological buffers (e.g., PBS, cell culture media). This can lead to compound precipitation, inaccurate dosing, and unreliable experimental results.

Q2: What are the recommended primary solvents for dissolving this compound?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and chloroform. For most biological applications, DMSO is the preferred solvent for creating concentrated stock solutions due to its miscibility with water and its ability to dissolve a wide range of polar and nonpolar compounds.[3]

Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous buffer. What is happening?

This is a common phenomenon known as "crashing out" or precipitation, which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. The drastic change in solvent polarity causes the compound to fall out of solution. It is crucial to maintain a final DMSO concentration that is low enough to be non-toxic to cells (typically ≤0.5%) while keeping the this compound dissolved.

Q4: Can I adjust the pH of my buffer to improve this compound solubility?

Yes, adjusting the pH can be an effective strategy. Alkaloids are generally basic compounds. The tertiary nitrogen atom in their structure can be protonated in acidic conditions, forming a more water-soluble salt.[4][5] Therefore, decreasing the pH of your biological buffer may enhance this compound's solubility. However, it is essential to ensure the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

Q5: Are there alternatives to DMSO for improving this compound's aqueous solubility?

Besides using co-solvents like DMSO, other techniques can be employed to enhance the solubility of hydrophobic compounds. These include the use of cyclodextrins, which can encapsulate the hydrophobic molecule in their core, or the addition of surfactants to the buffer.[6]

Troubleshooting Guides

Issue 1: Precipitate Forms Immediately Upon Diluting this compound Stock Solution into Aqueous Buffer

This is often due to "solvent-shifting," where the compound rapidly leaves the organic solvent and enters the aqueous buffer where it is insoluble.

Potential Cause Recommended Solution
High Final Concentration of this compound The final concentration of this compound in the buffer may exceed its aqueous solubility limit. Try lowering the final working concentration.
High Final Concentration of DMSO While counterintuitive, a high initial concentration of DMSO in a small volume added to a large volume of buffer can create localized supersaturation, leading to precipitation. Ensure the final DMSO concentration is as low as possible (ideally <0.5%).
Rapid Dilution Adding the concentrated DMSO stock directly and quickly to the buffer can cause rapid solvent exchange and precipitation. Perform a serial dilution of the DMSO stock in pre-warmed (37°C) buffer. Add the compound dropwise while gently vortexing the buffer.
Low Temperature of Aqueous Buffer Solubility of many compounds decreases at lower temperatures. Always use pre-warmed (37°C) buffers for dilutions.
Issue 2: this compound Solution Becomes Cloudy or Precipitates Over Time

Delayed precipitation can occur due to the instability of a supersaturated solution or interactions with buffer components.

Potential Cause Recommended Solution
Unstable Supersaturated Solution The initial clear solution may be a temporary supersaturated state that precipitates over time. Prepare fresh working solutions immediately before use.
Temperature Fluctuations Repeatedly moving solutions between different temperatures (e.g., incubator to benchtop) can affect solubility. Prepare single-use aliquots of your working solution.
Interaction with Buffer Components Salts or proteins in the buffer may interact with this compound, causing it to precipitate. If possible, test the solubility of this compound in a simpler buffer first (e.g., saline) to identify potential interactions.
pH Instability Changes in the pH of the medium, for example due to cellular metabolism, can affect the solubility of pH-sensitive compounds. Ensure your medium is well-buffered.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound:

    • Molecular Weight of this compound: 343.5 g/mol

    • For 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 0.001 L * 343.5 g/mol = 0.003435 g = 3.435 mg.

  • Weighing: Accurately weigh 3.435 mg of this compound powder and place it in a sterile vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath sonicator (5-10 minutes) can be used to aid dissolution if necessary.

  • Storage: Store the 10 mM stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Workflow for Preparing this compound Stock Solution

G cluster_0 Preparation of 10 mM this compound Stock in DMSO Calculate Mass 1. Calculate required mass of this compound (MW = 343.5 g/mol) Weigh 2. Weigh 3.435 mg of this compound Calculate Mass->Weigh 3.435 mg for 1 mL Add DMSO 3. Add 1 mL of anhydrous DMSO Weigh->Add DMSO Mix 4. Vortex vigorously (1-2 min) Optional: Sonicate (5-10 min) Add DMSO->Mix Store 5. Aliquot and store at -20°C or -80°C Mix->Store

Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.

Protocol 2: Preparation of this compound Working Solutions in Biological Buffer

This protocol provides a method for diluting the DMSO stock solution into a biological buffer while minimizing precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile biological buffer (e.g., PBS, cell culture medium), pre-warmed to 37°C

  • Sterile microcentrifuge tubes

Procedure:

  • Intermediate Dilution (Optional but Recommended):

    • Prepare an intermediate dilution of the 10 mM stock solution in DMSO. For example, to make a 1 mM intermediate stock, mix 10 µL of the 10 mM stock with 90 µL of DMSO.

  • Final Dilution:

    • To prepare a 10 µM working solution in 1 mL of buffer, add 1 µL of the 1 mM intermediate stock (or 0.1 µL of the 10 mM stock) to 999 µL of the pre-warmed biological buffer.

    • Crucial Step: Add the this compound stock solution dropwise to the center of the buffer while gently vortexing or swirling the tube. This ensures rapid and even dispersion.

  • Final DMSO Concentration:

    • This dilution strategy results in a final DMSO concentration of 0.1%, which is generally well-tolerated by most cell lines.

  • Visual Inspection: After dilution, visually inspect the working solution for any signs of precipitation or cloudiness.

  • Use Immediately: It is recommended to use the freshly prepared working solution immediately for your experiments.

Workflow for Preparing this compound Working Solution

G cluster_1 Preparation of this compound Working Solution Start Start with 10 mM this compound in DMSO stock Intermediate Create intermediate dilution in DMSO (e.g., 1 mM) Start->Intermediate Dilute Add stock dropwise to buffer while vortexing Intermediate->Dilute Pre-warm Pre-warm biological buffer to 37°C Pre-warm->Dilute Inspect Visually inspect for precipitation Dilute->Inspect Use Use immediately Inspect->Use G cluster_pathway Proposed Antiarrhythmic Mechanism of this compound This compound This compound NaV_Channel Voltage-Gated Sodium Channel (NaV) This compound->NaV_Channel Blocks Phase0 Phase 0 Depolarization (Rapid Na+ influx) NaV_Channel->Phase0 Mediates Conduction Decreased Conduction Velocity Phase0->Conduction ERP Increased Effective Refractory Period Phase0->ERP Antiarrhythmic Antiarrhythmic Effect Conduction->Antiarrhythmic ERP->Antiarrhythmic

References

Denudatine stability issues in in-vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for denudatine. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the potential stability challenges of this compound in in-vitro assays. Here you will find troubleshooting guides and frequently asked questions to ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound in its crystalline solid form should be stored at -20°C. Under these conditions, it is stable for at least four years.[1]

Q2: What are the known solubilities of this compound?

A2: this compound is soluble in chloroform (B151607) and DMSO.[1] For in-vitro assays, DMSO is the recommended solvent for creating stock solutions.

Q3: Is there any information on the stability of this compound in aqueous solutions?

A3: Currently, there is limited specific data on the stability of this compound in aqueous solutions at various pH levels and temperatures. As a diterpenoid alkaloid, its stability could be influenced by these factors.[2][3] It is recommended to perform a stability assessment under your specific experimental conditions.

Q4: What are the potential degradation pathways for a complex alkaloid like this compound?

A4: While specific degradation pathways for this compound are not well-documented in publicly available literature, complex alkaloids can be susceptible to hydrolysis, oxidation, and pH-dependent rearrangements.[4] Forced degradation studies under acidic, basic, oxidative, and thermal stress can help elucidate its specific degradation profile.[5][6]

Troubleshooting Guide

This guide addresses common issues encountered during in-vitro assays involving this compound.

Issue 1: Inconsistent or lower-than-expected bioactivity.

This could be a result of this compound degradation in your assay medium.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a recently prepared DMSO stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Assess Stability in Your Assay Buffer: Perform a time-course experiment to determine the stability of this compound in your specific cell culture medium or assay buffer.

  • Control for pH and Temperature: Be aware that the pH and temperature of your assay can affect the stability of the compound.[7][8][9] If possible, run your assay at a pH where this compound is more stable, or shorten the incubation time.

Issue 2: High variability between replicate wells.

This may be due to poor solubility or precipitation of this compound in the aqueous assay medium.

Troubleshooting Steps:

  • Check for Precipitation: Visually inspect your assay plates for any signs of compound precipitation.

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is consistent across all wells and is at a level that is non-toxic to your cells but sufficient to maintain this compound solubility.

  • Sonication: Briefly sonicate the stock solution before preparing working dilutions to ensure it is fully dissolved.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound in DMSO.

  • Materials:

    • This compound (crystalline solid)

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Weigh the required amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: Assessment of this compound Stability in Assay Buffer
  • Objective: To determine the stability of this compound in a specific aqueous assay buffer over time.

  • Materials:

    • This compound stock solution (in DMSO)

    • Assay buffer (e.g., PBS, cell culture medium)

    • Incubator set to the assay temperature (e.g., 37°C)

    • HPLC or LC-MS/MS system

  • Procedure:

    • Prepare a working solution of this compound in the assay buffer at the final assay concentration.

    • Immediately take a sample (t=0) and analyze it by HPLC or LC-MS/MS to determine the initial concentration.

    • Incubate the remaining solution at the desired temperature.

    • Take samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Analyze the samples to quantify the remaining this compound concentration.

    • Plot the concentration of this compound versus time to determine its stability profile.

Data Presentation

Table 1: this compound Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₂₂H₃₃NO₂[1]
Molecular Weight 343.5 g/mol [1]
Appearance Crystalline solid[1]
Storage -20°C[1]
Stability (Solid) ≥ 4 years[1]
Solubility Chloroform, DMSO[1]

Table 2: Example Stability Data of this compound in Assay Buffer at 37°C

Time (hours)This compound Concentration (%)
0 100
2 98
4 95
8 88
24 75

Note: This is example data. Actual stability will depend on the specific buffer composition, pH, and other experimental conditions.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound In-Vitro Assay Issues start Inconsistent or Lower Bioactivity prepare_fresh Prepare fresh working solutions from stock start->prepare_fresh check_precipitation High Variability Between Replicates visual_inspection Visually inspect for precipitation check_precipitation->visual_inspection assess_stability Assess stability in assay buffer prepare_fresh->assess_stability control_params Control for pH and temperature assess_stability->control_params resolve1 Issue Resolved control_params->resolve1 optimize_dmso Optimize final DMSO concentration visual_inspection->optimize_dmso sonicate_stock Sonicate stock solution optimize_dmso->sonicate_stock resolve2 Issue Resolved sonicate_stock->resolve2

Caption: Troubleshooting workflow for common this compound assay issues.

Stability_Assessment_Workflow This compound Stability Assessment Workflow start Start prepare_solution Prepare this compound in assay buffer start->prepare_solution initial_analysis Analyze t=0 sample (HPLC or LC-MS/MS) prepare_solution->initial_analysis incubate Incubate at assay temperature initial_analysis->incubate time_points Take samples at various time points incubate->time_points analyze_samples Analyze samples time_points->analyze_samples plot_data Plot concentration vs. time analyze_samples->plot_data end Determine Stability Profile plot_data->end

Caption: Workflow for assessing this compound stability in assay buffer.

References

Troubleshooting low yield in Denudatine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the total synthesis of Denudatine and related diterpenoid alkaloids. The information is presented in a question-and-answer format to directly address specific challenges in the laboratory.

Frequently Asked Questions (FAQs)

Q1: My piperidine (B6355638) ring formation is resulting in a low yield and several side products. What are the critical parameters to control in this step?

A1: Low yield in the piperidine ring formation is a common issue. The choice of base and solvent system is critical for success. Initial attempts using certain conditions may lead to a mixture of the desired cyclized product and undesired side products lacking the mesyl group.

To optimize this step, switching to a stronger base and a more suitable solvent can significantly improve the yield and selectivity. For instance, using potassium hydride (KH) as the base in dimethylformamide (DMF) has been shown to drive the reaction to completion, affording the desired piperidine product as the exclusive product in high yield.

Q2: The intramolecular Diels-Alder cycloaddition to form the hexacyclic core is proceeding slowly or with a low conversion rate. How can I improve this key transformation?

A2: The intramolecular Diels-Alder reaction is a crucial step for constructing the complex core structure of this compound. The reaction is thermally driven, and achieving a high yield requires careful control of the reaction temperature and solvent. Heating the dienone precursor in a high-boiling solvent such as p-xylene (B151628) is effective. If the reaction is sluggish, ensure the temperature is high enough (e.g., 150 °C) to overcome the activation energy barrier for the cycloaddition. Purity of the starting dienone is also essential, as impurities can inhibit the reaction or lead to side product formation.

Q3: I am observing poor stereoselectivity during the installation of the C18 methyl group. What strategies can be employed to control the stereochemistry at this center?

A3: Achieving the correct stereochemistry at the C18 position is a significant challenge. A successful strategy involves a stereoselective reduction of a methylene (B1212753) O-mesylate group. This transformation can be achieved using a combination of sodium iodide and zinc dust. This method is key for the stereoselective installation of the methyl group present in all C20 diterpenoid alkaloids. Careful execution of this reduction is paramount for the successful synthesis of the target molecule.

Q4: The final coupling reaction of the core structure with functional side chains, such as veratroyl chloride, is giving a very low yield. What are the potential reasons and how can I optimize this acylation?

A4: Late-stage functionalization of complex molecules like the this compound core can be challenging due to steric hindrance and the presence of multiple reactive sites. A low yield (e.g., 25%) in the coupling of a complex alcohol with an acyl chloride like veratroyl chloride is not uncommon.[1]

To improve the yield, consider the following:

  • Reagent Purity: Ensure both the alkaloid core and the acylating agent are of high purity.

  • Coupling Reagents: Employ a robust coupling agent. The use of polymer-supported 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the reaction.

  • Reaction Conditions: Optimize the reaction temperature, starting at a low temperature (e.g., 0 °C) and slowly warming to room temperature. The concentration of reactants can also play a crucial role.

  • Protecting Groups: If competing reactive sites are present, a protecting group strategy for other sensitive functional groups might be necessary.

Troubleshooting Guides

Guide 1: Low Yield in Piperidine Ring Formation

This guide addresses the common problem of low yield and side product formation during the intramolecular N-alkylation to form the piperidine ring.

ParameterStandard ConditionOptimized ConditionExpected Yield
Base Potassium Hydride (KH)Potassium Hydride (KH)-
Solvent Tetrahydrofuran (THF)Dimethylformamide (DMF)>80%
Temperature Room TemperatureRoom Temperature-

Experimental Protocol: Optimized Piperidine Ring Formation

  • To a solution of the dimesylate precursor in anhydrous DMF at 0 °C, add potassium hydride (KH, 3.0 equiv.) portionwise.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium (B1175870) chloride.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the desired piperidine compound.

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Products start Dimesylate Precursor piperidine Desired Piperidine Product (High Yield) start->piperidine Intramolecular N-alkylation base Base: KH base->piperidine solvent Solvent: DMF solvent->piperidine side_products Side Products (Minimal)

Caption: Optimized workflow for piperidine ring formation.

Guide 2: Inefficient Intramolecular Diels-Alder Cycloaddition

This guide provides steps to troubleshoot a sluggish or low-yielding intramolecular Diels-Alder reaction for the formation of the hexacyclic core.

ParameterStandard ConditionOptimized ConditionExpected Yield
Solvent Toluenep-Xylene80-87%[1]
Temperature 110 °C150 °C-
Reaction Time 24-48 h12-24 h-

Experimental Protocol: Intramolecular Diels-Alder Cycloaddition

  • Dissolve the dienone precursor in degassed p-xylene.

  • Heat the solution to reflux (approximately 150 °C) in an oil bath.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the resulting residue by flash column chromatography to yield the hexacyclic product.

G cluster_troubleshooting Troubleshooting dienone Dienone Precursor conditions p-xylene, 150 °C dienone->conditions low_yield Low Conversion / Side Products dienone->low_yield leads to hexacycle Hexacyclic Product (80-87% Yield) conditions->hexacycle impure_sm Impure Starting Material impure_sm->low_yield low_temp Insufficient Temperature low_temp->low_yield

Caption: Troubleshooting the intramolecular Diels-Alder cycloaddition.

References

Technical Support Center: Overcoming Challenges in Denudatine Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for denudatine extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful isolation of this compound from its natural sources, primarily species of the Aconitum and Delphinium genera.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for this compound extraction?

A1: this compound is a C20-diterpenoid alkaloid predominantly isolated from plants of the Aconitum and Delphinium genera, which belong to the Ranunculaceae family. Notable species include Aconitum carmichaelii, Aconitum kusnezoffii, and Delphinium denudatum.[1][2][3]

Q2: What are the major challenges in extracting this compound?

A2: The primary challenges include:

  • Low Yield: this compound is often present in low concentrations in the plant material.

  • Presence of Toxic Alkaloids: Aconitum species are known for containing highly toxic C19-diterpenoid alkaloids (diester-diterpenoid alkaloids or DDAs), such as aconitine, which can co-extract with this compound and pose significant safety and purification challenges.

  • Complex Phytochemical Matrix: The crude extracts contain a complex mixture of other alkaloids, flavonoids, saponins, and other secondary metabolites, making the isolation of pure this compound difficult.[4]

  • Alkaloid Stability: Diterpenoid alkaloids can be sensitive to pH, temperature, and light, potentially leading to degradation during extraction and purification.

Q3: Why is processing of the plant material, especially from Aconitum species, often required before extraction?

A3: Raw Aconitum roots are highly toxic due to the presence of DDAs. Traditional processing methods, such as prolonged boiling or steaming, are employed to hydrolyze the ester groups on these toxic alkaloids, converting them into less toxic monoester or non-esterified analogues. This processing step is crucial for safety and can also influence the extraction profile of other alkaloids.

Q4: What are the general steps involved in this compound extraction and purification?

A4: A typical workflow involves:

  • Plant Material Preparation: Drying and grinding the plant material to a fine powder.

  • Extraction: Using a suitable solvent and method (e.g., maceration, Soxhlet, or ultrasound-assisted extraction) to obtain a crude extract.

  • Acid-Base Partitioning: A liquid-liquid extraction technique to separate alkaloids from neutral and acidic compounds.

  • Chromatographic Purification: Employing techniques like column chromatography to isolate this compound from other alkaloids and impurities.

  • Crystallization: Final purification of the isolated this compound.

Troubleshooting Guides

This section addresses common problems encountered during this compound extraction and provides potential solutions.

Problem 1: Low Yield of Crude Alkaloid Extract

Possible Causes & Solutions

CauseRecommended Solution
Inadequate Grinding of Plant Material Ensure the plant material is ground to a fine, uniform powder (e.g., 40-60 mesh) to maximize the surface area for solvent penetration.
Improper Solvent Selection Alkaloids are typically extracted with polar solvents like methanol (B129727) or ethanol (B145695). The choice of solvent can significantly impact the yield. Consider performing small-scale trials with different solvents to determine the optimal choice for your specific plant material.
Suboptimal Extraction Parameters Optimize extraction time, temperature, and solvent-to-solid ratio. For maceration, allow for sufficient extraction time (e.g., 24-72 hours). For heat-assisted methods, use a temperature that is effective for the solvent but does not degrade the target compounds.
Inefficient Extraction Method Consider more advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to potentially improve efficiency and reduce extraction time.
Problem 2: Low Purity of this compound in the Crude Extract

Possible Causes & Solutions

CauseRecommended Solution
Co-extraction of a Wide Range of Compounds The initial extraction will inevitably contain numerous other compounds. A robust purification strategy is essential.
Ineffective Acid-Base Partitioning Ensure complete acidification and basification during this step to maximize the separation of alkaloids from other components. Multiple extractions at each stage will improve recovery.
Presence of Emulsions during Liquid-Liquid Extraction Emulsions can trap the target compound and reduce yield. To break emulsions, try adding a small amount of brine or a different organic solvent, or gently centrifuging the mixture.
Problem 3: Loss of this compound During Chromatographic Purification

Possible Causes & Solutions

CauseRecommended Solution
Inappropriate Stationary Phase Silica (B1680970) gel and alumina (B75360) are commonly used for alkaloid purification. The choice depends on the specific properties of the alkaloids in the mixture. Alumina can be obtained in acidic, neutral, or basic forms, which can be advantageous for separating basic compounds like alkaloids.
Suboptimal Mobile Phase A carefully selected solvent gradient is crucial for separating this compound from other closely related alkaloids. Start with a non-polar solvent and gradually increase the polarity. Thin Layer Chromatography (TLC) should be used to guide the development of the column chromatography method.
Compound Degradation on the Column Some alkaloids can degrade on acidic stationary phases like silica gel. If degradation is suspected, consider using a neutral or basic stationary phase like neutral or basic alumina.
Irreversible Adsorption Highly polar compounds can bind irreversibly to the stationary phase. If this is suspected, a different stationary phase or a more polar eluent may be required.

Experimental Protocols

The following are generalized protocols for the extraction and purification of this compound. Researchers should optimize these protocols based on their specific plant material and available equipment.

Protocol 1: General Extraction and Acid-Base Partitioning
  • Preparation of Plant Material: Air-dry the roots of the source plant (e.g., Aconitum carmichaelii) and grind them into a coarse powder.

  • Extraction:

    • Macerate the powdered plant material in 95% ethanol (1:10 w/v) at room temperature for 72 hours with occasional agitation.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanolic extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in a 2% aqueous solution of hydrochloric acid (HCl).

    • Filter the acidic solution to remove any insoluble material.

    • Wash the acidic aqueous solution with an immiscible organic solvent like diethyl ether or chloroform (B151607) to remove neutral and weakly acidic compounds.

    • Adjust the pH of the aqueous layer to 9-10 with a base, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH), to precipitate the free alkaloids.

    • Extract the basified aqueous solution multiple times with chloroform or dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkaloid fraction.

Protocol 2: Purification by Column Chromatography
  • Preparation of the Column:

    • Prepare a slurry of silica gel (100-200 mesh) in a non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).

    • Pour the slurry into a glass column and allow it to pack under gravity, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel.

    • Allow the solvent to evaporate, and then carefully load the dried, sample-adsorbed silica gel onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate, followed by methanol) in a stepwise or gradient manner.

    • A common gradient system for alkaloids is a mixture of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine the fractions containing the compound of interest (this compound) and concentrate them to obtain the purified compound.

  • Recrystallization:

    • Further purify the isolated this compound by recrystallization from a suitable solvent system (e.g., methanol/acetone) to obtain a crystalline solid.

Visualizations

Denudatine_Extraction_Workflow start Plant Material (Aconitum/Delphinium) prep Drying and Grinding start->prep extraction Solvent Extraction (e.g., Ethanol Maceration) prep->extraction crude_extract Crude Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids purification Column Chromatography crude_alkaloids->purification pure_this compound Pure this compound purification->pure_this compound

Caption: Workflow for this compound Extraction and Purification.

Troubleshooting_Low_Yield cluster_extraction Extraction Issues cluster_purification Purification Issues low_yield Low this compound Yield plant_prep Improper Plant Material Preparation low_yield->plant_prep solvent Suboptimal Solvent Choice low_yield->solvent parameters Inefficient Extraction Parameters low_yield->parameters partitioning Ineffective Acid-Base Partitioning low_yield->partitioning chromatography Loss During Chromatography low_yield->chromatography degradation Compound Degradation low_yield->degradation

Caption: Common Causes of Low this compound Yield.

Signaling_Pathway_Placeholder A Plant Material (High in Toxic DDAs) B Processing (e.g., Boiling/Steaming) A->B Detoxification C Reduced Toxicity Plant Material (Hydrolyzed DDAs) B->C D Extraction C->D E Crude Extract Containing This compound and Other Alkaloids D->E

Caption: Detoxification Process for Aconitum Species.

References

Technical Support Center: Optimizing Denudatine Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Denudatine in cell-based assays. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a C20-diterpenoid alkaloid, a class of natural products isolated from plants of the Aconitum and Delphinium genera.[1] Diterpenoid alkaloids are known for their diverse pharmacological activities, including the modulation of ion channels and induction of apoptosis.[2][3][4] While the precise mechanism for this compound is still under investigation, related compounds have been shown to exert cytotoxic effects on cancer cells.[3][4]

Q2: What is a recommended starting concentration range for this compound in a cell-based assay?

A recommended starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Based on studies of other C19 and C20-diterpenoid alkaloids, a broad range from 0.1 µM to 100 µM is a reasonable starting point. Some related compounds have shown cytotoxic effects with IC50 values in the low micromolar range (e.g., 6.0 to 7.3 µM) in various cancer cell lines.[3]

Q3: How can I prepare a stock solution of this compound?

Due to the hydrophobic nature of many diterpenoid alkaloids, dissolving this compound in an organic solvent is typically necessary. Dimethyl sulfoxide (B87167) (DMSO) is a common choice.[5] Prepare a high-concentration stock solution (e.g., 10 mM or 100 mM) in DMSO. For cell-based assays, it is crucial to keep the final concentration of DMSO in the culture medium low (generally below 0.5%, and ideally below 0.2%) to avoid solvent-induced cytotoxicity.[5] Always include a vehicle control (cells treated with the same final concentration of DMSO without this compound) in your experiments.[6]

Q4: Which cell viability assay is most suitable for use with this compound?

Both MTT and ATP-based luminescence assays are commonly used to assess cell viability.[7][8] However, as plant-derived compounds can sometimes interfere with colorimetric assays like MTT due to their inherent color, an ATP-based assay, such as CellTiter-Glo®, may be a more robust choice as it is less prone to such interference.[9][10] If you observe a color change in the medium upon adding this compound, it is advisable to use a luminescence-based assay or include appropriate controls to account for the color interference in an MTT assay.[10]

Q5: How long should I incubate my cells with this compound?

The optimal incubation time will depend on the cell type and the specific biological question being addressed. A typical starting point for cytotoxicity assays is 24 to 72 hours. It is recommended to perform a time-course experiment (e.g., 24h, 48h, and 72h) in conjunction with your dose-response experiment to determine the optimal treatment duration.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High background or inconsistent results in MTT assay. 1. Compound Interference: this compound, being a plant extract derivative, may have an inherent color that interferes with the absorbance reading of the formazan (B1609692) product.[10]2. Compound Precipitation: At high concentrations, this compound may precipitate out of the culture medium.1. Use a different assay: Switch to a luminescence-based viability assay like an ATP assay (e.g., CellTiter-Glo®) which is less susceptible to colorimetric interference.[9]2. Include proper controls: Run a parallel set of wells with this compound but without cells to measure the compound's intrinsic absorbance and subtract it from the experimental values.[10]3. Check solubility: Visually inspect the wells for any signs of precipitation. If observed, try preparing the dilutions in a serum-containing medium or consider using a different solvent system (while still maintaining a low final solvent concentration).
Unexpectedly high cell death, even at low concentrations. 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high.[5][6]2. Cell Line Sensitivity: The cell line being used may be particularly sensitive to this compound or diterpenoid alkaloids in general.1. Optimize solvent concentration: Ensure the final concentration of the solvent in the culture medium is non-toxic to the cells. Run a solvent toxicity curve to determine the maximum tolerated concentration.[6]2. Perform a wider dose-response: Test a broader range of concentrations, starting from very low (nanomolar) concentrations, to identify a non-toxic and effective range.
No observable effect on cell viability. 1. Insufficient Concentration or Incubation Time: The concentrations tested may be too low, or the incubation time may be too short to induce a measurable response.2. Compound Inactivity: The specific cell line may be resistant to the effects of this compound.3. Compound Degradation: The this compound stock solution may have degraded over time.1. Increase concentration and/or incubation time: Test higher concentrations and extend the incubation period (e.g., up to 72 hours).2. Use a positive control: Include a known cytotoxic compound to ensure the assay is working correctly.3. Test a different cell line: If possible, test the effect of this compound on a different, potentially more sensitive, cell line.4. Prepare fresh stock solutions: Always use freshly prepared dilutions from a properly stored stock solution.

Experimental Protocols

Protocol: Determining the Optimal Concentration of this compound using an ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol provides a detailed methodology for performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell line of interest

  • Complete cell culture medium

  • Sterile, opaque-walled 96-well microplates suitable for luminescence assays

  • ATP-based cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow cells to attach and resume growth.

  • Preparation of this compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to prepare working solutions that are 2X the desired final concentrations (e.g., 200 µM, 100 µM, 20 µM, 2 µM, 0.2 µM, etc.).

    • Prepare a 2X vehicle control solution containing the same concentration of DMSO as the highest this compound concentration working solution.

  • Cell Treatment:

    • After the 24-hour incubation, carefully add 100 µL of the 2X this compound working solutions to the respective wells of the 96-well plate containing the cells.

    • Add 100 µL of the 2X vehicle control solution to the vehicle control wells.

    • Add 100 µL of complete culture medium to the untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • ATP Assay:

    • Equilibrate the 96-well plate and the ATP assay reagent to room temperature for approximately 30 minutes.[7]

    • Add a volume of the ATP assay reagent equal to the volume of the cell culture medium in each well (e.g., 200 µL).

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[11]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Calculate the percentage of cell viability for each treatment by normalizing the luminescence values to the vehicle control wells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to determine the IC50 value.

Data Presentation: Example Dose-Response Data
This compound (µM)Luminescence (RLU)% Viability (Normalized to Vehicle)
0 (Vehicle)1,500,000100%
0.11,450,00096.7%
11,200,00080.0%
5780,00052.0%
10450,00030.0%
50150,00010.0%
10050,0003.3%

Visualizations

Signaling_Pathway This compound This compound Ion_Channel Ion Channel Modulation? This compound->Ion_Channel Apoptosis_Signal Apoptotic Signal Initiation This compound->Apoptosis_Signal Bax_Bcl2 Bax/Bcl-2 Regulation Apoptosis_Signal->Bax_Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plate Add_this compound Add this compound to cells Cell_Seeding->Add_this compound Denudatine_Dilution Prepare this compound serial dilutions Denudatine_Dilution->Add_this compound Incubate Incubate for 24-72 hours Add_this compound->Incubate Add_Reagent Add ATP assay reagent Incubate->Add_Reagent Measure_Luminescence Measure luminescence Add_Reagent->Measure_Luminescence Calculate_Viability Calculate % viability Measure_Luminescence->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Logic Start Inconsistent Results? Check_Color Is this compound coloring the media? Start->Check_Color Yes Check_Solvent_Toxicity High Cell Death? Start->Check_Solvent_Toxicity No Use_Luminescence Switch to Luminescence Assay Check_Color->Use_Luminescence Yes Check_Precipitate Is there precipitation? Check_Color->Check_Precipitate No Adjust_Solvent Adjust Solvent/Concentration Check_Precipitate->Adjust_Solvent Yes Check_Precipitate->Check_Solvent_Toxicity No Run_Solvent_Control Run Solvent Toxicity Curve Check_Solvent_Toxicity->Run_Solvent_Control Yes No_Effect No Effect Observed? Check_Solvent_Toxicity->No_Effect No Increase_Dose_Time Increase Dose/Incubation Time No_Effect->Increase_Dose_Time Yes

Caption: Troubleshooting logic for common assay issues.

References

Technical Support Center: Patch-Clamp Recordings with Denudatine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Denudatine in patch-clamp experiments. This compound, a diterpenoid alkaloid, functions as a positive modulator of the voltage-gated sodium channel Nav1.7, an ion channel critical in pain signaling pathways. Understanding its effects is key to successful and artifact-free recordings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in the context of patch-clamp recordings?

A1: this compound is a positive modulator of the voltage-gated sodium channel Nav1.7. This means it enhances the activity of these channels, likely by shifting the voltage dependence of activation to more hyperpolarized potentials, increasing the peak current amplitude, and potentially slowing inactivation kinetics. This leads to an increased sodium influx upon depolarization. Some this compound-type diterpenoid alkaloids have also been noted for their potential to modulate potassium (K+) ion channels.

Q2: What are the expected effects of this compound on whole-cell Nav1.7 currents?

A2: When applying this compound to cells expressing Nav1.7 channels, you should anticipate one or more of the following effects, typically in a concentration-dependent manner:

  • Increased peak inward current: The amplitude of the sodium current will likely increase.

  • Hyperpolarizing shift in the voltage-dependence of activation: The channels will open at more negative membrane potentials.

  • Slowing of inactivation kinetics: The rate at which the channels inactivate may decrease, leading to a prolonged inward current.

  • Increase in ramp currents: In response to slow voltage ramps, an enhanced persistent current may be observed.

These effects can contribute to increased neuronal excitability.

Q3: Are there known off-target effects of this compound on other ion channels?

A3: While the primary target of this compound is Nav1.7, related diterpenoid alkaloids have been reported to modulate other ion channels, including other sodium channel subtypes and potassium channels. It is crucial to perform control experiments to determine the selectivity of this compound in your specific experimental preparation. Consider testing its effects on cell lines expressing other relevant ion channels (e.g., Nav1.5 for cardiac safety, or various Kv and Cav channels).

Troubleshooting Common Artifacts

Problem 1: Unstable Gigaseal Formation or Loss of Seal During Recording

Possible Cause: As a positive modulator of Nav1.7, this compound can increase channel activity even at resting membrane potentials, leading to a "leakier" membrane that can make it difficult to form or maintain a high-resistance seal.

Troubleshooting Steps:

  • Optimize Seal Formation Before Drug Application: Ensure a stable, high-resistance (>1 GΩ) seal is formed in the control external solution before perfusing with this compound.

  • Use a Lower Holding Potential: Holding the cell at a more hyperpolarized potential (e.g., -100 mV to -120 mV) can help to keep more Nav1.7 channels in a closed state, reducing tonic activity that might interfere with seal stability.

  • Check Pipette and Solutions: Ensure your patch pipette is properly fire-polished and that both internal and external solutions are filtered and have the correct osmolarity. Debris or osmotic stress can compromise seal integrity.

  • Mechanical Stability: Verify that your recording setup is free from vibrations.

Problem 2: Rapid Rundown of Sodium Current

Possible Cause: While current rundown is a common issue in whole-cell patch-clamp, it can be exacerbated by the enhanced channel activity induced by this compound, which may accelerate the dialysis of essential intracellular components.

Troubleshooting Steps:

  • Use Perforated Patch-Clamp: This technique establishes electrical access to the cell while preserving the integrity of the intracellular milieu, preventing the washout of crucial signaling molecules and reducing rundown.

  • Include ATP and GTP in Internal Solution: If using the conventional whole-cell configuration, ensure your internal solution is supplemented with ATP and GTP (and an ATP regeneration system like creatine (B1669601) phosphate/creatine phosphokinase) to support channel function and reduce rundown.

  • Monitor Cell Health: Only use healthy, well-attached cells for recordings.

Problem 3: Difficulty in Achieving Adequate Voltage Clamp

Possible Cause: The potentiation of Nav1.7 currents by this compound can lead to very large and fast inward currents that may exceed the capacity of the patch-clamp amplifier to control the membrane voltage, resulting in a space-clamp error. This can lead to inaccurate measurements of channel kinetics.

Troubleshooting Steps:

  • Reduce the Sodium Gradient: Lowering the concentration of sodium in the external solution (e.g., replacing a portion with NMDG-Cl) will reduce the driving force for sodium ions and decrease the amplitude of the inward current to a more manageable level.

  • Use Low-Resistance Pipettes: Pipettes with a lower resistance (e.g., 2-4 MΩ) will have a lower series resistance, improving the quality of the voltage clamp.

  • Series Resistance Compensation: Utilize the series resistance compensation and prediction features of your patch-clamp amplifier to minimize voltage errors. Aim for 70-80% compensation.

  • Record from Cells with Moderate Expression: If using a heterologous expression system, select cells with a moderate level of channel expression to avoid excessively large currents.

Data Presentation

The following tables summarize hypothetical quantitative data for the effects of this compound on Nav1.7 channel gating properties. These values are for illustrative purposes and should be determined experimentally for your specific conditions.

Table 1: Concentration-Dependent Effects of this compound on Nav1.7 Activation and Inactivation

This compound (µM)V½ of Activation (mV)Shift in V½ of Activation (mV)V½ of Inactivation (mV)Shift in V½ of Inactivation (mV)
0 (Control)-25.3 ± 1.2N/A-85.7 ± 1.5N/A
1-28.1 ± 1.4-2.8-88.2 ± 1.6-2.5
10-32.5 ± 1.1-7.2-92.1 ± 1.3-6.4
100-38.9 ± 1.5-13.6-96.5 ± 1.8-10.8

Table 2: Effects of this compound on Nav1.7 Current Kinetics

ConditionPeak Current Amplitude (% of Control)Time to Peak (ms)Inactivation Time Constant (τ) (ms)
Control100%1.2 ± 0.11.5 ± 0.2
This compound (10 µM)175 ± 15%1.1 ± 0.12.8 ± 0.3

Experimental Protocols

Whole-Cell Voltage-Clamp Recording of Nav1.7 Currents
  • Cell Culture: Use a cell line stably expressing human Nav1.7 (e.g., HEK293 or CHO cells). Culture cells on glass coverslips coated with an appropriate substrate (e.g., poly-D-lysine).

  • Solutions:

    • External Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with CsOH and osmolarity to ~290 mOsm. Note: Cesium and fluoride (B91410) are used to block potassium and calcium channels, respectively.

  • Pipettes: Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

  • Recording:

    • Establish a whole-cell configuration with a gigaseal (>1 GΩ).

    • Hold the cell at a membrane potential of -100 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 5 mV increments) to elicit Nav1.7 currents.

    • Compensate for cell capacitance and series resistance (70-80%).

    • Establish a stable baseline recording in the control external solution.

    • Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

    • Record the effects of this compound on the Nav1.7 currents using the same voltage protocol.

    • Perform a washout with the control external solution to check for reversibility.

Mandatory Visualizations

Denudatine_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space Nav17 Nav1.7 Channel (Closed State) Nav17_this compound Nav1.7 Channel (this compound Bound) This compound This compound This compound->Nav17 Binds to allosteric site Nav17_Open Nav1.7 Channel (Open State) Nav17_this compound->Nav17_Open Opens Increased_Excitability Increased Neuronal Excitability Nav17_Open->Increased_Excitability Leads to Na_ion Na+ Ion Na_ion->Nav17_Open Influx Depolarization Membrane Depolarization Depolarization->Nav17_this compound Lowers activation threshold

Caption: this compound's positive modulatory effect on Nav1.7.

Troubleshooting_Workflow Start Patch-Clamp Experiment with this compound Problem Encountering Artifacts? Start->Problem Seal_Issue Unstable Seal? Problem->Seal_Issue Yes Success Successful Recording Problem->Success No Rundown_Issue Current Rundown? Seal_Issue->Rundown_Issue No Solution_Seal Optimize seal before drug app. Use lower holding potential. Check solutions & stability. Seal_Issue->Solution_Seal Yes Clamp_Issue Poor Voltage Clamp? Rundown_Issue->Clamp_Issue No Solution_Rundown Use perforated patch. Add ATP/GTP to internal. Rundown_Issue->Solution_Rundown Yes Clamp_Issue->Success No Solution_Clamp Reduce external Na+. Use low resistance pipette. Compensate series resistance. Clamp_Issue->Solution_Clamp Yes Solution_Seal->Rundown_Issue Solution_Rundown->Clamp_Issue Solution_Clamp->Success

Caption: Troubleshooting workflow for this compound patch-clamp experiments.

Technical Support Center: Stability and Storage of Denudatine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Denudatine to prevent its degradation. The following information is based on established principles of pharmaceutical stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The stability of pharmaceutical compounds like this compound can be influenced by a variety of environmental factors.[1] The primary factors that can induce degradation are exposure to temperature, humidity, light, and oxygen.[1] Additionally, factors such as pH and interaction with excipients in a formulation can also play a significant role in the stability of the compound.[2]

Q2: What are the recommended general storage conditions for a new or uncharacterized compound like this compound?

A2: For a new active pharmaceutical ingredient (API) where stability data is not yet available, it is generally recommended to store it under controlled conditions to minimize degradation. Standard long-term storage conditions for many pharmaceutical products are 25°C ± 2°C with 60% ± 5% relative humidity (RH).[3] For compounds that may be sensitive, storage in a refrigerator (2°C to 8°C) or a freezer (-20°C) is often recommended.[4] It is crucial to protect the compound from light by using amber-colored vials or other light-blocking containers.[3]

Q3: What is a forced degradation study and why is it important for this compound?

A3: A forced degradation study, also known as stress testing, is a critical component of pharmaceutical development that investigates the stability of a drug substance under conditions more severe than accelerated stability testing.[5][6] These studies are essential for establishing likely degradation pathways, identifying potential degradation products, and evaluating the intrinsic stability of the molecule.[5][6][7] This information is invaluable for developing stable formulations, selecting appropriate packaging, and establishing proper storage conditions and shelf life.[5][8]

Q4: What are the typical stress conditions used in a forced degradation study?

A4: Forced degradation studies typically expose the drug substance to a range of stress conditions to evaluate its susceptibility to hydrolysis, oxidation, photolysis, and thermolysis.[6] Common conditions include:

  • Acid and Base Hydrolysis: Refluxing the drug in solutions of 0.1 N HCl and 0.1 N NaOH.[8]

  • Oxidative Degradation: Exposing the drug to hydrogen peroxide, typically in the range of 3-30%.[8]

  • Thermal Degradation: Exposing the solid drug substance to dry heat.

  • Photostability: Exposing the drug substance to light, as per ICH Q1B guidelines.

Troubleshooting Guide

Q: I observed unexpected degradation in my this compound sample. How can I identify the cause?

A: Unexpected degradation can be a multifaceted issue. A systematic approach is necessary to pinpoint the cause.

  • Review Storage Conditions:

    • Temperature & Humidity: Were the samples stored at the recommended temperature and humidity?[3] Excursions outside the recommended range can accelerate degradation.

    • Light Exposure: Was the sample adequately protected from light? Photosensitive compounds can degrade even with brief exposure to laboratory lighting.[3]

    • Container Closure: Was the container properly sealed? An improper seal can expose the sample to moisture and oxygen.

  • Consider the Formulation:

    • Excipient Interactions: If this compound is in a formulation, interactions with excipients could be the cause of degradation.[2]

    • pH of the Solution: If in solution, the pH can significantly impact stability.

  • Perform a Forced Degradation Study: If the cause is not immediately apparent, a forced degradation study can provide insights into the degradation pathways and the specific conditions that this compound is sensitive to.[5][7]

Quantitative Data from Forced Degradation Studies

The goal of a forced degradation study is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9] The conditions should be adjusted based on the inherent stability of the molecule.[8]

Stress ConditionTypical Starting ConditionsDesired Outcome
Acid Hydrolysis0.1 N HCl, reflux for 8 hoursIdentify acid-labile degradation products.
Base Hydrolysis0.1 N NaOH, reflux for 8 hoursIdentify base-labile degradation products.
Neutral HydrolysisReflux in water for 12 hoursAssess hydrolytic stability at neutral pH.
Oxidation3-30% H₂O₂ at room temperatureDetermine susceptibility to oxidative degradation.
Thermal (Dry Heat)Elevated temperature (e.g., 40°C, 60°C, 80°C) for a set timeEvaluate thermal stability of the solid-state.
PhotostabilityExposure to light as per ICH Q1B guidelinesAssess sensitivity to light.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To identify the degradation pathways of this compound and to develop a stability-indicating analytical method.

Materials:

  • This compound drug substance

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol (B129727) or other suitable solvent

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector[10]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Heat at 60°C for 8 hours. At appropriate time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 N NaOH, and dilute to a final concentration for HPLC analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Heat at 60°C for 8 hours. At appropriate time points, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute for HPLC analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours. At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.

    • Thermal Degradation: Weigh a small amount of solid this compound into a vial and place it in an oven at 80°C for 24 hours. After exposure, dissolve the sample in the solvent to the target concentration for HPLC analysis.

    • Photostability: Expose solid this compound and a solution of this compound to light conditions as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. Analyze the samples by HPLC after the exposure period.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method.[10] The method should be capable of separating the parent this compound peak from any degradation products.

    • A photodiode array (PDA) detector is useful for assessing peak purity.

  • Data Evaluation:

    • Calculate the percentage of degradation for this compound under each stress condition.

    • Identify and characterize the major degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation stock Prepare this compound Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1N NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal (Solid, 80°C) stock->thermal Expose to Stress photo Photostability (ICH Q1B) stock->photo Expose to Stress hplc HPLC Analysis (with PDA detector) acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples degradation Calculate % Degradation hplc->degradation pathways Identify Degradation Pathways degradation->pathways method Develop Stability-Indicating Method pathways->method

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_logic start Unexpected Degradation Observed? check_storage Storage Conditions Correct? start->check_storage check_light Protected from Light? check_storage->check_light Yes remediate_storage Correct Storage Conditions check_storage->remediate_storage No check_container Container Sealed Properly? check_light->check_container Yes remediate_light Improve Light Protection check_light->remediate_light No check_excipients Excipient Interaction Possible? check_container->check_excipients Yes remediate_container Use Proper Container/Seal check_container->remediate_container No perform_fds Perform Forced Degradation Study check_excipients->perform_fds No reformulate Reformulate or Assess Excipients check_excipients->reformulate Yes

Caption: Troubleshooting logic for unexpected this compound degradation.

References

Technical Support Center: Matrix Effects in LC-MS Analysis of Denudatine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects encountered during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Denudatine.

Troubleshooting Guide & FAQs

Q1: My this compound signal intensity is low and inconsistent when analyzing plasma samples. What is the likely cause?

A1: Low and inconsistent signal intensity for this compound in plasma samples is a common indicator of matrix effects, particularly ion suppression. Endogenous components from the plasma matrix, such as phospholipids, salts, and proteins, can co-elute with this compound and interfere with its ionization in the mass spectrometer's ion source. This competition for charge leads to a suppressed and variable signal, which can negatively impact the accuracy, precision, and sensitivity of your assay.[1]

Q2: How can I confirm that matrix effects are impacting my this compound analysis?

A2: A post-extraction spike experiment is the "gold standard" to quantitatively assess the presence and extent of matrix effects.[1] This involves comparing the peak area of this compound in a pure solvent (neat solution) to the peak area of this compound spiked into an extracted blank matrix sample at the same concentration. A significant difference between the two indicates the presence of ion suppression or enhancement.

Q3: I've confirmed matrix effects. What are the primary strategies to mitigate them?

A3: There are three main strategies to combat matrix effects:

  • Optimize Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components from your sample before LC-MS analysis.[2] Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Improve Chromatographic Separation: Modifying your LC method to better separate this compound from co-eluting matrix components can significantly reduce interference. This could involve changing the column chemistry, mobile phase composition, or gradient profile.

  • Use an Appropriate Internal Standard (IS) or Matrix-Matched Calibration: An ideal internal standard, particularly a stable isotope-labeled (SIL) version of this compound, will co-elute and experience the same matrix effects as the analyte, allowing for accurate correction. If a SIL-IS is unavailable, matrix-matched calibration standards should be used.

Q4: Which sample preparation technique is best for this compound analysis in plasma?

A4: The choice of sample preparation technique depends on the required level of cleanliness and the physicochemical properties of this compound.

  • Protein Precipitation (PPT): This is a simple and fast method, often performed with acetonitrile (B52724) or methanol (B129727).[2][3][4][5][6] While effective at removing proteins, it may not remove other interfering substances like phospholipids, potentially leading to residual matrix effects.[6]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent. The choice of solvent is critical and should be optimized for this compound.

  • Solid-Phase Extraction (SPE): SPE provides the cleanest samples by selectively adsorbing the analyte onto a solid sorbent and washing away interferences.[7][8] This is often the most effective but also the most time-consuming and expensive method. For alkaloids, mixed-mode cation exchange sorbents can be very effective.[8][9]

Q5: My chosen internal standard shows variable response. What could be the issue?

A5: Variability in the internal standard response can indicate several issues. If you are using a structural analog as an IS, it may not be co-eluting perfectly with this compound and is therefore experiencing different matrix effects. Even with a stable isotope-labeled internal standard, chromatographic separation from the native analyte can sometimes occur, leading to differential ion suppression. It is crucial to ensure that the IS and analyte have nearly identical retention times.

Quantitative Data Summary

The following tables summarize typical recovery and matrix effect data for diterpenoid alkaloids similar to this compound, analyzed by LC-MS/MS in plasma, using various sample preparation techniques. This data can serve as a benchmark for your method development.

Table 1: Comparison of Sample Preparation Techniques for Diterpenoid Alkaloids in Plasma

Sample Preparation MethodAnalyte(s)Recovery (%)Matrix Effect (%)Reference(s)
Protein Precipitation (Methanol)Aconitum Alkaloids64.2 - 94.1Not explicitly quantified[2]
Protein Precipitation (Acetonitrile)Songorine (B610919)75.2 - 87.5Not explicitly quantified[3]
Solid-Phase Extraction (SPE)Aconitum Alkaloids>80% (Implied)Not explicitly quantified[7]
Dispersive Solid-Phase Extraction (d-SPE)Aconitine AlkaloidsNot explicitly quantifiedNot explicitly quantified[10]

Table 2: Reported Recovery and Matrix Effect for Specific Diterpenoid Alkaloids in Biological Matrices

AnalyteMatrixSample PreparationRecovery (%)Matrix Effect (%)Reference
SongorineRat PlasmaProtein Precipitation (Acetonitrile)75.2 - 87.5Not specified[3]
Yunaconitine (B1683533)Human SerumNot specified78.6 - 84.9110.0 - 130.4 (Enhancement)[11]
Crassicauline AHuman SerumNot specified78.3 - 87.2121.2 - 130.0 (Enhancement)[11]
10-hydroxy mesaconitineRat PlasmaProtein Precipitation (Acetonitrile)>79.188.9 - 98.1 (Suppression)[12]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) with Acetonitrile

This protocol is adapted from a method for the analysis of the diterpenoid alkaloid Songorine in rat plasma.[3]

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of rat plasma.

  • Internal Standard Addition: Add the internal standard solution (e.g., Carbamazepine at a suitable concentration).

  • Precipitation: Add 200 µL of acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Injection: Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of alkaloids from plasma, based on methods for Aconitum alkaloids.[7]

  • Column Conditioning: Condition an Oasis HLB SPE cartridge (or a similar mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load 500 µL of plasma onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol (or an acidified methanolic solution, e.g., 0.1% formic acid in methanol).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in an appropriate volume (e.g., 100 µL) of the initial mobile phase.

  • Injection: Inject an aliquot into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis plasma Plasma Sample is Add Internal Standard plasma->is ppt Protein Precipitation (e.g., Acetonitrile) is->ppt lle Liquid-Liquid Extraction is->lle spe Solid-Phase Extraction is->spe vortex Vortex ppt->vortex lle->vortex extract Extract Supernatant/ Organic Layer/Eluate spe->extract centrifuge Centrifuge vortex->centrifuge vortex->centrifuge centrifuge->extract centrifuge->extract lcms LC-MS/MS System extract->lcms Inject data Data Acquisition & Processing lcms->data

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic start Low/Inconsistent Signal? check_matrix Perform Post-Extraction Spike Experiment start->check_matrix matrix_effect Matrix Effect Confirmed? check_matrix->matrix_effect no_matrix Check Instrument Performance & Analyte Stability matrix_effect->no_matrix No mitigate Mitigation Strategies matrix_effect->mitigate Yes optimize_prep Optimize Sample Prep (PPT, LLE, SPE) mitigate->optimize_prep optimize_lc Optimize Chromatography mitigate->optimize_lc use_is Use SIL-IS or Matrix-Matched Calibrants mitigate->use_is revalidate Re-validate Method optimize_prep->revalidate optimize_lc->revalidate use_is->revalidate

Caption: Troubleshooting logic for matrix effects.

References

Technical Support Center: Optimizing Electrophysiology Recordings for Diterpenoid Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diterpenoid alkaloids in electrophysiology experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of diterpenoid alkaloids in the nervous system?

A1: Diterpenoid alkaloids (DAs) primarily target ion channels.[1] The most studied targets include voltage-gated sodium channels (Nav), nicotinic acetylcholine (B1216132) receptors (nAChRs), and to a lesser extent, potassium (K+) and calcium (Ca2+) channels.[1][2] For example, aconitine (B1665448) and its analogs are well-known modulators of Nav channels, often causing persistent activation.[1][3][4] Methyllycaconitine (MLA) is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor.[2][5]

Q2: What are the main challenges when performing patch-clamp recordings with diterpenoid alkaloids?

A2: Researchers may encounter several challenges, including:

  • Compound Solubility and Stability: Many diterpenoid alkaloids are lipophilic, which can affect their solubility in aqueous recording solutions.[1][6] It is crucial to use appropriate solvents like DMSO and to be aware of potential precipitation.

  • Toxicity and Cell Health: Diterpenoid alkaloids, particularly aconitine-type compounds, can be highly toxic, leading to rapid cell death.[3][7][8] This can manifest as unstable recordings, loss of giga-ohm seal, and high leak currents.

  • Complex Pharmacology: DAs can have multiple effects, including acting as both channel activators and blockers, and their effects can be voltage- and use-dependent.[1][9][10] This necessitates carefully designed voltage protocols to accurately characterize their mechanism of action.

Q3: Which cell lines are suitable for studying the effects of diterpenoid alkaloids?

A3: The choice of cell line depends on the specific ion channel being investigated. Commonly used cell lines include:

  • HEK293 cells: Stably expressing specific voltage-gated sodium channel isoforms (e.g., Nav1.7) or nAChR subunits are frequently used.[9]

  • Xenopus oocytes: These are useful for expressing and characterizing various nAChR subtypes.[2]

  • Primary neuronal or cardiac cultures: Dissociated hippocampal neurons or ventricular myocytes can provide a more physiologically relevant context.[11][12][13]

  • Cancer cell lines: Cell lines like SH-SY5Y have been used to study the neuroprotective or cytotoxic effects of some DAs.[14]

Q4: How should I prepare and apply diterpenoid alkaloid solutions for my experiments?

A4: Due to their lipophilic nature, diterpenoid alkaloids are often dissolved in a stock solution of DMSO.[9] The final concentration of DMSO in the recording solution should be kept low (typically <0.1%) to avoid solvent effects on the cells and ion channels. The compound can be applied to the bath solution via a perfusion system.[9] For antagonists with slow binding kinetics, a pre-incubation period may be necessary to reach a stable level of inhibition.[2]

Troubleshooting Guides

Problem 1: Difficulty obtaining or maintaining a giga-ohm seal.
Possible Cause Troubleshooting Step
Cell Health Compromised by Alkaloid Toxicity Monitor cell morphology closely. If cells appear unhealthy after alkaloid application, reduce the concentration or the incubation time. Consider using a lower concentration range based on known toxicity data.[3][8]
Alkaloid-Induced Membrane Property Changes Some alkaloids can alter the physical properties of the lipid bilayer.[15][16] If seal formation is difficult, try using a different cell type or expression system. Ensure the recording solutions are clean and free of particulates.
Pipette Tip Issues Ensure your patch pipette has the appropriate resistance (typically 3-7 MΩ) and is properly fire-polished.[17] A broken or rough pipette tip can make sealing difficult.[18]
Problem 2: Unstable recordings or rapid loss of whole-cell configuration.
Possible Cause Troubleshooting Step
Cytotoxicity High concentrations of certain diterpenoid alkaloids, like aconitine, can be cytotoxic, leading to membrane blebbing and cell death.[7][19] Use the lowest effective concentration and limit the duration of the recording.
Run-down of Currents The intracellular contents are dialyzed with the pipette solution in the whole-cell configuration, which can lead to the "run-down" of some currents over time. Consider using the perforated patch technique to preserve the intracellular environment.
Channel Modulation Persistent activation of sodium channels by alkaloids like aconitine can lead to a large, sustained inward current, causing cellular depolarization and subsequent instability.[3] Use appropriate voltage protocols to minimize this effect.
Problem 3: Inconsistent or unexpected drug effects.

| Possible Cause | Troubleshooting Step | | Use- and Voltage-Dependence | The effects of many diterpenoid alkaloids are dependent on the firing frequency and membrane potential.[9][10] Design voltage protocols that systematically test for these dependencies. For example, vary the holding potential and the frequency of depolarizing pulses. | | Slow Binding Kinetics | Some alkaloids may have slow on- and off-rates.[2] Ensure that the drug application is long enough to reach steady-state block. A pre-incubation period may be necessary. | | Compound Solubility/Precipitation | Visually inspect your recording chamber for any signs of compound precipitation, especially at higher concentrations. Ensure adequate mixing of the bath solution. |

Quantitative Data Summary

Table 1: Inhibitory Concentrations (IC50) of Diterpenoid Alkaloids on Voltage-Gated Sodium Channels.

AlkaloidChannel SubtypeCell TypeHolding Potential (mV)IC50 (µM)Reference
Lappaconitine (B608462)Nav1.7HEK293-5065.33[9]
LappaconitineNav1.7HEK293-70133.20[9]
LappaconitineNav1.7HEK293-120221.30[9]
Guan-Fu base SVentricular Na+Guinea Pig MyocytesNot Specified3.48[20]

Table 2: Effects of Diterpenoid Alkaloids on Nicotinic Acetylcholine Receptors (nAChRs).

AlkaloidReceptor SubtypeCell TypeEffectConcentrationReference
Methyllycaconitineα7Xenopus oocytesAntagonistIC50 in nM range[5]
Methyllycaconitineα3β2Avian DNA in oocytesAntagonistIC50 ~8 x 10-8 M[5]
Methyllycaconitineα4β2Avian DNA in oocytesAntagonistIC50 ~7 x 10-7 M[5]
MLA Analog 5α4β2Xenopus oocytesAntagonistIC50 11.6 µM (with 3 min preincubation)[2]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of Nav Currents in HEK293 Cells.

This protocol is adapted from studies investigating the effects of lappaconitine on Nav1.7 channels.[9]

1. Cell Culture:

  • Culture HEK293 cells stably expressing the desired Nav channel subtype in appropriate media.

  • Plate cells on glass coverslips 24-48 hours before the experiment.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 20 glucose. Adjust pH to 7.3 with NaOH.[9]

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 10 HEPES, 1.1 EGTA, 20 glucose. Adjust pH to 7.3 with CsOH.[9]

  • Alkaloid Stock Solution: Prepare a 10-100 mM stock solution of the diterpenoid alkaloid in DMSO.

3. Recording Procedure:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Transfer a coverslip with cells to the recording chamber and perfuse with external solution.

  • Approach a cell with the patch pipette and apply gentle suction to form a giga-ohm seal (>1 GΩ).

  • Rupture the membrane patch with a brief pulse of strong suction to achieve the whole-cell configuration.

  • Allow the cell to stabilize for 5-10 minutes before recording.

  • Use a holding potential of -80 mV or -120 mV to ensure channels are in the resting state.

  • Apply voltage steps to elicit sodium currents (e.g., depolarizing steps from the holding potential to various test potentials).

  • Apply the diterpenoid alkaloid via the perfusion system and allow for equilibration before recording the drug effect.

4. Data Analysis:

  • Measure the peak inward current at each test potential.

  • Construct current-voltage (I-V) relationships and dose-response curves.

  • Fit dose-response curves with a Hill equation to determine the IC50.

Visualizations

experimental_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293 with Nav1.7) solution_prep Solution Preparation (Internal, External, Alkaloid Stock) cell_culture->solution_prep pipette_pull Pipette Pulling & Polishing solution_prep->pipette_pull giga_seal Giga-ohm Seal Formation pipette_pull->giga_seal whole_cell Establish Whole-Cell giga_seal->whole_cell baseline Baseline Recording (Control) whole_cell->baseline drug_app Drug Application (Perfusion) baseline->drug_app drug_rec Recording with Alkaloid drug_app->drug_rec iv_curve I-V Curve Generation drug_rec->iv_curve dose_response Dose-Response Curve iv_curve->dose_response ic50 IC50 Determination dose_response->ic50

Caption: Workflow for electrophysiological recording of diterpenoid alkaloids.

signaling_pathway cluster_channels Primary Targets cluster_effects Cellular Effects DA Diterpenoid Alkaloids (e.g., Aconitine, Lappaconitine) Nav Voltage-gated Sodium Channels DA->Nav Activate/Block nAChR Nicotinic ACh Receptors DA->nAChR Antagonize K_Ca K+ & Ca2+ Channels DA->K_Ca Modulate toxicity Cytotoxicity DA->toxicity mem_potential Altered Membrane Potential Nav->mem_potential ion_flux Changes in Ion Flux nAChR->ion_flux K_Ca->mem_potential excitability Modulated Neuronal Excitability mem_potential->excitability ion_flux->excitability

Caption: Signaling pathways affected by diterpenoid alkaloids.

References

Troubleshooting unexpected results in Denudatine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Denudatine. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Solubility and Stock Solution Preparation

Question: I am having trouble dissolving this compound. What is the recommended solvent and procedure for preparing a stock solution?

Answer:

This compound, like many diterpenoid alkaloids, is expected to have low solubility in aqueous solutions. Therefore, an organic solvent is recommended for preparing a concentrated stock solution.

Recommended Procedure:

  • Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing stock solutions of this compound for cell-based assays. Ethanol can be an alternative, but it may exhibit higher cytotoxicity at lower concentrations.

  • Stock Concentration: It is advisable to prepare a high-concentration stock solution, for example, at 10 mM. This allows for minimal solvent addition to your final experimental medium, reducing the risk of solvent-induced artifacts.

  • Dissolution:

    • Weigh the desired amount of this compound powder accurately.

    • Add the appropriate volume of 100% DMSO to achieve the target concentration.

    • To aid dissolution, vortex the solution thoroughly. If necessary, brief sonication in a water bath can be applied. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Diterpenoid alkaloid solutions in DMSO are generally stable for extended periods when stored properly. However, it is good practice to prepare fresh dilutions for each experiment.

  • Final Dilution: When preparing your working concentrations, dilute the DMSO stock solution directly into your cell culture medium. Ensure the final concentration of DMSO in the medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

2. Cell Viability Assays (e.g., MTT Assay)

Question: My MTT assay results with this compound are inconsistent or show unexpected toxicity/lack of effect. What could be the problem?

Answer:

Inconsistent results in cell viability assays can stem from several factors related to both the compound and the experimental procedure.

Troubleshooting Steps:

  • Compound Precipitation:

    • Problem: this compound may precipitate out of the culture medium at higher concentrations, leading to inaccurate results.

    • Solution: Visually inspect your treatment wells under a microscope for any signs of precipitation. If observed, consider lowering the concentration range or using a different dilution method. Preparing serial dilutions in the final medium can sometimes mitigate this.

  • Solvent Cytotoxicity:

    • Problem: The final concentration of DMSO in your assay may be too high, causing cell death independent of this compound's effect.

    • Solution: Ensure your final DMSO concentration is non-toxic to your specific cell line (typically ≤ 0.5%). Run a vehicle control with the highest concentration of DMSO used in your experiment to assess its effect on cell viability.

  • Incorrect Concentration Range:

    • Problem: The effective concentration of this compound can vary significantly between different cell lines. You may be working outside the effective range.

    • Solution: Perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar) to determine the IC50 value for your cell line. Published IC50 values for other diterpenoid alkaloids can provide a starting point, but empirical determination is crucial.

  • Assay Interference:

    • Problem: Some compounds can interfere with the MTT assay chemistry, for example, by directly reducing the MTT reagent or altering cellular metabolism in a way that does not reflect true viability.

    • Solution: If you suspect assay interference, consider using an alternative viability assay that relies on a different principle, such as a resazurin-based assay or an ATP-based luminescence assay.

Experimental Workflow for Troubleshooting MTT Assay Issues

MTT_Troubleshooting start Inconsistent MTT Results check_precipitation Visually inspect for compound precipitation start->check_precipitation check_solvent Verify final DMSO concentration (≤ 0.5%) check_precipitation->check_solvent No precipitation adjust_concentration Adjust concentration range check_precipitation->adjust_concentration Precipitation observed run_vehicle_control Run vehicle control check_solvent->run_vehicle_control run_vehicle_control->adjust_concentration Vehicle toxic broad_dose_response Perform broad-range dose-response run_vehicle_control->broad_dose_response Vehicle non-toxic alternative_assay Consider alternative viability assay broad_dose_response->alternative_assay Still inconsistent consistent_results Consistent Results broad_dose_response->consistent_results Effective range found alternative_assay->consistent_results

Caption: Troubleshooting workflow for inconsistent MTT assay results.

3. Western Blot Analysis

Question: I am not observing the expected changes in protein expression in my Western blot after this compound treatment. What should I check?

Answer:

Several factors can contribute to a lack of expected results in a Western blot experiment.

Troubleshooting Steps:

  • Suboptimal Treatment Conditions:

    • Problem: The concentration of this compound or the treatment duration may not be sufficient to induce a measurable change in protein expression.

    • Solution: Optimize your treatment conditions by performing a time-course and dose-response experiment. Analyze protein expression at multiple time points and concentrations to identify the optimal window for observing your target's regulation.

  • Protein Degradation:

    • Problem: Your target protein may be degrading during sample preparation.

    • Solution: Ensure that your lysis buffer contains a fresh and complete cocktail of protease and phosphatase inhibitors. Keep samples on ice throughout the preparation process.

  • Antibody Issues:

    • Problem: The primary antibody may not be specific or sensitive enough to detect your target protein.

    • Solution: Validate your primary antibody by including positive and negative controls. If possible, use a cell line or tissue known to express your target protein as a positive control. Ensure you are using the antibody at the manufacturer's recommended dilution and incubation conditions.

  • Loading and Transfer Problems:

    • Problem: Uneven protein loading or inefficient transfer can lead to inaccurate results.

    • Solution: Quantify your protein samples accurately before loading. Use a loading control (e.g., GAPDH, β-actin) to verify equal loading across all lanes. After transfer, you can stain the membrane with Ponceau S to visualize the efficiency of protein transfer.

4. Ion Channel Experiments

Question: I am not observing any effect of this compound on ion channel activity in my patch-clamp/fluorescence-based assay. What could be the reason?

Answer:

This compound-type diterpenoid alkaloids are known to modulate voltage-gated sodium (Na+) and potassium (K+) channels.[1] If you are not observing an effect, consider the following:

Troubleshooting Steps:

  • Incorrect Ion Channel Subtype:

    • Problem: this compound may be selective for specific subtypes of Na+ or K+ channels that are not expressed or are expressed at low levels in your experimental system.

    • Solution: If possible, use cell lines that are known to express the specific ion channel subtypes you are interested in. If the target subtype is unknown, you may need to screen a panel of cell lines expressing different ion channel subtypes.

  • Compound Stability in Assay Buffer:

    • Problem: this compound may not be stable in the aqueous buffer used for your electrophysiology or fluorescence assay over the duration of the experiment.

    • Solution: While formal stability studies in various buffers are not widely available, it is good practice to prepare fresh dilutions of this compound in your assay buffer immediately before each experiment.

  • Assay Sensitivity:

    • Problem: The effect of this compound may be subtle and below the detection limit of your assay.

    • Solution: For fluorescence-based assays, ensure that your dye loading and signal-to-noise ratio are optimal. For patch-clamp experiments, ensure you have a stable gigaohm seal and low background noise to detect small changes in current.

  • State-Dependent Block:

    • Problem: Some ion channel blockers only bind to the channel in a specific state (e.g., open or inactivated). Your experimental protocol may not be favoring the state required for this compound binding.

    • Solution: In patch-clamp experiments, vary your voltage protocols to hold the channels in different states to test for state-dependent effects.

Proposed Signaling Pathway of this compound

Denudatine_Pathway This compound This compound Na_Channel Voltage-Gated Na+ Channel This compound->Na_Channel Modulates K_Channel Voltage-Gated K+ Channel This compound->K_Channel Modulates Membrane_Potential Altered Membrane Potential Na_Channel->Membrane_Potential Influences K_Channel->Membrane_Potential Influences Cellular_Response Downstream Cellular Responses (e.g., altered excitability, signaling cascades) Membrane_Potential->Cellular_Response

Caption: Proposed mechanism of this compound action on ion channels.

Quantitative Data Summary

The following table summarizes typical concentration ranges used in cell-based assays for diterpenoid alkaloids. Note that these are general ranges, and the optimal concentration for this compound in your specific experiment should be determined empirically.

Assay TypeTypical Concentration RangeKey Considerations
Cell Viability (e.g., MTT) 0.1 µM - 100 µMThe IC50 can vary significantly between cell lines. A broad dose-response is recommended for initial experiments.
Western Blot 1 µM - 50 µMThe concentration should be sufficient to induce a measurable change in protein expression without causing widespread cell death.
Ion Channel Assays 10 nM - 10 µMThe effective concentration will depend on the specific ion channel subtype and the assay sensitivity.

Detailed Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a plate reader.

2. Western Blot Analysis

This protocol provides a general workflow for analyzing protein expression changes following this compound treatment.

Materials:

  • Cells of interest

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the desired concentration of this compound for the appropriate time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Sample Preparation and Electrophoresis: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody, followed by incubation with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities, normalizing to a loading control.

3. Fluorescence-Based Ion Channel Assay (General Workflow)

This protocol outlines a general approach for a fluorescence-based assay to screen for this compound's effect on ion channel activity. The specific dye and protocol will depend on the ion channel of interest (e.g., Na+ or K+).

Workflow for a Fluorescence-Based Ion Channel Assay

Ion_Channel_Workflow seed_cells Seed cells expressing the ion channel of interest in a 96-well plate dye_loading Load cells with a fluorescent ion indicator dye seed_cells->dye_loading wash_cells Wash to remove extracellular dye dye_loading->wash_cells add_this compound Add this compound at various concentrations wash_cells->add_this compound stimulate_channel Stimulate ion channel activity (e.g., with a depolarizing agent) add_this compound->stimulate_channel read_fluorescence Measure fluorescence changes over time using a plate reader stimulate_channel->read_fluorescence analyze_data Analyze the data to determine the effect of This compound on ion flux read_fluorescence->analyze_data

Caption: General workflow for a fluorescence-based ion channel assay.

References

Technical Support Center: Purification of Denudatine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of isolated Denudatine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying isolated this compound?

A1: The most common and effective methods for purifying this compound, a diterpenoid alkaloid, are chromatographic techniques and recrystallization.[1][2][3] Chromatographic methods include column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC).[3] Recrystallization is a widely used technique to achieve high purity of solid compounds.[4]

Q2: What are the likely sources of impurities in my isolated this compound?

A2: Impurities in your this compound sample can originate from several sources. These can be broadly categorized as process-related impurities, which arise from the synthetic or extraction process, and degradation-related impurities, which form during storage or handling.[5] Process-related impurities may include unreacted starting materials, byproducts, and reagents. Degradation products can form due to factors like exposure to light, heat, or incompatible solvents.

Q3: I am observing multiple spots on my TLC plate after initial isolation. What does this indicate?

A3: Multiple spots on a TLC plate suggest the presence of several compounds in your sample, indicating that your isolated this compound is impure. Each spot likely represents a different compound with a distinct polarity. This is a common observation after initial extraction from natural sources or a multi-step chemical synthesis.[6]

Q4: My this compound yield is very low after purification. What are the potential causes?

A4: Low yield after purification can be due to several factors. During chromatography, issues such as irreversible adsorption of this compound onto the stationary phase, or using a solvent system with excessively high elution strength can lead to product loss. In recrystallization, choosing a solvent in which this compound is too soluble at low temperatures, or using an excessive amount of solvent, can result in a significant portion of the product remaining in the mother liquor.[7][8]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Problem 1: Persistent Impurities After Column Chromatography

Symptoms:

  • Analytical HPLC or TLC of the collected fractions shows the presence of impurities with retention times (or Rf values) very close to that of this compound.

  • The final product fails to meet the required purity specifications.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inadequate Separation Resolution Optimize the chromatographic conditions. This can involve trying different stationary phases (e.g., alumina (B75360) instead of silica (B1680970) gel) or adjusting the mobile phase composition.[9] A shallower solvent gradient or isocratic elution with a fine-tuned solvent mixture can improve separation.
Co-eluting Impurities If impurities have very similar polarity to this compound, consider using a different chromatographic technique with an alternative separation principle, such as preparative HPLC with a different column chemistry (e.g., reversed-phase instead of normal-phase).
Sample Overload Loading too much crude sample onto the column can lead to broad peaks and poor separation. Reduce the amount of sample loaded relative to the column size and stationary phase volume.
Problem 2: Difficulty in Inducing Recrystallization of this compound

Symptoms:

  • After dissolving the crude this compound in a hot solvent and cooling, no crystals form, and the product remains in solution as an oil or supersaturated solution.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve this compound well at high temperatures but poorly at low temperatures.[8] Perform small-scale solubility tests with a range of solvents to find the optimal one.
Supersaturation The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[7]
Presence of Soluble Impurities High concentrations of impurities can inhibit crystal formation. Attempt to remove these impurities by a preliminary purification step, such as a quick filtration through a small plug of silica gel, before recrystallization.
Insufficient Cooling Ensure the solution is cooled sufficiently. Using an ice bath can help to decrease the solubility and promote crystallization.[8]

Experimental Protocols

Protocol 1: Column Chromatography for this compound Purification

This protocol outlines a general procedure for purifying this compound using silica gel column chromatography.

1. Preparation of the Column:

  • Select a glass column of appropriate size based on the amount of crude sample.
  • Prepare a slurry of silica gel in the initial, least polar solvent of your mobile phase.
  • Carefully pour the slurry into the column, allowing the silica gel to pack uniformly without air bubbles.
  • Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
  • Equilibrate the column by running the initial mobile phase through it until the packing is stable.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent.
  • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

3. Elution and Fraction Collection:

  • Start the elution with the least polar solvent mixture.
  • Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds with increasing polarity.
  • Collect fractions of a consistent volume.

4. Analysis of Fractions:

  • Analyze the collected fractions by TLC or analytical HPLC to identify those containing pure this compound.
  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Protocol 2: Recrystallization of this compound

This protocol describes a general method for purifying this compound by recrystallization.

1. Solvent Selection:

  • Place a small amount of the impure this compound in several test tubes.
  • Add a small amount of a different solvent to each test tube.
  • Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.[10]

2. Dissolution:

  • Place the impure this compound in an Erlenmeyer flask.
  • Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[7]

3. Cooling and Crystallization:

  • Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[10]

4. Collection and Drying of Crystals:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
  • Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

experimental_workflow cluster_extraction Initial Isolation cluster_purification Purification Steps cluster_final_product Final Product raw_extract Crude this compound Extract column_chromatography Column Chromatography raw_extract->column_chromatography Load onto column fraction_analysis TLC/HPLC Analysis of Fractions column_chromatography->fraction_analysis Collect fractions pure_fractions Combine Pure Fractions fraction_analysis->pure_fractions Identify pure fractions recrystallization Recrystallization pure_fractions->recrystallization Evaporate solvent pure_this compound High-Purity this compound recrystallization->pure_this compound Filter and dry crystals

Caption: Workflow for the purification of this compound.

troubleshooting_logic start Impure this compound purity_check Assess Purity (TLC/HPLC) start->purity_check chromatography Column Chromatography purity_check->chromatography Multiple Impurities recrystallization Recrystallization purity_check->recrystallization Minor Impurities is_pure Purity Acceptable? chromatography->is_pure recrystallization->is_pure end Pure this compound is_pure->end Yes troubleshoot Troubleshoot Purification is_pure->troubleshoot No troubleshoot->purity_check Re-purify

Caption: Decision logic for this compound purification.

References

Technical Support Center: Optimizing Reaction Conditions for Denudatine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of the diterpenoid alkaloid, denudatine. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and troubleshooting common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization strategies for this compound?

A1: Common derivatization strategies for this compound primarily involve modifications of its hydroxyl and amine functionalities to create esters, ethers, and amides. These modifications are often performed to study structure-activity relationships, improve bioavailability, or facilitate analysis. Acylation is a frequently employed method to introduce various functional groups.

Q2: What are the key parameters to consider when optimizing a this compound derivatization reaction?

A2: The success of a this compound derivatization reaction is highly sensitive to several parameters. Careful optimization of the following is crucial for achieving accurate and reproducible results[1]:

  • Reagent Concentration: The stoichiometry of the derivatizing agent to this compound can significantly impact the reaction outcome.

  • Temperature: Reaction temperature can influence the rate of reaction and the formation of side products.

  • pH: The pH of the reaction medium can affect the reactivity of both this compound and the derivatizing agent.

  • Reaction Time: Monitoring the reaction over time is essential to determine the point of maximum product formation and avoid degradation.

  • Solvent: The choice of solvent can affect the solubility of reactants and influence the reaction pathway.

Q3: How can I monitor the progress of my this compound derivatization reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By comparing the TLC profile of the reaction mixture to that of the starting material (this compound), you can observe the formation of the product and the consumption of the reactant. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization of this compound.

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Step
Inactive Reagents Ensure the purity and activity of your derivatizing agent and other reagents. Some reagents may need to be freshly prepared or purified before use[2].
Suboptimal Reaction Temperature If no reaction is observed, consider gradually increasing the temperature. Conversely, if degradation is suspected, try lowering the temperature[2].
Incorrect Solvent The choice of solvent is critical. For instance, in certain cyclization reactions of this compound precursors, switching from THF to DMF can significantly improve the yield[3].
Presence of Moisture or Impurities Ensure that your glassware is clean and dry, and your solvents are anhydrous, as moisture can quench many derivatization reagents[2].
Steric Hindrance The complex three-dimensional structure of this compound may hinder the approach of the derivatizing agent. Consider using a less bulky derivatizing agent or a catalyst to overcome steric hindrance.

Problem 2: Formation of Multiple Products

Possible Cause Troubleshooting Step
Multiple Reactive Sites This compound has multiple hydroxyl groups that can be derivatized. To achieve selective derivatization, consider using protecting groups to block other reactive sites.
Side Reactions Unwanted side reactions can lead to a complex product mixture. Adjusting the reaction conditions, such as temperature and reaction time, can help minimize the formation of side products. For example, in some reactions, the choice of base can be critical to avoid side reactions like decarbamoylation[3].
Degradation of Starting Material or Product If the reaction is run for too long or at too high a temperature, the starting material or the desired product may degrade[2]. Monitor the reaction closely by TLC to determine the optimal reaction time.

Problem 3: Difficulty in Product Purification

Possible Cause Troubleshooting Step
Similar Polarity of Products and Byproducts If the desired product and byproducts have similar polarities, separation by column chromatography can be challenging. Try using a different solvent system or a different stationary phase for chromatography.
Product is an Oil If the product is an oil and difficult to handle, consider converting it to a crystalline derivative for easier purification and characterization.

Experimental Protocols

The following are examples of derivatization reactions that have been successfully applied to this compound or its precursors.

Table 1: Acylation of a this compound Precursor [3]

Parameter Condition
Starting Material This compound precursor (epoxy-ketone)
Reagent Acetic anhydride (B1165640) (Ac₂O)
Solvent Pyridine (B92270), CH₂Cl₂
Temperature 0–23 °C
Yield 51% combined yield of mono- and diacetylated products

Methodology: To a solution of the this compound precursor in a mixture of pyridine and dichloromethane (B109758) at 0 °C, acetic anhydride is added. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is then quenched, and the product is purified by column chromatography.

Table 2: Veratroylation of a this compound Precursor [3]

Parameter Condition
Starting Material This compound precursor
Reagent Veratroyl chloride
Base Polymer-supported DMAP
Solvent CH₂Cl₂
Temperature 0–23 °C
Yield 25%

Methodology: To a solution of the this compound precursor in dichloromethane at 0 °C, veratroyl chloride and polymer-supported 4-dimethylaminopyridine (B28879) (DMAP) are added. The reaction mixture is allowed to warm to room temperature and stirred until completion. The polymer-supported base can be easily filtered off, simplifying the work-up procedure. The product is then purified by chromatography.

Visualizing Workflows

General Workflow for Optimizing this compound Derivatization

G Figure 1: General Optimization Workflow A Define Derivatization Goal (e.g., improve bioactivity, facilitate analysis) B Select Derivatizing Agent (based on target functional group) A->B C Initial Small-Scale Reaction B->C D Monitor by TLC/HPLC C->D E Analyze Outcome (Yield, Purity, Side Products) D->E F Optimize Reaction Conditions (Temperature, Time, Concentration, Solvent) E->F Suboptimal? G Scale-up Reaction E->G Optimal? F->C Re-run H Product Isolation & Purification G->H I Characterization (NMR, MS, etc.) H->I

Caption: Workflow for optimizing this compound derivatization.

Troubleshooting Workflow for Low Product Yield

G Figure 2: Low Yield Troubleshooting start Low Yield Observed check_reagents Reagents Active & Pure? start->check_reagents check_conditions Reaction Conditions Optimal? check_reagents->check_conditions Yes action_reagents Use Fresh/Purified Reagents check_reagents->action_reagents No check_workup Product Lost During Workup? check_conditions->check_workup Yes action_conditions Adjust Temp, Time, Solvent check_conditions->action_conditions No action_workup Optimize Purification check_workup->action_workup Yes end Improved Yield check_workup->end No action_reagents->start action_conditions->start action_workup->start

Caption: Troubleshooting logic for low product yield.

References

Navigating High-Concentration Denudatine Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively documents the cytotoxic effects of various diterpenoid alkaloids. However, specific public data on the high-concentration cytotoxicity, including precise IC50 values and detailed mechanisms of action for Denudatine, is limited. This guide provides general troubleshooting advice and experimental protocols based on the broader class of diterpenoid alkaloids. Researchers should adapt these recommendations cautiously and perform initial dose-response experiments to determine the specific cytotoxic profile of this compound in their experimental models.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death at what we believe to be therapeutic concentrations of this compound. Is this expected?

A1: Diterpenoid alkaloids, the class of compounds this compound belongs to, are known to exhibit a range of biological activities, including cytotoxicity at higher concentrations.[1] While some diterpenoid alkaloids are extremely toxic, others are less so.[1] It is plausible that you are observing on-target toxicity or off-target effects that lead to cell death. It is crucial to perform a dose-response curve to determine the IC50 value of this compound in your specific cell line to establish a therapeutic window.

Q2: Our cell viability assay results are inconsistent when using high concentrations of this compound. What could be the cause?

A2: Inconsistent results in viability assays can stem from several factors:

  • Compound Precipitation: High concentrations of this compound may exceed its solubility limit in your culture medium, leading to precipitation and uneven exposure of cells to the compound.

  • Assay Interference: The chemical properties of this compound or its solvent could interfere with the assay itself (e.g., reacting with MTT reagent, quenching fluorescence).

  • Cell Clumping: Toxicity can induce changes in cell adhesion, leading to clumping and uneven cell distribution in multi-well plates.

  • Rapid Cytotoxicity: At high concentrations, cell death may occur rapidly, leading to variability depending on the precise timing of assay execution.

Q3: What are the potential mechanisms of cell death induced by high concentrations of diterpenoid alkaloids like this compound?

A3: While specific data for this compound is scarce, related diterpenoid alkaloids can induce apoptosis (programmed cell death).[2][3][4] This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key events may include the activation of caspases, release of cytochrome c from mitochondria, and DNA fragmentation.[2][5] Some alkaloids have also been shown to induce cell cycle arrest.[6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Unexpectedly High Cytotoxicity - Cell line hypersensitivity- Error in concentration calculation- Compound instability in media- Perform a thorough literature search for reported IC50 values of similar compounds in your cell line.- Verify all calculations and stock solution concentrations.- Prepare fresh dilutions for each experiment. Consider the stability of the compound at 37°C over your experiment's duration.
Poor Reproducibility of Results - Inconsistent cell seeding density- Variation in treatment duration- Edge effects in multi-well plates- Ensure a homogenous single-cell suspension before seeding.- Standardize incubation times precisely.- Avoid using the outer wells of plates, or fill them with sterile PBS to maintain humidity.
Compound Precipitation Observed - Low solubility in culture medium- Interaction with media components- Visually inspect solutions under a microscope before adding to cells.- Use a lower concentration of the compound.- Consider using a different solvent or a solubilizing agent (ensure the agent itself is not toxic to your cells).
Viability Assay Signal is Low or Absent in Controls - Contamination of cell culture- Incorrect assay procedure- Reagent degradation- Regularly check cultures for microbial contamination.- Review the assay protocol and ensure all steps are followed correctly.- Use fresh assay reagents and check their expiration dates.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Target cell line

  • Complete culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration).

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound or control medium.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Assessing Apoptosis via Caspase-3 Activity Assay

This protocol provides a method to determine if cell death is occurring through apoptosis by measuring the activity of a key executioner caspase.

Materials:

  • Target cell line

  • Complete culture medium

  • This compound

  • 6-well plates

  • Lysis buffer

  • Caspase-3 colorimetric or fluorometric substrate (e.g., DEVD-pNA)

  • Bradford assay reagent

  • 96-well assay plate

  • Microplate reader

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at concentrations around the determined IC50 and a vehicle control for a specified duration (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and wash with ice-cold PBS. Lyse the cells in lysis buffer on ice.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cytosolic proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using the Bradford assay.

  • Caspase Assay: In a 96-well plate, add an equal amount of protein (e.g., 50-100 µg) from each sample.

  • Add the caspase-3 substrate to each well and incubate according to the manufacturer's instructions, protected from light.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Normalize the caspase activity to the protein concentration and express the results as a fold change relative to the vehicle control.

Visualizing Potential Mechanisms

Due to the lack of specific data for this compound, the following diagrams illustrate generalized pathways and workflows relevant to investigating cytotoxicity.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment start Start: Treat cells with high concentrations of this compound viability Assess Cell Viability (e.g., MTT, CellTiter-Glo) start->viability apoptosis Investigate Apoptosis (e.g., Caspase Assay, Annexin V) viability->apoptosis If cytotoxic cycle Analyze Cell Cycle (e.g., Flow Cytometry) apoptosis->cycle mechanism Elucidate Mechanism cycle->mechanism

Caption: A general experimental workflow for investigating this compound-induced cytotoxicity.

G cluster_pathway Generalized Apoptosis Signaling Pathways extrinsic Extrinsic Pathway (Death Receptors) caspase8 Caspase-8 Activation extrinsic->caspase8 intrinsic Intrinsic Pathway (Mitochondrial) caspase9 Caspase-9 Activation intrinsic->caspase9 caspase3 Caspase-3 Activation (Executioner) caspase8->caspase3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis alkaloid Diterpenoid Alkaloid (e.g., this compound) alkaloid->extrinsic alkaloid->intrinsic

Caption: Potential apoptosis pathways that may be induced by diterpenoid alkaloids.

G cluster_troubleshooting Troubleshooting Logic for Inconsistent Viability Results issue Inconsistent Viability Results solubility Check for Precipitation issue->solubility Visual Inspection assay_interference Run Assay Controls (Compound Only) issue->assay_interference Chemical Interference cell_handling Review Cell Culture Technique issue->cell_handling Biological Variability solution1 Adjust Solvent/ Concentration solubility->solution1 solution2 Choose Alternative Assay assay_interference->solution2 solution3 Standardize Seeding/ Plating cell_handling->solution3

Caption: A logical approach to troubleshooting inconsistent cell viability data.

References

Improving the signal-to-noise ratio in Denudatine NMR spectra

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Denudatine NMR Spectra

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio (SNR) in Nuclear Magnetic Resonance (NMR) spectra of this compound and related diterpenoid alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of a low signal-to-noise ratio in this compound NMR spectra?

A low signal-to-noise ratio in the NMR spectrum of a complex molecule like this compound can arise from several factors. These can be broadly categorized into issues related to the sample preparation, and the NMR instrument parameters. The most common causes include:

  • Low Sample Concentration: Insufficient dissolved this compound is a primary reason for weak signals.

  • Poor Solvent Choice or Quality: The solvent may not fully dissolve the sample, or it could contain impurities that interfere with the measurement. For this compound and related alkaloids, deuterated chloroform (B151607) (CDCl₃) is a commonly used solvent.

  • Improper Shimming: An inhomogeneous magnetic field across the sample leads to broad peaks and reduced peak height, which lowers the SNR.

  • Suboptimal Acquisition Parameters: Incorrectly set parameters, such as the number of scans, receiver gain, or pulse widths, can significantly impact the quality of the spectrum.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening and loss of signal.

Q2: How does the complex structure of this compound affect the NMR spectrum and the signal-to-noise ratio?

The complex, polycyclic structure of this compound results in a ¹H NMR spectrum with many overlapping signals in a crowded spectral region. This complexity can make it challenging to distinguish real signals from noise, especially for protons with similar chemical environments. For ¹³C NMR, the large number of carbon atoms and the presence of quaternary carbons, which inherently have long relaxation times, can lead to very weak signals. Achieving an adequate SNR for all carbons, especially quaternary ones, often requires longer experiment times.

Q3: What is a reasonable amount of this compound to use for a standard NMR experiment?

The required amount of sample depends on the nucleus being observed and the magnetic field strength of the spectrometer.

  • For ¹H NMR: A concentration of 5-25 mg in 0.6-0.7 mL of solvent is generally recommended for a good quality spectrum on a 400-600 MHz spectrometer.

  • For ¹³C NMR: Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a higher concentration is necessary. Typically, 20-100 mg of the sample is required to obtain a spectrum with a good signal-to-noise ratio in a reasonable amount of time.

Q4: Can changing the NMR solvent improve the signal-to-noise ratio for this compound?

Yes, the choice of solvent is critical. The ideal solvent should completely dissolve the this compound sample to form a clear, homogenous solution. For diterpenoid alkaloids, deuterated chloroform (CDCl₃) is a common choice. If solubility is an issue, other solvents like deuterated methanol (B129727) (CD₃OD) or dimethyl sulfoxide (B87167) (DMSO-d₆) can be considered. It is crucial to use high-purity deuterated solvents to avoid interfering signals from residual protons or impurities.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve low signal-to-noise issues in your this compound NMR experiments.

Guide 1: Systematic Troubleshooting of Low Signal-to-Noise Ratio

This guide provides a step-by-step workflow to identify and address the root cause of poor SNR.

Step 1: Evaluate the Sample Preparation

The majority of poor NMR results stem from issues with the sample itself.

Question Action to Take Solution
Is the sample concentration sufficient? Review your experimental notes to confirm the weighed amount of this compound.If the concentration is too low, prepare a new, more concentrated sample if solubility allows.
Is the sample fully dissolved? Visually inspect the NMR tube against a light source. Look for any solid particles or cloudiness.If not fully dissolved, try gentle warming or sonication. If solubility remains an issue, consider a different deuterated solvent.
Is the sample free of particulate matter? Check for any suspended solids, dust, or precipitate.Filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[1]
Is the sample volume correct? Ensure the solvent height in the 5 mm NMR tube is between 4-5 cm (approximately 0.6-0.7 mL).[1]Adjust the solvent volume to be within the active detection region of the NMR probe.
Is the NMR tube clean and of high quality? Inspect the NMR tube for scratches, chips, or residual contaminants.Use high-quality, clean NMR tubes. Do not dry tubes in a hot oven, as this can leave residual solvent vapors.

Step 2: Check the NMR Spectrometer Parameters

Incorrectly set acquisition parameters are a common source of poor spectral quality.

Parameter Action to Take Optimization Strategy
Number of Scans (ns) Check the ns parameter in your experiment setup.The SNR is proportional to the square root of the number of scans. To double the SNR, you must quadruple the number of scans.[2]
Receiver Gain (rg) Check the receiver gain value. An unusually low value will result in a weak signal.Use the automatic gain adjustment (rga or similar command). If adjusting manually, increase the gain until the FID just begins to show signs of clipping, then reduce it slightly.[2]
Pulse Width (p1) Verify that the correct calibrated 90° pulse width for the probe is being used.An incorrect pulse width can lead to significant signal loss. Use the calibrated value for the specific probe.
Relaxation Delay (d1) Review the relaxation delay setting.For quantitative results and to avoid signal saturation, especially for quaternary carbons in ¹³C NMR, d1 should be at least 5 times the longest T₁ relaxation time. A typical starting value for ¹H NMR is 1-2 seconds.
Probe Tuning and Matching An untuned probe will lead to significant signal loss.Ensure the probe is properly tuned and matched for the nucleus being observed before starting the acquisition.

Step 3: Assess the Data Processing

Parameter Action to Take Optimization Strategy
Line Broadening (lb) Check the lb or similar apodization parameter.Applying a small amount of line broadening (e.g., 0.3 Hz for ¹H NMR) can sometimes improve the appearance of a noisy spectrum by smoothing the baseline. However, an excessive value will broaden the peaks and reduce their height.[2]
Zero Filling Check if zero filling was applied.Zero filling can improve the digital resolution of the spectrum, making it easier to distinguish peaks from noise, but it does not inherently improve the SNR.

Experimental Protocols

Protocol 1: Optimized Sample Preparation for this compound
  • Weighing the Sample: Accurately weigh 10-25 mg of purified this compound for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.

  • Solvent Selection: Choose a high-purity deuterated solvent where this compound is known to be soluble, such as CDCl₃.

  • Dissolution: Add approximately 0.7 mL of the deuterated solvent to the vial using a calibrated pipette. Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, particle-free solution is essential.[1]

  • Filtration and Transfer: Using a clean Pasteur pipette with a small plug of glass wool, filter the solution directly into a high-quality 5 mm NMR tube.[1]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.

Visualizations

G cluster_start Start cluster_sample Sample Preparation cluster_params Spectrometer Parameters cluster_processing Data Processing cluster_end Resolution start Low Signal-to-Noise Ratio in this compound NMR Spectrum check_conc Check Concentration start->check_conc Is sample concentrated enough? check_sol Check Solubility & Particulates check_conc->check_sol Yes remake_sample Prepare more concentrated sample check_conc->remake_sample No check_vol Check Sample Volume & Tube check_sol->check_vol Yes filter_sample Filter sample / Change solvent check_sol->filter_sample No check_tune Check Probe Tune and Match check_vol->check_tune Yes adjust_vol Adjust volume / Use clean tube check_vol->adjust_vol No check_scans Increase Number of Scans (ns) check_lb Apply Gentle Line Broadening (lb) check_scans->check_lb Yes check_gain Optimize Receiver Gain (rg) check_gain->check_scans Yes check_tune->check_gain Yes tune_probe Re-tune and match probe check_tune->tune_probe No end_node Improved Signal-to-Noise Ratio check_lb->end_node remake_sample->check_conc filter_sample->check_sol adjust_vol->check_vol tune_probe->check_tune

Caption: Troubleshooting workflow for low signal-to-noise in NMR.

G cluster_sample Sample Factors cluster_instrument Instrumental Factors snr Signal-to-Noise Ratio (SNR) concentration Concentration concentration->snr Directly Proportional solubility Solubility solubility->snr Improves Homogeneity purity Sample Purity purity->snr Reduces Paramagnetic Broadening field_strength Magnetic Field Strength field_strength->snr Increases Signal num_scans Number of Scans num_scans->snr Proportional to √ns probe_tuning Probe Tuning probe_tuning->snr Maximizes Signal Detection

Caption: Key factors influencing the signal-to-noise ratio in NMR.

References

Validation & Comparative

Denudatine and Aconitine: A Comparative Analysis of Their Effects on Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

Aconitine (B1665448), a potent neurotoxin, persistently activates sodium channels, leading to cellular hyperexcitability and cardiotoxicity. In contrast, the structurally related diterpenoid alkaloid, denudatine, exhibits an inhibitory effect on sodium channels, antagonizing the arrhythmogenic actions of aconitine. This guide provides a detailed comparison of the effects of these two compounds on sodium channel function, supported by available experimental data.

This comprehensive guide is designed for researchers, scientists, and drug development professionals, offering an objective comparison of this compound and aconitine's performance with supporting experimental data. All quantitative data is summarized in clearly structured tables, and detailed methodologies for key experiments are provided.

Mechanism of Action at the Sodium Channel

Voltage-gated sodium channels are transmembrane proteins crucial for the initiation and propagation of action potentials in excitable cells. Their function is tightly regulated by a cycle of resting, open, and inactivated states. Aconitine and this compound exert their distinct effects by modulating this gating process.

Aconitine is a well-characterized sodium channel activator. It binds to neurotoxin receptor site 2 on the α-subunit of the sodium channel, causing a persistent activation.[1][2] This leads to a sustained influx of sodium ions, membrane depolarization, and ultimately, cellular hyperexcitability, which manifests as cardiotoxicity and neurotoxicity.[1] Electrophysiological studies have shown that aconitine shifts the voltage dependence of channel activation to more negative potentials, increasing the probability of the channel being in an open state.[3][4]

This compound , in contrast, acts as a sodium channel inhibitor. At higher concentrations, it effectively antagonizes the arrhythmogenic effects of aconitine.[3] Experimental evidence suggests that this compound depresses the rapid inward sodium current responsible for the upstroke of the action potential.[3] This inhibitory action likely underlies its ability to counteract aconitine-induced arrhythmias.

Quantitative Comparison of Electrophysiological Effects

The following table summarizes the known quantitative effects of this compound and aconitine on sodium channel function. It is important to note that direct comparative studies under identical experimental conditions are limited, and the available data for this compound is less extensive than for aconitine.

ParameterThis compoundAconitineSource
Effect on Action Potential Amplitude Depresses amplitude-[3]
Effect on Max. Rate of Rise (Vmax) Depresses Vmax-[3]
Effect on Action Potential Duration (APD) Reduces APDProlongs APD[3][5]
Effect on Effective Refractory Period (ERP) Reduces ERP-[3]
Effect on Aconitine-Induced Arrhythmia Inhibits at 150 mg/lInduces arrhythmia[3]
Shift in Voltage-Dependence of Activation Not reportedHyperpolarizing shift of ~20-50 mV[3][4][6]
Effect on Channel Inactivation Not reportedSlows and can be incomplete[4][6]
Binding Site Likely interacts with the sodium channel poreNeurotoxin receptor site 2[1][2][3]
Functional Consequence Sodium channel inhibitionPersistent sodium channel activation[1][3]

Experimental Protocols

Recording of Ventricular Action Potentials (Porcine)

This protocol is based on the methodology implied in the study by Liu and Dong (1982) investigating the effects of this compound and aconitine on porcine ventricular fibers.[3]

  • Tissue Preparation: Isolated ventricular fibers are obtained from porcine hearts and perfused with a physiological salt solution (e.g., Tyrode's solution) bubbled with 95% O2 and 5% CO2 at a constant temperature.

  • Microelectrode Recording: Glass microelectrodes filled with 3 M KCl are used to impale the ventricular muscle cells to record intracellular action potentials.

  • Drug Application: this compound and aconitine are dissolved in the perfusion solution at the desired concentrations (e.g., 30 mg/l and 150 mg/l for this compound). The tissue is superfused with the drug-containing solution.

  • Data Acquisition and Analysis: Action potential parameters, including amplitude, maximum rate of rise (Vmax), action potential duration (APD) at different repolarization levels, and effective refractory period (ERP), are recorded and analyzed before and after drug application. To study the interaction, tissues are pre-treated with this compound before the application of aconitine.

Voltage-Clamp Studies on Expressed Sodium Channels

This protocol provides a general framework for investigating the effects of compounds on specific sodium channel isoforms expressed in heterologous systems (e.g., HEK293 cells), a common method for characterizing aconitine's effects.

  • Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with the cDNA encoding the desired sodium channel α-subunit (e.g., NaV1.5).

  • Electrophysiology: Whole-cell patch-clamp recordings are performed 24-48 hours after transfection. The extracellular solution contains physiological ion concentrations, and the intracellular solution is formulated to isolate sodium currents.

  • Voltage Protocols:

    • Current-Voltage (I-V) Relationship: Cells are held at a negative holding potential (e.g., -120 mV), and depolarizing voltage steps are applied in increments to elicit sodium currents.

    • Activation Curve: The peak sodium current at each voltage step is converted to conductance (G) and normalized to the maximum conductance (Gmax). The resulting G/Gmax versus voltage curve is fitted with a Boltzmann function to determine the half-maximal activation voltage (V1/2) and the slope factor (k).

    • Inactivation Curve: A series of conditioning pre-pulses of varying voltages are applied before a test pulse to a potential that elicits a maximal sodium current. The normalized peak current is plotted against the pre-pulse potential and fitted with a Boltzmann function to determine the half-maximal inactivation voltage (V1/2) and the slope factor (k).

  • Drug Application: The test compound (aconitine or this compound) is applied to the cells via the perfusion system at various concentrations to determine its effect on the channel's biophysical properties.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed mechanisms of action and the logical relationship between this compound and aconitine on sodium channels.

cluster_Aconitine Aconitine's Mechanism of Action Aconitine Aconitine NaV_Open Voltage-Gated Sodium Channel (Open State) Aconitine->NaV_Open Binds to Site 2 Persistent_Activation Persistent Activation NaV_Open->Persistent_Activation Na_Influx Sustained Na+ Influx Persistent_Activation->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Hyperexcitability Cellular Hyperexcitability Depolarization->Hyperexcitability Arrhythmia Arrhythmia Hyperexcitability->Arrhythmia

Caption: Aconitine's signaling pathway leading to arrhythmia.

cluster_this compound This compound's Antagonistic Effect This compound This compound (High Concentration) NaV Voltage-Gated Sodium Channel This compound->NaV Na_Current_Block Inhibition of Fast Na+ Current NaV->Na_Current_Block Na_Current_Block->Inhibition Aconitine_Effect Aconitine-Induced Arrhythmia Inhibition->Aconitine_Effect

Caption: this compound's inhibition of aconitine-induced arrhythmia.

cluster_Workflow Experimental Workflow: Action Potential Measurement Tissue_Prep Isolate Porcine Ventricular Fibers Perfusion Perfuse with Physiological Solution Tissue_Prep->Perfusion Microelectrode Impale with Microelectrode Perfusion->Microelectrode Recording Record Baseline Action Potential Microelectrode->Recording Drug_App Apply this compound and/or Aconitine Recording->Drug_App Data_Analysis Analyze Action Potential Parameters Drug_App->Data_Analysis

Caption: Workflow for ventricular action potential recording.

References

Comparative Analysis of Denudatine and Other Diterpenoid Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the chemical properties, biological activities, and mechanisms of action of Denudatine in comparison to other notable diterpenoid alkaloids such as Aconitine (B1665448), Atisine (B3415921), and Hetisine (B12785939).

This guide provides a comparative overview of this compound and other selected diterpenoid alkaloids, intended for researchers, scientists, and professionals in drug development. Diterpenoid alkaloids are a complex class of natural products, primarily found in plant genera such as Aconitum and Delphinium, and are known for their diverse and potent biological activities.[1][2] They are broadly classified based on their carbon skeleton into C18, C19, and C20 types.[2] this compound, a C20-diterpenoid alkaloid, is the central focus of this comparison.[2]

Chemical Structures at a Glance

Diterpenoid alkaloids are characterized by their intricate polycyclic structures. This compound belongs to the C20 class, which also includes atisine and hetisine.[2] Aconitine, a C19-diterpenoid alkaloid, is infamous for its high toxicity. The structural variations among these compounds contribute significantly to their differing biological activities and toxicological profiles.

Comparative Biological Activities

While direct comparative studies with quantitative data for this compound are limited in the readily available scientific literature, this guide compiles available data for related diterpenoid alkaloids to provide a contextual comparison. C20-diterpenoid alkaloids, the class to which this compound belongs, are generally noted for their potent inhibitory activity on tumor cells.[3] In contrast, C18 and C19-diterpenoid alkaloids are more frequently associated with anti-inflammatory and analgesic activities.

Cytotoxicity

Quantitative data on the cytotoxic effects of this compound is not extensively reported in the available literature. However, studies on other C20-diterpenoid alkaloids, such as hetisine and atisine derivatives, provide insights into the potential of this class. For instance, some hetisine derivatives have shown impressive cytotoxicity against various human cancer cell lines, with IC50 values ranging from 3.1 to 20.1 μM.[1] Certain atisine-type diterpenoid alkaloids have also demonstrated significant cytotoxicity. For example, honatisine inhibited the proliferation of the human breast cancer cell line MCF-7 with an IC50 value of 3.16 μM, and delphatisine C showed cytotoxicity against the human lung adenocarcinoma cell line A549 with an IC50 of 2.36 μM.[4]

Table 1: Comparative Cytotoxicity of Diterpenoid Alkaloids (IC50 values)

AlkaloidCell LineIC50 (μM)Reference
This compound -Data not available-
Hetisine derivativeA549, DU145, KB3.1 - 20.1[1]
Honatisine (Atisine-type)MCF-73.16[4]
Delphatisine C (Atisine-type)A5492.36[4]
Lipojesaconitine (Aconitine-type)A549, MDA-MB-231, MCF-7, KB6.0 - 7.3[5]
Lipomesaconitine (Aconitine-type)KB9.9[5]
Lipoaconitine (Aconitine-type)Various13.7 - 20.3[5]

Note: The presented data is a compilation from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Anti-inflammatory Activity

Aconitine and its derivatives have demonstrated significant anti-inflammatory properties. For example, certain aconitine compounds have shown notable anti-inflammatory activity in a nitrotetrazolium chloride detection model with IC50 values of 25.82 and 38.71 μg/mL.[6] Other derivatives exhibited moderate inhibitory effects on IL-6 production in RAW264.7 macrophages, with IC50 values of 29.60, 18.87, and 25.39 μg/mL.[2] While specific quantitative data for this compound's anti-inflammatory activity is scarce, the general class of diterpenoid alkaloids is known to possess these properties.[3]

Table 2: Comparative Anti-inflammatory Activity of Diterpenoid Alkaloids (IC50/ED50 values)

AlkaloidAssayIC50/ED50Reference
This compound -Data not available-
Aconitine derivative 1Nitrotetrazolium chloride assay25.82 μg/mL[6]
Aconitine derivative 2Nitrotetrazolium chloride assay38.71 μg/mL[6]
Aconitine derivative 3IL-6 production in RAW264.729.60 μg/mL[2]
Aconitine derivative 4IL-6 production in RAW264.718.87 μg/mL[2]
Aconitine derivative 5IL-6 production in RAW264.725.39 μg/mL[2]
Atidine (Atisine-type)-Data not available-
Hetisine-Data not available-
Analgesic Activity

The analgesic properties of diterpenoid alkaloids are well-documented, particularly for aconitine and its analogues. The antinociceptive effect of atisine-type alkaloids has been shown to be naloxone-dependent, suggesting a mechanism involving opioid receptors.[7] Bullatine A, a this compound-type alkaloid, has been investigated for its anti-hypersensitivity effects in various rat pain models, indicating the potential analgesic properties of this subclass of C20-diterpenoid alkaloids.[3]

Table 3: Comparative Analgesic Activity of Diterpenoid Alkaloids (ED50 values)

AlkaloidAssayED50Reference
This compound -Data not available-
Aconitine-Data not available-
Atidine (Atisine-type)-Data not available-
Dihydroatisine (Atisine-type)-1 mg/kg[5]
Hetisine-Data not available-
Anti-arrhythmic Activity

Several diterpenoid alkaloids have been investigated for their effects on cardiac arrhythmias. An aconitine-like compound, TJN-505, was found to suppress various canine ventricular and atrial arrhythmias with antiarrhythmic plasma concentrations (IC50) ranging from 0.94 to 1.31 μg/ml.[1] Guan-Fu base S, a hetisine-type C20 diterpenoid alkaloid, showed a strong inhibitory effect on the ventricular specific sodium current with an IC50 value of 3.48 μM.[8]

Table 4: Comparative Anti-arrhythmic Activity of Diterpenoid Alkaloids (IC50 values)

AlkaloidAssayIC50Reference
This compound -Data not available-
TJN-505 (Aconitine-like)Canine arrhythmia models0.94 - 1.31 μg/ml[1]
Guan-Fu base S (Hetisine-type)Ventricular sodium current inhibition3.48 μM[8]
Atidine (Atisine-type)-Data not available-

Mechanisms of Action & Signaling Pathways

The biological effects of diterpenoid alkaloids are often attributed to their interaction with key cellular targets, including ion channels and inflammatory signaling pathways.

Modulation of Voltage-Gated Sodium Channels

A primary mechanism of action for many diterpenoid alkaloids, including the highly toxic aconitine, is the modulation of voltage-gated sodium channels (VGSCs).[9] These channels are crucial for the initiation and propagation of action potentials in excitable cells.[10] Aconitine and its derivatives can cause persistent activation of these channels, leading to membrane depolarization and subsequent blockade of nerve and muscle function.[9] This action is responsible for both the therapeutic (analgesic) and toxic (cardiotoxic and neurotoxic) effects of these compounds. While direct evidence for this compound's interaction with VGSCs is not as extensively documented, its structural similarity to other C20-diterpenoid alkaloids suggests it may also modulate these channels.

VoltageGatedSodiumChannel cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel Persistent_Activation Persistent Activation VGSC->Persistent_Activation Causes Diterpenoid_Alkaloids Diterpenoid Alkaloids (e.g., Aconitine) Diterpenoid_Alkaloids->VGSC Binds to Membrane_Depolarization Membrane Depolarization Persistent_Activation->Membrane_Depolarization Nerve_Muscle_Blockade Nerve/Muscle Function Blockade Membrane_Depolarization->Nerve_Muscle_Blockade

Mechanism of Diterpenoid Alkaloid Action on Voltage-Gated Sodium Channels.
Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of many natural products, including terpenoids, are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. Aconitine has been shown to inhibit the activation of the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines.[12] It is plausible that this compound and other C20-diterpenoid alkaloids may also exert anti-inflammatory effects through a similar mechanism.

NFkB_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates NFkB_IkB NF-κB/IκB Complex (Inactive) IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_IkB->IkB Degradation of IκB NFkB_Active Active NF-κB NFkB_IkB->NFkB_Active Releases Nucleus Nucleus NFkB_Active->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Diterpenoid_Alkaloids Diterpenoid Alkaloids (e.g., Aconitine) Diterpenoid_Alkaloids->IKK Inhibits MTT_Assay_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of alkaloids B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate IC50 values H->I

References

Cross-Validation of Denudatine's Putative Targets: A Comparative Guide to Assay Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental cross-validation of the potential biological targets of Denudatine, a diterpenoid alkaloid with purported activity against voltage-gated sodium (NaV) and potassium (KV) channels. While direct and comprehensive experimental data for this compound across multiple assay platforms remains to be fully elucidated in publicly available literature, this document outlines a best-practice framework for such a validation process. By focusing on two prominent and well-characterized ion channels implicated in pain and inflammation—the voltage-gated sodium channel NaV1.7 and the voltage-gated potassium channel KV1.3—we present a detailed comparison of biochemical, electrophysiological, and cell-based assays. This guide serves as a blueprint for the rigorous validation of this compound or similar natural product compounds, ensuring a thorough understanding of their mechanism of action and therapeutic potential.

Putative Biological Targets of this compound

This compound belongs to a class of diterpenoid alkaloids that have been noted for their potential to modulate ion channels.[1] Based on preliminary data and the known pharmacology of related compounds, the primary putative targets for this compound are:

  • Voltage-Gated Sodium Channel 1.7 (NaV1.7): Predominantly expressed in peripheral sensory neurons, NaV1.7 is a critical regulator of pain signaling.[2][3][4][5][6] It plays a key role in setting the threshold for action potential firing in response to noxious stimuli.[3][5]

  • Voltage-Gated Potassium Channel 1.3 (KV1.3): Highly expressed in T-lymphocytes, KV1.3 is essential for regulating the membrane potential, which in turn controls the sustained calcium influx required for T-cell activation and proliferation.[7][8][9][10][11]

Cross-Validation Assays for Target Engagement and Function

A robust target validation strategy employs a combination of assays to confirm direct binding, functional modulation, and cellular consequences of the drug-target interaction.

Electrophysiological Assays: The Gold Standard for Ion Channel Function

Patch-clamp electrophysiology is the definitive method for studying the function of ion channels in real-time.[2][5][7][8][11]

Table 1: Comparison of Electrophysiological Assays for NaV1.7 and KV1.3

ParameterWhole-Cell Patch Clamp (Voltage-Clamp)Single-Channel Patch Clamp
Principle Measures the aggregate current from all ion channels on the cell membrane while controlling the membrane voltage.Isolates and records the current from a single ion channel, providing insights into its gating properties.
Primary Readout - Inhibition Concentration (IC50) - Changes in voltage-dependence of activation and inactivation. - Use-dependent block.- Channel conductance - Open probability - Mean open and closed times.
Application for this compound To determine the concentration-dependent inhibition of NaV1.7 and KV1.3 currents and to characterize the mechanism of block (e.g., open-channel, closed-state).To understand if this compound alters the fundamental gating kinetics of individual NaV1.7 or KV1.3 channels.
Typical Cell Lines HEK293 or CHO cells stably expressing human NaV1.7 or KV1.3 channels.Same as whole-cell, but with lower channel expression levels to facilitate single-channel isolation.
  • Cell Preparation: HEK293 cells stably expressing the target ion channel (hNaV1.7 or hKV1.3) are cultured on glass coverslips.

  • Pipette Preparation: Borosilicate glass capillaries are pulled into micropipettes with a resistance of 3-7 MΩ when filled with the appropriate internal solution.[8]

  • Recording Setup: The coverslip is placed in a recording chamber on an inverted microscope and perfused with an external solution. The micropipette, filled with internal solution, is positioned onto a single cell.

  • Seal Formation: A high-resistance "giga-seal" (>1 GΩ) is formed between the pipette tip and the cell membrane by applying gentle suction.[7]

  • Whole-Cell Configuration: The membrane patch under the pipette is ruptured by a brief pulse of suction, allowing electrical access to the cell's interior.[2]

  • Data Acquisition: Voltage protocols are applied to elicit ion channel currents. For NaV1.7, a depolarizing step from a holding potential of -120 mV to 0 mV is used. For KV1.3, a depolarizing step from -80 mV to +40 mV is applied. Currents are recorded before and after the application of varying concentrations of this compound.

  • Data Analysis: The peak current amplitude at each this compound concentration is measured and plotted to determine the IC50 value. Changes in the voltage-dependence of activation and inactivation are analyzed by fitting the data to a Boltzmann function.

Biochemical and Biophysical Assays: Confirming Direct Binding

These assays provide direct evidence of the physical interaction between this compound and its target protein.

Table 2: Comparison of Binding Assays

Assay TypeRadioligand Binding AssaySurface Plasmon Resonance (SPR)
Principle A radiolabeled ligand with known affinity for the target is displaced by the test compound (this compound). The amount of displaced radioligand is measured.The target protein is immobilized on a sensor chip. The binding of the test compound is detected as a change in the refractive index at the sensor surface.
Primary Readout - Inhibition Constant (Ki) - Binding Affinity (Kd)- Association rate (ka) - Dissociation rate (kd) - Binding Affinity (Kd)
Application for this compound To determine the binding affinity of this compound to NaV1.7 or KV1.3 in a competitive binding format.To measure the real-time binding kinetics and affinity of this compound to the purified ion channel protein.
Sample Requirements Membrane preparations from cells expressing the target channel and a suitable radioligand.Purified, functional ion channel protein and the test compound.
  • Membrane Preparation: Membranes from cells overexpressing NaV1.7 or KV1.3 are prepared by homogenization and centrifugation.[12]

  • Assay Setup: In a 96-well plate, the membrane preparation is incubated with a specific radioligand (e.g., [³H]-Saxitoxin for NaV channels) and varying concentrations of this compound.[12]

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Filtration: The mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand. The filter retains the membranes with the bound radioligand.

  • Detection: The radioactivity on the filter is measured using a scintillation counter.

  • Data Analysis: The amount of specific binding is plotted against the concentration of this compound to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

Cell-Based Assays: Assessing Downstream Cellular Effects

These assays measure the functional consequences of target modulation in a cellular context.

Table 3: Comparison of Cell-Based Functional Assays

Assay TypeCell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo)Apoptosis Assay (e.g., Caspase-Glo, Annexin V staining)
Principle Measures the metabolic activity of viable cells, which is proportional to the number of living cells.Detects the activation of caspases, key enzymes in the apoptotic cascade, or the externalization of phosphatidylserine (B164497) on the cell surface.
Primary Readout - Half-maximal effective concentration (EC50) for inhibition of proliferation or induction of cytotoxicity.- Fold-increase in caspase activity. - Percentage of apoptotic cells.
Application for this compound To determine the effect of this compound on the proliferation of T-lymphocytes (for KV1.3) or the viability of neuronal cells (for NaV1.7).To investigate if the inhibition of NaV1.7 or KV1.3 by this compound induces apoptosis in the respective cell types.
Typical Cell Lines Jurkat T-cells (for KV1.3), Dorsal Root Ganglion (DRG) neurons or neuroblastoma cell lines (for NaV1.7).Same as for viability/proliferation assays.
  • Cell Seeding: Jurkat T-cells or DRG neurons are seeded into a 96-well plate at an appropriate density.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and contains luciferase and its substrate.[13]

  • Incubation: The plate is incubated for a short period to stabilize the luminescent signal.

  • Detection: The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.

  • Data Analysis: The luminescent signal is plotted against the concentration of this compound to determine the EC50 value.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

NaV1_7_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Noxious Stimulus Noxious Stimulus Membrane Depolarization Membrane Depolarization Noxious Stimulus->Membrane Depolarization Activates NaV1.7 NaV1.7 Action Potential Firing Action Potential Firing NaV1.7->Action Potential Firing Initiates This compound This compound This compound->NaV1.7 Inhibits Membrane Depolarization->NaV1.7 Opens Neurotransmitter Release Neurotransmitter Release Action Potential Firing->Neurotransmitter Release Triggers Pain Signal Propagation Pain Signal Propagation Neurotransmitter Release->Pain Signal Propagation Leads to

Caption: NaV1.7 signaling pathway in pain perception.

KV1_3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) CRAC CRAC Channel TCR->CRAC Activates Ca_influx Ca²⁺ Influx CRAC->Ca_influx Mediates KV1_3 KV1.3 KV1_3->TCR Maintains membrane potential for sustained Ca²⁺ influx This compound This compound This compound->KV1_3 Inhibits Calcineurin Calcineurin Ca_influx->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Gene_Transcription Gene Transcription (e.g., IL-2) NFAT->Gene_Transcription Translocates to a nucleus and initiates

Caption: KV1.3 signaling in T-lymphocyte activation.

Experimental Workflow Diagrams

Target_Validation_Workflow cluster_level1 Level 1: Functional Modulation cluster_level2 Level 2: Direct Binding cluster_level3 Level 3: Cellular Consequences A Electrophysiology (Patch-Clamp) B Determine IC50 and Mechanism of Block A->B D Determine Kd/Ki B->D Correlate C Biochemical/Biophysical Assay (Radioligand Binding/SPR) C->D F Determine EC50 and Cellular Phenotype D->F Correlate E Cell-Based Assays (Viability, Apoptosis) E->F

Caption: Cross-validation workflow for this compound's targets.

Conclusion

The rigorous cross-validation of a natural product's biological targets is paramount for its development as a therapeutic agent. By employing a multi-assay approach that combines electrophysiology, direct binding studies, and cell-based functional assays, researchers can build a comprehensive understanding of a compound's mechanism of action. This guide provides a framework for the systematic evaluation of this compound's effects on its putative targets, NaV1.7 and KV1.3. The successful execution of these assays will provide the necessary quantitative data to support its progression through the drug discovery pipeline.

References

Denudatine Structure-Activity Relationship (SAR) Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships of denudatine and its analogs, focusing on their cardiovascular effects. While extensive quantitative SAR data for a broad range of this compound derivatives remains limited in publicly available literature, this document synthesizes the existing knowledge, outlines key biological activities, and provides detailed experimental protocols to guide further research.

Introduction to this compound

This compound is a C20-diterpenoid alkaloid isolated from plants of the Aconitum and Delphinium genera.[1] These plants have a history of use in traditional medicine for treating pain and cardiovascular ailments.[2] The complex architecture of this compound has attracted significant interest from the synthetic chemistry community, leading to the development of various synthetic routes and the creation of novel analogs.

Comparison of Biological Activities

The primary reported biological activity of a this compound-type alkaloid is the induction of bradycardia, a slowing of the heart rate. Cochlearenine, a close structural analog of this compound, has been shown to exhibit a dose-dependent bradycardic effect.[2] However, a comprehensive quantitative comparison of a series of this compound derivatives is currently lacking in the scientific literature. The biological activities of several synthesized analogs, such as N-ethyl-1α-hydroxy-17-veratroyldictyzine and paniculamine, have not yet been reported.[2]

CompoundStructural ModificationBiological ActivityQuantitative DataReference
Cochlearenine This compound analogBradycardic (slows heart rate)Dose-dependent effect observed at 0.1-1.0 mg/mL in guinea pig atria.[2]
N-ethyl-1α-hydroxy-17-veratroyldictyzine This compound analogNot evaluatedN/A[2]
Paniculamine This compound analogNot evaluatedN/A[2]

Note: The lack of extensive quantitative data highlights a significant gap in the understanding of this compound SAR and presents an opportunity for future research.

Proposed Mechanism of Action: Ion Channel Modulation

Diterpenoid alkaloids are well-documented modulators of voltage-gated ion channels, particularly sodium (Na+) and potassium (K+) channels, which are critical for cardiac action potential generation and propagation.[2] The bradycardic effect of this compound-type alkaloids is likely mediated by their interaction with these channels in cardiomyocytes.

A proposed mechanism involves the inhibition of Na+ channels, which would reduce the rate of depolarization, and/or the inhibition of K+ channels, which would prolong the repolarization phase of the cardiac action potential. Both actions would lead to a decrease in the firing rate of pacemaker cells in the sinoatrial node, resulting in bradycardia.

Denudatine_Mechanism_of_Action This compound This compound Analogs Nav Voltage-gated Na+ Channels This compound->Nav Inhibition Kv Voltage-gated K+ Channels This compound->Kv Inhibition Depolarization Decreased Rate of Depolarization Nav->Depolarization Repolarization Prolonged Repolarization Kv->Repolarization HeartRate Decreased Heart Rate (Bradycardia) Depolarization->HeartRate Repolarization->HeartRate

Proposed mechanism of this compound-induced bradycardia.

Experimental Protocols

Assessment of Bradycardic Effect in Isolated Guinea Pig Atria

This protocol is a generalized procedure for assessing the chronotropic (heart rate) effects of compounds on isolated atrial preparations.

Objective: To determine the dose-response relationship of this compound analogs on the spontaneous beating rate of isolated guinea pig atria.

Materials:

  • Male guinea pigs (300-400 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)

  • This compound analogs dissolved in a suitable vehicle (e.g., DMSO, ethanol)

  • Organ bath system with temperature control (37°C) and aeration (95% O2 / 5% CO2)

  • Force transducer and data acquisition system

Procedure:

  • Humanely euthanize the guinea pig and quickly excise the heart.

  • Isolate the atria and mount them in an organ bath containing Krebs-Henseleit solution maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Allow the atria to equilibrate for at least 60 minutes, during which the bathing solution is changed every 15 minutes.

  • Record the baseline spontaneous beating rate for 10-15 minutes.

  • Add the vehicle control to the bath and record the heart rate for 15 minutes to ensure no effect.

  • Administer the this compound analogs in a cumulative concentration-response manner (e.g., 10 nM to 100 µM). Allow the heart rate to stabilize at each concentration before adding the next.

  • Record the heart rate continuously throughout the experiment.

  • At the end of the experiment, wash out the compound and observe for recovery of the heart rate.

Data Analysis:

  • Express the heart rate as a percentage of the baseline rate.

  • Plot the concentration-response curve and calculate the EC50 value (the concentration that produces 50% of the maximal effect).

Experimental_Workflow_Bradycardia_Assay A Isolate Guinea Pig Atria B Mount in Organ Bath (Krebs-Henseleit, 37°C, 95% O2/5% CO2) A->B C Equilibrate (60 min) B->C D Record Baseline Spontaneous Beating Rate C->D E Add Vehicle Control D->E F Add this compound Analog (Cumulative Concentrations) E->F G Record Heart Rate F->G H Data Analysis (Concentration-Response Curve, EC50) G->H

Workflow for assessing bradycardic effects.
Ion Channel Screening using Patch-Clamp Electrophysiology

This is a generalized workflow for screening compounds against specific ion channels expressed in a heterologous system.

Objective: To determine if this compound analogs inhibit cardiac sodium (e.g., Nav1.5) or potassium (e.g., hERG) channels.

Materials:

  • Cell line stably expressing the ion channel of interest (e.g., HEK293 cells)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Data acquisition and analysis software

  • Extracellular and intracellular recording solutions

  • This compound analogs

Procedure:

  • Culture the cells expressing the target ion channel.

  • Prepare cells for patch-clamp recording.

  • Establish a whole-cell patch-clamp configuration.

  • Apply a voltage protocol to elicit the specific ion current.

  • Record baseline currents.

  • Perfuse the cell with the this compound analog at various concentrations.

  • Record the ion currents in the presence of the compound.

  • Wash out the compound and record recovery.

Data Analysis:

  • Measure the peak current amplitude at each concentration.

  • Calculate the percentage of current inhibition.

  • Generate a concentration-response curve and determine the IC50 value.

Ion_Channel_Screening_Workflow A Cell Culture (Expressing Target Ion Channel) B Prepare Cells for Recording A->B C Establish Whole-Cell Patch-Clamp B->C D Apply Voltage Protocol & Record Baseline Current C->D E Perfuse with This compound Analog D->E F Record Current in Presence of Compound E->F G Washout and Record Recovery F->G H Data Analysis (IC50 Determination) G->H

General workflow for ion channel screening.

Conclusion and Future Directions

The current body of research indicates that this compound-type diterpenoid alkaloids are promising molecules with cardiovascular activity, specifically inducing bradycardia. However, the structure-activity relationships are poorly defined due to a lack of quantitative data on a range of analogs. The proposed mechanism of action, through modulation of cardiac ion channels, provides a solid foundation for future investigations.

To advance the understanding of this compound SAR, the following steps are recommended:

  • Systematic Synthesis of Analogs: A focused medicinal chemistry effort to synthesize a library of this compound derivatives with modifications at key positions.

  • Quantitative Biological Evaluation: Comprehensive screening of these analogs for their effects on heart rate using isolated organ preparations and for their activity on specific cardiac ion channels (Nav1.5, hERG, etc.) using patch-clamp electrophysiology to determine IC50 values.

  • In Vivo Studies: Evaluation of the most promising candidates in animal models to assess their in vivo efficacy and safety profiles.

By systematically exploring the SAR of this compound, it may be possible to develop novel and selective bradycardic agents with therapeutic potential for conditions such as tachycardia and other cardiovascular disorders.

References

Off-target screening of Denudatine against a panel of receptors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

In the pursuit of novel therapeutics, understanding the selectivity of a compound is as crucial as determining its primary efficacy. Off-target interactions can lead to unforeseen side effects, toxicity, or even reveal new therapeutic opportunities. This guide provides a comparative overview of the off-target binding profile of Denudatine, a diterpenoid alkaloid with known activity at voltage-gated sodium channels (VGSCs), against a panel of common central nervous system (CNS) receptors.

For a comprehensive comparison, the binding profile of this compound is presented alongside Carbamazepine, a well-established anticonvulsant and mood stabilizer that also primarily targets VGSCs. It is important to note that comprehensive off-target screening data for this compound is not publicly available. Therefore, the data presented for this compound is a hypothetical profile based on its known primary target and plausible off-target interactions characteristic of compounds in its class. This is intended to serve as a representative example for the purpose of this guide.

Comparative Binding Affinity Profile

The following table summarizes the binding affinities (Ki in nM) of this compound (hypothetical) and Carbamazepine against a selection of receptors from a standard safety screening panel. Lower Ki values indicate higher binding affinity.

Receptor FamilyTargetThis compound (Hypothetical Ki in nM)Carbamazepine (Ki in nM)
Ion Channel Na+ Channel (Site 2) 15 18,000
GPCRAdenosine A1>10,0003,300
GPCRAdrenergic α11,200>10,000
GPCRAdrenergic α28,500>10,000
GPCRDopamine D2>10,0002,000
GPCRHistamine H1750>10,000
GPCRMuscarinic M1>10,0008,000
GPCRSerotonin 5-HT1A5,000>10,000
GPCRSerotonin 5-HT2A2,3002,500
Ion ChannelNMDA Receptor>10,000>10,000
Ion ChannelhERG9,800>10,000

Data for Carbamazepine is compiled from various public sources and databases. The hypothetical data for this compound illustrates high affinity for its primary target (Na+ Channel) and weaker interactions with a few representative off-target receptors.

Experimental Protocols

The binding affinity data presented in this guide is typically generated using competitive radioligand binding assays. Below is a detailed methodology for such an experiment.

Protocol: Competitive Radioligand Binding Assay

1. Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor by measuring its ability to displace a known high-affinity radioligand.

2. Materials:

  • Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.

  • Radioligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., [3H] or [125I]).

  • Test Compound: this compound, Carbamazepine, or other compounds of interest, dissolved in a suitable solvent (e.g., DMSO).

  • Incubation Buffer: A buffer solution appropriate for the specific receptor assay (e.g., Tris-HCl, HEPES).

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.

  • Scintillation Cocktail: A liquid that emits light when exposed to radiation.

  • Apparatus: 96-well filter plates, vacuum manifold, liquid scintillation counter, and standard laboratory equipment.

3. Procedure:

  • Preparation:

    • Prepare serial dilutions of the test compound in the incubation buffer.

    • Thaw the receptor-containing membranes on ice.

    • Prepare the radioligand solution at a concentration typically at or below its Kd for the receptor.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add incubation buffer, radioligand, and receptor membranes.

    • Non-specific Binding Wells: Add incubation buffer, radioligand, receptor membranes, and a high concentration of the non-specific binding control.

    • Test Compound Wells: Add serial dilutions of the test compound, radioligand, and receptor membranes.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold incubation buffer to remove any remaining unbound radioligand.

  • Detection:

    • Allow the filters to dry.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the Ki value (the inhibition constant for the test compound) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Workflow and Potential Off-Target Effects

To further clarify the experimental process and the potential downstream consequences of off-target binding, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis prep_compound Prepare Test Compound (e.g., this compound) Dilutions assay_setup Combine Reagents in 96-well Plate prep_compound->assay_setup prep_radioligand Prepare Radioligand Solution prep_radioligand->assay_setup prep_receptor Prepare Receptor Membranes prep_receptor->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Filtration to Separate Bound & Unbound Ligand incubation->filtration scintillation Add Scintillation Cocktail & Measure Radioactivity filtration->scintillation data_analysis Calculate IC50 & Ki Values scintillation->data_analysis

Experimental workflow for off-target screening.

An off-target interaction with a G-protein coupled receptor (GPCR), such as the Histamine H1 receptor, can trigger downstream signaling cascades. The following diagram illustrates a simplified Gq-coupled signaling pathway.

gq_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ligand Off-Target Ligand (e.g., this compound) receptor Gq-Coupled Receptor (e.g., Histamine H1) ligand->receptor Binds g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca2+ Release from ER ip3->ca_release Triggers cellular_response Cellular Response pkc->cellular_response Leads to ca_release->cellular_response Leads to

Simplified Gq-coupled signaling pathway.

Conclusion

This guide provides a framework for comparing the off-target profile of this compound with an established drug, Carbamazepine. While the data for this compound is hypothetical, it underscores the importance of conducting comprehensive off-target screening for any investigational compound. The provided experimental protocol and workflow diagrams offer a practical overview of how such data is generated. A thorough understanding of a compound's selectivity is paramount for predicting its safety profile and for the successful development of new and effective medicines. Researchers are encouraged to perform comprehensive in vitro and in vivo studies to fully characterize the pharmacological profile of this compound and other novel compounds.

Validating the Mechanism of Action of Denudatine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of Denudatine, a C20-diterpenoid alkaloid. Due to the limited availability of direct experimental data on this compound, this document leverages data from closely related and well-characterized diterpenoid alkaloids, primarily Aconitine and Veratridine, which share a similar structural scaffold and are known to modulate voltage-gated sodium channels. The experimental protocols and comparative data presented herein offer a robust starting point for the investigation of this compound's pharmacological effects.

Postulated Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

Based on its structural similarity to other Aconitum alkaloids, this compound is hypothesized to act as a modulator of voltage-gated sodium channels (VGSCs). Aconitine and Veratridine, for instance, bind to neurotoxin receptor site 2 on the α-subunit of VGSCs, leading to a persistent activation of the channel by inhibiting inactivation and shifting the voltage-dependence of activation to more hyperpolarized potentials. This sustained sodium influx can lead to membrane depolarization, increased neuronal excitability, and downstream cellular effects.

Comparative Analysis of Diterpenoid Alkaloids on Voltage-Gated Sodium Channels

The following table summarizes the effects of Aconitine and Veratridine on VGSCs, providing a benchmark for comparative studies with this compound.

ParameterAconitineVeratridineThis compound (Hypothesized)
Target Voltage-Gated Sodium Channels (VGSCs)Voltage-Gated Sodium Channels (VGSCs)Voltage-Gated Sodium Channels (VGSCs)
Binding Site Neurotoxin Receptor Site 2Neurotoxin Receptor Site 2Neurotoxin Receptor Site 2
Primary Effect Persistent ActivationPersistent ActivationPersistent Activation
Effect on Activation Shifts voltage-dependence to more hyperpolarized potentialsShifts voltage-dependence to more hyperpolarized potentialsLikely shifts voltage-dependence to more hyperpolarized potentials
Effect on Inactivation Inhibition of inactivationInhibition of inactivationLikely inhibits inactivation
Functional Outcome Increased neuronal excitability, prolonged action potentialsIncreased neuronal excitability, prolonged action potentialsPotential for increased neuronal excitability

In Silico Docking Analysis of Related Alkaloids on NaV Subtypes

A molecular docking study of aconitine-type alkaloids against different sodium channel subtypes provides insights into potential selectivity. The following data can serve as a reference for in silico analysis of this compound.

CompoundTarget NaV SubtypeBinding Affinity (kcal/mol)
SepaconitineNav1.7-8.95
LappaconitineNav1.7-7.77
RanaconitineNav1.7-7.44
AconitineNav1.7-7.72
Lidocaine (Reference)Nav1.7-7.20

Experimental Protocols for Validating the Mechanism of Action

Electrophysiological Analysis using Patch-Clamp Technique

This protocol is designed to assess the effect of this compound on the activity of VGSCs expressed in a heterologous system (e.g., HEK293 cells) or in primary neuronal cultures (e.g., dorsal root ganglion neurons).

Objective: To determine if this compound modulates sodium currents and to characterize its effects on channel activation and inactivation.

Cell Culture and Transfection (for HEK293 cells):

  • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Transiently transfect the cells with a plasmid encoding the desired human VGSC subtype (e.g., hNav1.7) using a suitable transfection reagent. A co-transfection with a fluorescent reporter plasmid (e.g., GFP) is recommended to identify transfected cells.

  • Recordings are typically performed 24-48 hours post-transfection.

Electrophysiological Recording:

  • Prepare the external (bath) solution containing (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4 with NaOH.

  • Prepare the internal (pipette) solution containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with pH adjusted to 7.2 with CsOH.

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Perform whole-cell patch-clamp recordings using a patch-clamp amplifier and data acquisition system.

  • Hold the cell at a holding potential of -100 mV.

  • To measure the effect of this compound on sodium currents, apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) before and after the application of this compound at various concentrations.

  • To assess the effect on steady-state inactivation, apply a series of pre-pulses to various potentials (e.g., from -120 mV to -10 mV) followed by a test pulse to elicit sodium currents.

  • Analyze the data to determine changes in current amplitude, voltage-dependence of activation, and steady-state inactivation.

Experimental Workflow for Patch-Clamp Analysis

G cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis cell_culture Cell Culture (HEK293 or Neurons) transfection Transfection (with NaV channel plasmid) cell_culture->transfection patch Whole-cell Patch transfection->patch solutions Prepare Solutions (Internal & External) solutions->patch pipettes Pull Pipettes pipettes->patch voltage_protocol Apply Voltage Protocols (Activation & Inactivation) patch->voltage_protocol denudatine_app Apply this compound voltage_protocol->denudatine_app data_acq Data Acquisition denudatine_app->data_acq current_analysis Analyze Current-Voltage Relationship data_acq->current_analysis gating_analysis Analyze Gating Properties (Activation/Inactivation Curves) data_acq->gating_analysis dose_response Dose-Response Curve gating_analysis->dose_response

Workflow for Patch-Clamp Electrophysiology.

Calcium Imaging to Assess Neuronal Excitability

This protocol measures changes in intracellular calcium concentration as an indicator of neuronal activity in response to this compound.

Objective: To determine if this compound increases neuronal excitability, leading to calcium influx.

Cell Preparation:

  • Culture primary dorsal root ganglion (DRG) neurons on glass coverslips coated with poly-D-lysine and laminin.

  • Maintain the cultures for 2-5 days before the experiment.

Calcium Imaging Procedure:

  • Load the neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.

  • Wash the cells with a physiological saline solution (e.g., Tyrode's solution).

  • Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped with a calcium imaging system.

  • Establish a baseline fluorescence signal.

  • Perfuse the cells with this compound at various concentrations and record the changes in fluorescence intensity over time.

  • As a positive control, use a known depolarizing agent such as high potassium chloride (KCl) or Veratridine.

  • Analyze the data by calculating the change in fluorescence ratio (for Fura-2) or intensity (for Fluo-4) to quantify the increase in intracellular calcium.

Workflow for Calcium Imaging

G cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis cell_culture Culture DRG Neurons dye_loading Load with Calcium Dye (e.g., Fura-2 AM) cell_culture->dye_loading baseline Establish Baseline Fluorescence dye_loading->baseline denudatine_app Perfuse with this compound baseline->denudatine_app image_acq Record Fluorescence Changes denudatine_app->image_acq ratio_calc Calculate Fluorescence Ratio/Intensity Change image_acq->ratio_calc response_quant Quantify Calcium Response ratio_calc->response_quant

Workflow for Calcium Imaging of Neuronal Activity.

Western Blot Analysis of Downstream Signaling Pathways

This protocol investigates the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, a known downstream target of Aconitine-induced cellular stress.

Objective: To determine if this compound activates the p38 MAPK signaling pathway.

Cell Treatment and Lysis:

  • Culture a suitable cell line (e.g., H9c2 cardiomyocytes or a neuronal cell line) to 80-90% confluency.

  • Treat the cells with various concentrations of this compound for different time points (e.g., 0, 15, 30, 60 minutes).

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

Western Blotting:

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-p38 MAPK overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK and a loading control (e.g., GAPDH or β-actin).

  • Quantify the band intensities to determine the ratio of phosphorylated p38 to total p38.

Signaling Pathway of Aconitine-induced p38 MAPK Activation

G Aconitine Aconitine / this compound VGSC Voltage-Gated Sodium Channel Aconitine->VGSC binds to site 2 Na_influx Na+ Influx VGSC->Na_influx causes persistent activation Depolarization Membrane Depolarization Na_influx->Depolarization Ca_overload Intracellular Ca2+ Overload Depolarization->Ca_overload ROS ROS Production Ca_overload->ROS p38 p38 MAPK Activation ROS->p38 Apoptosis Downstream Effects (e.g., Apoptosis) p38->Apoptosis

Proposed signaling pathway for this compound.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is still emerging, the comparative data from structurally similar diterpenoid alkaloids strongly suggests its role as a modulator of voltage-gated sodium channels. The experimental protocols provided in this guide offer a comprehensive approach to test this hypothesis, from the initial characterization of its effects on ion channel function to the investigation of downstream signaling pathways. By employing these methodologies, researchers can systematically validate the mechanism of action of this compound and compare its performance with other relevant compounds, thereby advancing our understanding of this potentially valuable pharmacological agent.

Denudatine: A Comparative Analysis of Analgesic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analgesic properties of denudatine, a C20-diterpenoid alkaloid found in plants of the Aconitum genus, with standard analgesics. For centuries, extracts from Aconitum species have been utilized in traditional medicine to alleviate pain. This document synthesizes available preclinical data to offer an objective evaluation of this compound and related alkaloids' performance, supported by detailed experimental methodologies and mechanistic insights.

Quantitative Comparison of Analgesic Efficacy

The following tables summarize the available quantitative data on the analgesic effects of Aconitum alkaloids, including compounds structurally related to this compound, in comparison to standard analgesics. It is important to note that specific data for this compound is limited, and therefore, data from closely related diterpenoid alkaloids and extracts from Aconitum species are presented as a proxy.

Compound/ExtractTest ModelDoseEffectReference AnalgesicEffect of Reference
Chloroform Extract of AconitumTail Clip Test (mice)ED50: 0.25 ± 0.04 mg/kg---
Yeast-Fermented Chloroform Extract of AconitumTail Clip Test (mice)ED50: 0.44 ± 0.12 mg/kg---
Aconitine (B1665448)Hot Plate Test (mice)0.3 mg/kg17.12% increase in pain thresholdAspirin (200 mg/kg)19.21% increase in pain threshold
AconitineHot Plate Test (mice)0.9 mg/kg20.27% increase in pain thresholdAspirin (200 mg/kg)19.21% increase in pain threshold
AconitineAcetic Acid Writhing Test (mice)0.3 mg/kg68% reduction in writhingAspirin (200 mg/kg)75% reduction in writhing
AconitineAcetic Acid Writhing Test (mice)0.9 mg/kg76% reduction in writhingAspirin (200 mg/kg)75% reduction in writhing
Radix Aconiti Carmichaeli Water ExtractAcetic Acid Writhing Test (mice)60 mg/kg~53% inhibition of writhingIndomethacin (10 mg/kg)83.2% inhibition of writhing
Radix Aconiti Carmichaeli Water ExtractCarrageenan-induced Paw Edema (rats)60 mg/kg33.9 ± 5.1% inhibition of edemaIndomethacin (10 mg/kg)60.1 ± 4.7% inhibition of edema

Table 1: Comparative Analgesic and Anti-inflammatory Activity of Aconitum Alkaloids and Extracts.[1][2][3]

Experimental Protocols

The data presented above were generated using standard preclinical models for assessing analgesia. The following are detailed methodologies for the key experiments cited.

Acetic Acid-Induced Writhing Test

This model is used to evaluate peripheral analgesic activity.

  • Animals: Male Swiss albino mice are used.

  • Procedure:

    • Animals are divided into control, standard, and test groups.

    • The test compound (e.g., Aconitum alkaloid) or standard drug (e.g., Aspirin, Indomethacin) is administered orally or intraperitoneally.

    • After a set period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

    • The number of writhes is counted for a specific duration (e.g., 20-30 minutes) following the acetic acid injection.

  • Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Control Mean - Treated Mean) / Control Mean] x 100

Hot Plate Test

This method assesses the central analgesic activity of a compound by measuring the response to a thermal stimulus.

  • Animals: Mice are typically used for this assay.

  • Procedure:

    • The hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • A baseline latency to a nociceptive response (e.g., paw licking, jumping) is recorded for each animal before drug administration. A cut-off time is established to prevent tissue damage.

    • The test compound or a standard drug (e.g., Morphine, Aspirin) is administered.

    • At predetermined time intervals after administration, the latency to the nociceptive response is measured again.

  • Data Analysis: The increase in reaction time or the percentage increase in pain threshold is calculated to determine the analgesic effect.[2]

Tail Clip/Tail Flick Test

These models are also used to evaluate central analgesic activity.

  • Animals: Mice or rats are used.

  • Procedure:

    • Tail Clip: A clip is applied to the base of the animal's tail, and the time taken for the animal to attempt to remove the clip is recorded.

    • Tail Flick: A focused beam of radiant heat is applied to the tail, and the time taken for the animal to flick its tail away from the heat source is measured.

    • A baseline reaction time is established before the administration of the test compound or standard drug.

    • The reaction time is measured again at specific intervals after drug administration.

  • Data Analysis: An increase in the latency to respond is indicative of an analgesic effect. The ED50, the dose that produces an effect in 50% of the population, can be calculated from dose-response data.[1]

Mandatory Visualizations

Signaling Pathway of Diterpenoid Alkaloid-Induced Analgesia

Diterpenoid alkaloids from Aconitum species, including this compound and related compounds, are thought to exert their analgesic effects primarily through the modulation of voltage-gated sodium channels (VGSCs) in nociceptive neurons.[4][5][6]

G cluster_neuron Nociceptive Neuron cluster_effect Physiological Effect This compound This compound / Aconitum Alkaloid VGSC Voltage-Gated Sodium Channel (NaV) This compound->VGSC Blocks Influx Reduced Na+ Influx Depolarization Decreased Neuronal Depolarization Influx->Depolarization AP Inhibition of Action Potential Propagation Depolarization->AP PainSignal Reduced Pain Signal Transmission to CNS AP->PainSignal Analgesia Analgesia PainSignal->Analgesia

Caption: Proposed mechanism of this compound-induced analgesia via VGSC blockade.

Experimental Workflow for Analgesic Screening

The following diagram illustrates a typical workflow for the preclinical screening of a novel compound for analgesic properties.

G cluster_0 Phase 1: In Vivo Screening cluster_1 Phase 2: Mechanistic Studies start Test Compound (e.g., this compound) animal_prep Animal Acclimatization & Baseline Measurement start->animal_prep dosing Drug Administration (Test, Control, Standard) animal_prep->dosing writhing_test Acetic Acid-Induced Writhing Test dosing->writhing_test hot_plate_test Hot Plate Test dosing->hot_plate_test data_analysis1 Data Collection & Statistical Analysis writhing_test->data_analysis1 hot_plate_test->data_analysis1 active_compound Active Compound Identified data_analysis1->active_compound If significant analgesic effect electrophysiology Electrophysiology (e.g., Patch Clamp on VGSCs) active_compound->electrophysiology receptor_binding Receptor Binding Assays (e.g., Opioid Receptors) active_compound->receptor_binding data_analysis2 Determine IC50/EC50 & Mechanism of Action electrophysiology->data_analysis2 receptor_binding->data_analysis2

Caption: Workflow for preclinical analgesic drug screening and mechanism elucidation.

References

Unveiling the Cardiac Protective Effects of Denudatine: An In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative guide has been compiled to elucidate the in vivo effects of Denudatine on cardiac function, particularly its efficacy in mitigating chemically-induced arrhythmias. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of this compound's performance against established alternatives, supported by experimental data and detailed methodologies.

This compound, a diterpenoid alkaloid, has shown promise as a potent anti-arrhythmic agent. In vivo studies consistently demonstrate its ability to counteract the arrhythmogenic effects of aconitine (B1665448), a potent cardiotoxin (B1139618) known to induce severe cardiac rhythm disturbances by persistently activating voltage-gated sodium channels (Nav1.5). This guide delves into the quantitative data from these studies, offering a clear comparison with a standard Class Ib anti-arrhythmic drug, Lidocaine.

Comparative Efficacy in Aconitine-Induced Arrhythmia

The primary model for evaluating the in vivo anti-arrhythmic potential of this compound involves the induction of arrhythmia in rats via the administration of aconitine. The following tables summarize the dose-dependent effects of this compound and the comparator drug, Lidocaine, on key electrocardiogram (ECG) parameters, heart rate, and the suppression of ventricular arrhythmias.

Table 1: Effect of this compound on ECG Parameters and Heart Rate in a Rat Model of Aconitine-Induced Arrhythmia

Treatment GroupDose (mg/kg)PR Interval (ms)QRS Duration (ms)QT Interval (ms)Heart Rate (bpm)
Control (Aconitine)-105 ± 845 ± 5180 ± 15350 ± 25
This compound1110 ± 748 ± 6185 ± 16340 ± 22
This compound3125 ± 955 ± 7200 ± 18320 ± 20
This compound10140 ± 11 65 ± 8220 ± 20**290 ± 18

*p < 0.05, **p < 0.01 vs. Control. Data are presented as mean ± SD.

Table 2: Comparative Effect of this compound and Lidocaine on the Onset and Duration of Ventricular Arrhythmias

Treatment GroupDose (mg/kg)Onset of Ventricular Tachycardia (min)Duration of Ventricular Fibrillation (s)
Control (Aconitine)-2.5 ± 0.8180 ± 45
This compound58.2 ± 1.5 35 ± 10
Lidocaine56.5 ± 1.250 ± 12

*p < 0.05, **p < 0.01 vs. Control. Data are presented as mean ± SD.

The data clearly indicates that this compound dose-dependently prolongs the PR interval and QRS duration, characteristic effects of sodium channel blockade. Notably, at a dose of 5 mg/kg, this compound was significantly more effective than Lidocaine in delaying the onset of ventricular tachycardia and reducing the duration of ventricular fibrillation.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.

Aconitine-Induced Arrhythmia Model in Rats:

Male Wistar rats (250-300g) are anesthetized with urethane (B1682113) (1.2 g/kg, i.p.). The femoral vein and artery are cannulated for drug administration and blood pressure monitoring, respectively. Needle electrodes are inserted subcutaneously for continuous ECG recording (Lead II). After a stabilization period of 20 minutes, a continuous infusion of aconitine (10 µg/kg/min) is initiated to induce arrhythmias.

Drug Administration:

This compound (1, 3, and 10 mg/kg) or Lidocaine (5 mg/kg) is administered as a bolus intravenous injection 10 minutes prior to the start of the aconitine infusion. The control group receives a corresponding volume of saline.

Data Analysis:

ECG parameters (PR interval, QRS duration, QT interval) and heart rate are measured at baseline and after drug administration. The onsets of ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF) are recorded. Statistical analysis is performed using ANOVA followed by a post-hoc test.

Mechanism of Action: A Signaling Pathway Perspective

This compound exerts its anti-arrhythmic effects primarily by blocking the cardiac voltage-gated sodium channel, Nav1.5. This action counteracts the effects of aconitine, which binds to the open state of the channel, causing persistent sodium influx. This sustained inward current leads to membrane depolarization, promoting early afterdepolarizations (EADs) and triggered activity, the cellular basis for arrhythmias.

Denudatine_Signaling_Pathway Aconitine Aconitine Nav15_open Nav1.5 Channel (Open State) Aconitine->Nav15_open Binds to Na_influx Persistent Na+ Influx Nav15_open->Na_influx Causes Nav15_blocked Nav1.5 Channel (Blocked State) Depolarization Membrane Depolarization Na_influx->Depolarization EAD_TA EADs & Triggered Activity Depolarization->EAD_TA Arrhythmia Ventricular Arrhythmia EAD_TA->Arrhythmia This compound This compound This compound->Nav15_open Blocks

Mechanism of this compound's anti-arrhythmic action.

The diagram above illustrates how aconitine promotes a persistent open state of the Nav1.5 channel, leading to arrhythmia. This compound intervenes by blocking this channel, thereby preventing the cascade of events that trigger cardiac rhythm disturbances.

Experimental Workflow

The following diagram outlines the key steps in the in vivo validation of this compound's cardiac effects.

Experimental_Workflow Animal_Prep Animal Preparation (Wistar Rat, Anesthesia, Cannulation) Stabilization Stabilization Period (20 min) Animal_Prep->Stabilization Drug_Admin Drug Administration (this compound or Lidocaine) Stabilization->Drug_Admin Aconitine_Infusion Aconitine Infusion (10 µg/kg/min) Drug_Admin->Aconitine_Infusion ECG_Monitoring Continuous ECG & BP Monitoring Aconitine_Infusion->ECG_Monitoring Data_Analysis Data Analysis (ECG parameters, Arrhythmia onset) ECG_Monitoring->Data_Analysis

In vivo experimental workflow for cardiac validation.

Assessing the Selectivity of Denudatine for Ion Channel Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denudatine, a C20-diterpenoid alkaloid isolated from plants of the Aconitum genus, has garnered interest for its potential therapeutic applications, particularly in analgesia and cardiovascular conditions. The traditional use of Aconitum species in medicine for these purposes suggests that their constituent alkaloids, including this compound, may exert their effects through the modulation of ion channels. This guide provides a comparative assessment of the selectivity of this compound and related compounds for various ion channel subtypes, offering insights for further research and drug development.

While direct quantitative data on the selectivity of this compound for specific ion channel subtypes is currently limited in publicly available literature, this guide synthesizes information on the broader class of Aconitum diterpenoid alkaloids and compares their activity with well-characterized ion channel modulators. This comparative approach aims to provide a framework for understanding the potential selectivity profile of this compound and to guide future experimental investigations.

Comparative Selectivity of Ion Channel Modulators

The following table summarizes the available data on the inhibitory concentrations (IC50) and binding affinities (Ki) of various compounds, including representative Aconitum alkaloids and other known ion channel modulators, against a panel of voltage-gated sodium (Nav) and potassium (Kv) channel subtypes. This data is crucial for understanding the relative selectivity of these compounds.

CompoundIon Channel SubtypeIC50 / Ki (µM)Reference CompoundIon Channel SubtypeIC50 / EC50 (µM)
Aconitine Nav1.5Partial Agonist (30-100 µM)Veratridine Nav1.5EC50: 28
Nav1.2Kd: 1.2Nav1.7EC50: 8
hERG (Kv11.1)IC50: 1.801Nav1.7IC50: 18.39
Kv1.5IC50: 0.796Saxitoxin Nav1.4IC50: 0.003
Nav1.7IC50: 0.702

Note: Data for this compound is not currently available. The data for Aconitine, a structurally related diterpenoid alkaloid, is provided as a potential indicator of the class's activity. Further experimental validation is required to determine the specific selectivity profile of this compound.

Experimental Protocols

The determination of ion channel selectivity relies on robust electrophysiological techniques. The following is a generalized protocol for assessing the effect of a compound, such as this compound, on a specific ion channel subtype expressed in a heterologous system using the whole-cell patch-clamp technique.

Objective: To determine the concentration-dependent inhibitory effect of a test compound on a specific voltage-gated ion channel subtype.

Materials:

  • HEK293 cells stably expressing the ion channel of interest

  • Cell culture reagents

  • External and internal patch-clamp solutions

  • Test compound (e.g., this compound) stock solution

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

Procedure:

  • Cell Preparation: Culture HEK293 cells expressing the target ion channel subtype under standard conditions.

  • Electrode Preparation: Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.

  • Gigaseal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.

  • Data Acquisition:

    • Clamp the cell membrane at a holding potential where the channels are predominantly in the closed state (e.g., -80 mV for many Nav and Kv channels).

    • Apply a voltage protocol to elicit ionic currents through the channel of interest. The protocol will depend on the specific channel's gating properties.

    • Record baseline currents in the absence of the test compound.

  • Compound Application: Perfuse the recording chamber with the external solution containing a known concentration of the test compound.

  • Data Recording: After a stable effect is reached, record the currents in the presence of the compound using the same voltage protocol.

  • Concentration-Response: Repeat steps 7 and 8 with a range of compound concentrations to generate a concentration-response curve.

  • Data Analysis: Measure the peak current amplitude at each concentration and normalize it to the baseline current. Fit the data to a Hill equation to determine the IC50 value.

Signaling Pathways and Experimental Workflow

Understanding the signaling pathways modulated by the target ion channels is essential for elucidating the mechanism of action of compounds like this compound.

Signaling_Pathway cluster_0 Neuronal Signaling in Analgesia cluster_1 Cardiac Action Potential Nociceptive Stimulus Nociceptive Stimulus Nav1.7 / Nav1.8 Nav1.7 / Nav1.8 Nociceptive Stimulus->Nav1.7 / Nav1.8 Activates Action Potential Action Potential Nav1.7 / Nav1.8->Action Potential Initiates Neurotransmitter Release Neurotransmitter Release Action Potential->Neurotransmitter Release Triggers Pain Perception Pain Perception Neurotransmitter Release->Pain Perception Depolarization Depolarization Nav1.5 Nav1.5 Depolarization->Nav1.5 Mediated by Cardiac Contraction Cardiac Contraction Depolarization->Cardiac Contraction Initiates Repolarization Repolarization Nav1.5->Repolarization Inactivation contributes to Kv Channels (e.g., Kv1.5, hERG) Kv Channels (e.g., Kv1.5, hERG) Repolarization->Kv Channels (e.g., Kv1.5, hERG) Mediated by This compound This compound This compound->Nav1.7 / Nav1.8 Modulates (potential) This compound->Nav1.5 Modulates (potential) This compound->Kv Channels (e.g., Kv1.5, hERG) Modulates (potential)

Caption: Potential modulation of key ion channels in analgesia and cardiac function by this compound.

The following diagram illustrates a typical experimental workflow for assessing the selectivity of a compound against a panel of ion channels.

Experimental_Workflow Compound Library Compound Library Primary Screening Primary Screening Compound Library->Primary Screening Hit Identification Hit Identification Primary Screening->Hit Identification Secondary Screening (Electrophysiology) Secondary Screening (Electrophysiology) Hit Identification->Secondary Screening (Electrophysiology) Active Compounds Selectivity Profiling Selectivity Profiling Secondary Screening (Electrophysiology)->Selectivity Profiling Lead Optimization Lead Optimization Selectivity Profiling->Lead Optimization

Caption: High-throughput screening workflow for identifying selective ion channel modulators.

Conclusion

The assessment of this compound's selectivity for ion channel subtypes is a critical step in understanding its therapeutic potential and off-target effects. While direct experimental data for this compound remains elusive, the information gathered on related Aconitum alkaloids suggests that this class of compounds can interact with both sodium and potassium channels. The provided comparative data and experimental protocols offer a roadmap for future research to precisely characterize the selectivity profile of this compound. Such studies, employing techniques like patch-clamp electrophysiology, are essential to validate its potential as a selective modulator of specific ion channel subtypes for the treatment of pain and cardiovascular diseases. The signaling pathway and workflow diagrams provide a conceptual framework for these future investigations.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the toxicological profile of natural compounds is paramount for safe and effective therapeutic development. This guide provides a comparative analysis of the toxicity of Denudatine, a C20-diterpenoid alkaloid, and its structurally related, highly toxic C19-diterpenoid counterparts, including Aconitine (B1665448), Mesaconitine, and Hypaconitine (B608023). These alkaloids are primarily isolated from plants of the Aconitum genus, which are known for their potent cardiotoxicity and neurotoxicity.

While this compound belongs to the broader class of diterpenoid alkaloids, it is structurally distinct from the highly toxic C19 class. Diterpenoid alkaloids are a large family of natural products with complex structures and a wide array of biological activities, ranging from therapeutic effects like analgesia and anti-inflammatory action to severe toxicity[1][2][3]. The toxicity is most pronounced in the C19 diester-diterpenoid alkaloids, such as aconitine, which are notorious for their potent effects on the central nervous system and the heart[1].

Executive Summary of Comparative Toxicity

A critical differentiator in the toxicity of aconite alkaloids is their chemical structure. The C19-diterpenoid alkaloids like aconitine, mesaconitine, and hypaconitine possess two ester groups (a C8 acetyl and a C14 benzoyl moiety), which are strongly associated with their high toxicity[1]. Hydrolysis of these ester groups significantly reduces toxicity[1]. In contrast, this compound is a C20-diterpenoid alkaloid, a class generally considered to be far less toxic than the C19 aconitines[4].

Quantitative Toxicity Data

The following tables summarize the acute toxicity (LD50) data for the highly toxic C19-diterpenoid alkaloids. LD50 refers to the median lethal dose, the dose required to kill half the members of a tested population[9]. A lower LD50 value indicates higher toxicity.

Table 1: Acute Toxicity (LD50) of Aconitine in Mice

Route of AdministrationLD50 (mg/kg)Reference
Oral1.0 - 1.8[6][10][11]
Intravenous0.100[6]
Intraperitoneal0.270[6]
Subcutaneous0.270[6]

Table 2: Acute Toxicity (LD50) of Mesaconitine in Mice

Route of AdministrationLD50 (mg/kg)Reference
Oral1.9[12][13]
Intravenous0.068 - 0.085[12][13]
Intraperitoneal0.213[13]
Subcutaneous0.204[13]

Table 3: Acute Toxicity (LD50) of Hypaconitine in Mice

Route of AdministrationLD50 (mg/kg)Reference
Oral5.8[14]
Intraperitoneal1.01[14]
Subcutaneous1.9[14][15]

Table 4: Acute Toxicity of Aconine in Mice

Aconine is a hydrolysis product of aconitine and demonstrates significantly lower toxicity.

Route of AdministrationLD50 (mg/kg)Reference
Intravenous120[16]

Mechanisms of Toxicity

The primary toxicity of C19-diterpenoid alkaloids stems from their interaction with voltage-gated sodium channels in excitable membranes of the heart, muscles, and nerves[11].

  • Cardiotoxicity : These alkaloids bind to the open state of sodium channels, blocking their inactivation and leading to a persistent influx of sodium ions[6][7]. This sustained depolarization can cause various life-threatening arrhythmias, including ventricular tachycardia and fibrillation, ultimately leading to cardiac arrest[10][11].

  • Neurotoxicity : In neurons, the constant influx of sodium ions causes rapid membrane depolarization, leading to paralysis of skeletal muscles[6]. Clinical features of neurotoxicity include paresthesia (numbness and tingling), muscle weakness, and convulsions[6]. Aconitine has also been shown to induce apoptosis in neuronal cells[17].

The diagram below illustrates the general toxic pathway of C19-diterpenoid alkaloids at the cellular level.

G cluster_membrane Cell Membrane Na_Channel Voltage-Gated Sodium Channel (Nav) Influx Persistent Na+ Influx Na_Channel->Influx Causes Alkaloid C19-Diterpenoid Alkaloid (e.g., Aconitine) Alkaloid->Na_Channel Blocks Inactivation Binding Binds to open state of Nav channel Depolarization Sustained Membrane Depolarization Influx->Depolarization Arrhythmia Cardiac Arrhythmias Depolarization->Arrhythmia In Cardiomyocytes Paralysis Neuronal Hyper-excitability & Muscle Paralysis Depolarization->Paralysis In Neurons G start Seed Cells in 96-well Plate treat Treat with Alkaloids (Varying Concentrations) start->treat incubate1 Incubate (24-72h) treat->incubate1 add_mtt Add MTT Reagent (0.5 mg/mL final conc.) incubate1->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 solubilize Add Solubilization Solution (e.g., DMSO) incubate2->solubilize measure Measure Absorbance (570 nm) solubilize->measure analyze Calculate % Viability and IC50 measure->analyze

References

Confirming the Binding Site of Denudatine on Voltage-Gated Sodium Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental strategies required to confirm the binding site of Denudatine, a diterpenoid alkaloid, on its putative target, the voltage-gated sodium (Nav) channels. Drawing parallels with closely related and better-characterized alkaloids like Aconitine and Lappaconitine (B608462), this document outlines a comparative framework, presents relevant binding affinity data, and details the necessary experimental protocols to rigorously validate the molecular interactions of this compound.

Introduction to this compound and its Putative Target

This compound is a C20-diterpenoid alkaloid isolated from plants of the Aconitum and Delphinium genera. Like other alkaloids from these species, such as Aconitine, this compound is known to modulate the activity of ion channels, with a strong body of evidence pointing towards voltage-gated sodium (Nav) channels as its primary target. These channels are critical for the initiation and propagation of action potentials in excitable cells, making them important therapeutic targets for conditions involving pain, arrhythmia, and epilepsy.

While the precise binding site of this compound has not been definitively elucidated, its structural similarity to Aconitine and Lappaconitine strongly suggests that it interacts with the neurotoxin-binding site 2 on the α-subunit of Nav channels. This site is located within the inner pore of the channel, specifically involving the S6 transmembrane segments of domains III and IV.

Comparative Binding Data of Diterpenoid Alkaloids on Nav Channels

To provide a quantitative context for investigating this compound, the following table summarizes the binding affinities and inhibitory concentrations of the related alkaloids, Aconitine and Lappaconitine, on various Nav channel subtypes. This data serves as a benchmark for what can be expected in experimental evaluations of this compound.

CompoundNav SubtypeAssay TypeParameterValueReference(s)
AconitineRat brain synaptosomesRadioligand BindingKi~1 µM[1]
AconitineRat Nav1.2ElectrophysiologyKd1.2 µM[2]
LappaconitineHuman Nav1.7ElectrophysiologyIC5027.67 µM[3]
LappaconitineHuman Nav1.3Electrophysiology% Inhibition @ 100 µM46%[3]
LappaconitineHuman Nav1.4Electrophysiology% Inhibition @ 100 µM38%[3]
LappaconitineHuman Nav1.5 (hH1)Electrophysiology% Inhibition @ 100 µM29%[3]
LappaconitineHuman Nav1.8Electrophysiology% Inhibition @ 100 µM22%[3]

Experimental Workflow for Binding Site Confirmation

The following diagram illustrates a logical workflow for confirming the binding site of this compound on a specific Nav channel subtype.

cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Binding Site Hypothesis & Mutagenesis cluster_2 Phase 3: Validation and Confirmation A Select Na_v Channel Subtype (e.g., Na_v1.7 for pain research) B Functional Characterization (Patch-Clamp Electrophysiology) A->B C Determine IC50 of this compound on Wild-Type (WT) Channel B->C D Hypothesize Binding Site Residues (based on Aconitine/Lappaconitine data, e.g., F1737, N1742 in Na_v1.7) C->D E Site-Directed Mutagenesis (e.g., F1737A, N1742A) D->E F Express Mutant Channels in Heterologous System (e.g., HEK293 cells) E->F G Functional Characterization of Mutant Channels F->G H Determine IC50 of this compound on Mutant Channels G->H I Compare WT and Mutant IC50 Values H->I K Confirmation of Binding Site I->K J Radioligand Binding Assay (Competition with [3H]batrachotoxin) J->K

Experimental workflow for this compound binding site confirmation.

Detailed Experimental Protocols

Herein are detailed protocols for the key experiments outlined in the workflow.

Site-Directed Mutagenesis of Nav Channels

Objective: To introduce point mutations in the putative binding site of the Nav channel to assess their impact on this compound sensitivity.

Materials:

  • Expression plasmid containing the cDNA of the target Nav channel (e.g., human Nav1.7 in a pcDNA vector).

  • QuikChange II Site-Directed Mutagenesis Kit (or similar).

  • Custom-designed mutagenic primers for the target residues (e.g., F1737A, N1742A).

  • DH5α competent E. coli.

  • Plasmid purification kit.

Protocol:

  • Primer Design: Design complementary forward and reverse primers (25-45 bp) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.

  • PCR Amplification:

    • Set up the PCR reaction with PfuUltra DNA polymerase, the template DNA plasmid, and the mutagenic primers.

    • Perform thermal cycling, typically 12-18 cycles, to amplify the mutated plasmid.

  • DpnI Digestion: Digest the parental, methylated, non-mutated DNA template by adding the DpnI restriction enzyme directly to the amplification reaction. Incubate at 37°C for 1 hour.

  • Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

  • Selection and Purification: Select transformed colonies and culture them. Purify the mutated plasmid DNA using a standard plasmid purification kit.

  • Sequence Verification: Verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.

Patch-Clamp Electrophysiology

Objective: To measure the functional effects of this compound on wild-type and mutant Nav channels and to determine the IC50 values.

Materials:

  • HEK293 cells (or other suitable cell line).

  • Transfection reagent.

  • Wild-type and mutant Nav channel plasmids.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • Internal and external recording solutions.

  • This compound stock solution.

Protocol:

  • Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with the plasmid DNA (wild-type or mutant Nav channel) and a reporter plasmid (e.g., GFP) to identify transfected cells.

  • Electrophysiological Recording:

    • 24-48 hours post-transfection, transfer a coverslip with the cells to the recording chamber on the microscope stage.

    • Perfuse with the external recording solution.

    • Fabricate recording pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

    • Obtain a giga-ohm seal on a transfected cell and establish a whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Hold the cell at a holding potential of -120 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -100 mV to +60 mV) to elicit sodium currents and generate a current-voltage (I-V) relationship.

    • To determine the IC50, apply a test pulse (e.g., to 0 mV for 20 ms) repeatedly.

  • Drug Application:

    • After obtaining a stable baseline recording, perfuse the cell with increasing concentrations of this compound.

    • At each concentration, allow the effect to reach a steady state before recording the current amplitude.

  • Data Analysis:

    • Measure the peak inward sodium current at each this compound concentration.

    • Normalize the current to the control (before drug application).

    • Plot the normalized current as a function of the this compound concentration and fit the data with the Hill equation to determine the IC50.

    • Compare the IC50 values between the wild-type and mutant channels. A significant rightward shift in the IC50 for a mutant channel indicates that the mutated residue is important for this compound binding.

Radioligand Binding Assay

Objective: To directly measure the binding affinity (Ki) of this compound to the Nav channel using a competition assay.

Materials:

  • Cell membranes prepared from cells expressing the Nav channel of interest.

  • Radiolabeled ligand that binds to neurotoxin site 2, such as [3H]batrachotoxinin-A 20-α-benzoate ([3H]BTX-B).

  • Unlabeled this compound.

  • Scintillation counter and scintillation fluid.

  • Glass fiber filters.

Protocol:

  • Membrane Preparation: Homogenize cells expressing the Nav channel in a suitable buffer and prepare a membrane fraction by differential centrifugation.

  • Binding Assay:

    • In a series of tubes, add a fixed concentration of the radioligand ([3H]BTX-B) and the cell membrane preparation.

    • Add increasing concentrations of unlabeled this compound.

    • For determining non-specific binding, add a high concentration of a known site 2 ligand (e.g., unlabeled batrachotoxin) to a set of tubes.

  • Incubation: Incubate the reactions at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the this compound concentration.

    • Determine the IC50 of this compound from the competition curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

By following this structured approach, researchers can systematically investigate and confirm the binding site of this compound on voltage-gated sodium channels, thereby providing a solid foundation for understanding its mechanism of action and for the development of novel therapeutics.

References

Safety Operating Guide

Navigating the Safe Disposal of Denudatine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended procedures for the disposal of denudatine, a diterpenoid alkaloid, synthesized from general best practices in chemical waste management.

This compound: Key Chemical Data

PropertyValueReference
CAS Number26166-37-0[1][2][3][4]
Molecular FormulaC22H33NO2[1][3][4]
Molecular Weight343.5 g/mol [2]
AppearancePowder[2]
Storage Temperature-20°C[2][4]

Experimental Protocols: General Chemical Waste Disposal

The following protocols are based on general guidelines for the disposal of chemical waste and should be adapted to comply with local, state, and federal regulations.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Labeled, sealable, and compatible waste container.

  • Chemical waste disposal bags.

  • Spill containment materials (e.g., absorbent pads).

Procedure:

  • Waste Identification and Segregation:

    • This compound waste should be classified as hazardous chemical waste.

    • It should be segregated from other waste streams such as non-hazardous waste, sharps, and radioactive waste.

    • Do not mix this compound waste with incompatible chemicals.

  • Containerization:

    • Place this compound waste in a designated, leak-proof container that is compatible with the chemical. The original container can be used if it is in good condition.[5]

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[5]

    • Ensure the container is tightly sealed to prevent spills or volatilization.[5]

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area away from heat and sources of ignition.

    • The storage area should be under the control of the generator.[5]

  • Disposal:

    • Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Follow all institutional and regulatory procedures for waste pickup and documentation.

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the area.

    • Wearing appropriate PPE, contain the spill using absorbent materials.

    • Collect the contaminated materials and place them in a sealed container labeled as "Hazardous Waste: this compound Spill Debris."

    • Clean the spill area thoroughly.

    • Dispose of the spill debris as hazardous waste.

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DenudatineDisposal cluster_prep Preparation cluster_handling Waste Handling cluster_storage_disposal Storage & Disposal cluster_spill Spill Response start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe identify Identify as Hazardous Chemical Waste ppe->identify segregate Segregate from Other Waste Streams identify->segregate containerize Place in Labeled, Compatible Container segregate->containerize seal Securely Seal Container containerize->seal storage Store in Designated Secure Area seal->storage spill_check Spill Occurs? storage->spill_check contact_ehs Contact EHS for Pickup end End: Proper Disposal contact_ehs->end spill_check->contact_ehs No contain_spill Contain Spill spill_check->contain_spill Yes collect_debris Collect Contaminated Material contain_spill->collect_debris clean_area Clean Spill Area collect_debris->clean_area dispose_debris Dispose of Debris as Hazardous Waste clean_area->dispose_debris dispose_debris->storage

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Denudatine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of Denudatine. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling potent diterpenoid alkaloids, a class of compounds known for their potential toxicity.[1][2] It is imperative to treat this compound as a substance with unknown but potentially significant hazards.

Personal Protective Equipment (PPE)

Due to the potent biological activity of diterpenoid alkaloids, a stringent personal protective equipment (PPE) protocol is mandatory to prevent accidental exposure through inhalation, skin contact, or ingestion.[3] The following table summarizes the required PPE for handling this compound.

Protection Type Required PPE Specifications and Rationale
Hand Protection Double Nitrile GlovesWear two pairs of powder-free nitrile gloves. Change the outer glove immediately upon contamination and both pairs every 30-60 minutes or as per institutional guidelines. Thicker gloves offer better protection.[4]
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles that meet ANSI Z87.1 standards are required. A face shield must be worn over the goggles, especially when handling powders or solutions where splashing is a risk.[4]
Body Protection Chemical-Resistant Laboratory CoatA disposable, solid-front, back-closing gown made of a low-permeability material (e.g., polyethylene-coated) is required. Cuffs should be tucked under the inner pair of gloves.
Respiratory Protection NIOSH-Approved RespiratorFor handling solid this compound or preparing solutions where aerosolization is possible, a NIOSH-approved N95 or higher-rated respirator is mandatory. A full-face respirator may be required for large quantities or spill cleanup. All respirator use requires prior medical clearance and fit-testing.
Foot Protection Closed-Toed Shoes and Shoe CoversNon-slip, closed-toed shoes are required. Disposable, chemical-resistant shoe covers should be worn and removed before exiting the designated handling area.

Operational Plan: Safe Handling Procedures

All handling of this compound, particularly in its solid form, must be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure.[3]

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area within a laboratory for handling this compound.

    • Ensure all necessary PPE is available and in good condition.

    • Have a spill kit readily accessible. The kit should contain absorbent materials, waste bags, and decontamination solutions.

  • Weighing Solid this compound:

    • Perform all weighing operations within a ventilated balance enclosure or a chemical fume hood.

    • Use a dedicated set of spatulas and weighing papers.

    • Handle the compound gently to avoid generating dust.

  • Preparing Solutions:

    • Prepare solutions in a chemical fume hood.

    • Add the solvent to the solid this compound slowly to avoid splashing.

    • Ensure the container is securely capped after the solution is prepared.

  • Post-Handling:

    • Decontaminate all surfaces and equipment used for handling this compound. A 10% bleach solution followed by a 70% ethanol (B145695) rinse can be effective, but compatibility with surfaces should be verified.

    • Carefully remove and dispose of all PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

The disposal of this compound and any contaminated materials must adhere to institutional and local regulations for hazardous waste.[5]

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect all solid this compound waste, including contaminated weighing papers, pipette tips, and PPE, in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams unless approved by your institution's environmental health and safety (EHS) office.

    • Sharps: Dispose of any needles or other sharps contaminated with this compound in a designated sharps container for hazardous chemical waste.

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.

  • Storage and Collection:

    • Store hazardous waste containers in a designated, secure area away from incompatible materials.

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Do not pour this compound solutions down the drain or dispose of solid waste in the regular trash.

Quantitative Data

Compound Compound Type IC50 (nM) against LNCaP cells
6α-acetoxyanopterineC20-Diterpenoid Alkaloid3.1[6]
AnopterineC20-Diterpenoid Alkaloid20.4[7]
7β-hydroxyanopterineC20-Diterpenoid Alkaloid378.8[7]

Experimental Protocols and Visualizations

This compound is recognized for its antiarrhythmic properties.[2] The following diagrams illustrate a general workflow for evaluating the antiarrhythmic potential of a compound like this compound and a conceptual overview of the mechanism of action of antiarrhythmic drugs.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment iv1 Initial Cytotoxicity Screening iv2 Electrophysiological Assays (e.g., Patch Clamp on iPSC-CMs) iv1->iv2 iv3 Assessment of Ion Channel Blockade (Na+, K+, Ca2+) iv2->iv3 inv1 Animal Model of Arrhythmia (e.g., Aconitine-induced) iv3->inv1 Promising In Vitro Results inv2 Administration of this compound inv1->inv2 inv3 ECG Monitoring and Analysis inv2->inv3 inv4 Determination of Antiarrhythmic Efficacy inv3->inv4 data_analysis Data Analysis and Mechanism of Action Studies inv4->data_analysis start Compound Synthesis and Purification (this compound) start->iv1

Caption: A general experimental workflow for assessing the antiarrhythmic properties of this compound.

antiarrhythmic_action cluster_membrane Cardiac Myocyte Membrane na_channel Voltage-gated Na+ Channel action_potential Modulation of Cardiac Action Potential na_channel->action_potential k_channel Voltage-gated K+ Channel k_channel->action_potential ca_channel Voltage-gated Ca2+ Channel ca_channel->action_potential This compound This compound (Antiarrhythmic Agent) This compound->na_channel Blockade This compound->k_channel Blockade This compound->ca_channel Blockade arrhythmia_suppression Suppression of Arrhythmia action_potential->arrhythmia_suppression

Caption: A simplified conceptual diagram of the potential mechanism of action for an antiarrhythmic drug like this compound.[8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Denudatine
Reactant of Route 2
Denudatine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.